molecular formula C15H17N B1678212 N-Benzyl-N-ethylaniline CAS No. 92-59-1

N-Benzyl-N-ethylaniline

Cat. No.: B1678212
CAS No.: 92-59-1
M. Wt: 211.3 g/mol
InChI Key: HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-ethylaniline
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InChI

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
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InChI Key

HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C15H17N
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DSSTOX Substance ID

DTXSID0025315
Record name N-Ethyl-N-phenyl benzylamine
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Molecular Weight

211.30 g/mol
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Physical Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG
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Flash Point

greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none
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Density

1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03
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Vapor Density

7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129
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Color/Form

LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS

CAS No.

92-59-1
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Melting Point

93 to 97 °F (NTP, 1992), 34 °C, -30 °C
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Foundational & Exploratory

N-Benzyl-N-ethylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethylaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a tertiary amine that appears as a colorless to light yellow or amber oily liquid.[1][2][3] It is recognized for its utility as an intermediate in the synthesis of dyes and other organic compounds.[1][4]

Structure:

  • IUPAC Name : this compound[2]

  • Synonyms : N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline[5][6][7]

  • CAS Number : 92-59-1[5][6][8]

  • Chemical Formula : C₁₅H₁₇N[3][6][8]

  • SMILES : CCN(CC1=CC=CC=C1)C2=CC=CC=C2[2][8]

The molecular structure consists of an ethyl group and a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule.

Physicochemical Data:

A summary of the key quantitative properties of this compound is presented below.

PropertyValueSource(s)
Molecular Weight 211.30 g/mol [2][6]
Melting Point 34-36 °C[8][9][10]
Boiling Point 163-164 °C @ 6 mmHg 285 °C[1][8] [9]
Density 1.029 g/mL at 25 °C[1][10][11]
Refractive Index 1.595 at 20 °C 1.5938 at 23 °C[1][8] [2]
Flash Point > 230 °F (> 110 °C)[1][9][11]
Water Solubility Insoluble (<0.1 g/100 mL at 22 °C)[1][2][10][11]
Log P (Octanol/Water) 4.382[5]
Vapor Pressure 0.013 Pa at 20 °C[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Synthesis from N-Ethylaniline and Benzyl Alcohol

This method involves the condensation reaction between N-ethylaniline and benzyl alcohol, facilitated by a phosphite (B83602) catalyst.

  • Materials :

    • N-ethylaniline (182 parts)

    • Benzyl alcohol (170 parts)

    • Triphenyl phosphite (10 parts)

  • Procedure :

    • Combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a suitable reaction vessel with stirring.[12][13]

    • Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.[12][13]

    • Continue to heat the mixture, raising the internal temperature to 210 °C over a period of 8 hours.[12][13]

    • During this time, collect the water that distills off (approximately 25 parts). The condensation is complete when water evolution ceases.[12][13]

    • After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.[12][13]

    • The final product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at 140-144 °C / 5 mmHg.[12] This procedure yields approximately 276 parts of the product (87% of theoretical yield).[12][13]

Protocol 2: Synthesis from N-Ethylaniline and Benzyl Chloride

This protocol describes the alkylation of N-ethylaniline with benzyl chloride, often carried out in the presence of a base.

  • Materials :

    • N-ethylaniline

    • Benzyl chloride

    • Aqueous caustic soda (Sodium Hydroxide (B78521) solution) or Sodium Carbonate[9][14]

  • Procedure using Sodium Carbonate :

    • To a reaction vessel, add 750 parts by weight of sodium carbonate to a suitable amount of water.[14]

    • Add 1400 parts by weight of N-ethylaniline and a phase-transfer catalyst (e.g., 38 parts of N,N-dimethyl-C₁₂-C₁₄-alkylamine).[14]

    • Heat the stirred mixture to 80 °C.[14]

    • Slowly add 1496 parts by weight of benzyl chloride, maintaining the reaction temperature between 94-96 °C by cooling as necessary due to the exothermic nature of the reaction.[14]

    • After the addition is complete, continue stirring at this temperature for 12 hours.[14]

    • Cool the reaction mixture and add water to dissolve the inorganic salts. Allow the phases to separate.[14]

    • The upper organic phase, consisting of crude this compound, can be separated for further purification if required.[14]

An alternative approach involves reacting N-ethylaniline with benzyl chloride for 10 hours, followed by heating at 100 °C for 12 hours. The mixture is then washed with sodium hydroxide solution and purified by vacuum distillation.[9]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound from N-ethylaniline and benzyl alcohol, as detailed in Protocol 1.

SynthesisWorkflow Reactants Reactants: N-Ethylaniline Benzyl Alcohol Triphenyl Phosphite Mixing Mix & Stir Reactants->Mixing Heating1 Heat to 184°C (Water elimination starts) Mixing->Heating1 Heating2 Heat to 210°C (8 hours) Heating1->Heating2 Gradual Temp. Increase Distillation1 Distill off Excess Reactants Heating2->Distillation1 Reaction Complete Water Water (by-product) Heating2->Water Collect Distillation2 Vacuum Distillation (140-144°C @ 5 mmHg) Distillation1->Distillation2 Purification Product Final Product: This compound (87% Yield) Distillation2->Product

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Physical Constants of N-Benzyl-N-ethylaniline (CAS 92-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical constants of N-Benzyl-N-ethylaniline, a tertiary amine with significant applications in the synthesis of dyes and other fine chemicals.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines key physical data, details generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of chemical compounds.

Chemical Identity

  • Chemical Name: this compound[4]

  • CAS Number: 92-59-1[4]

  • Synonyms: N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline, Benzylethylphenylamine[1][4]

  • Molecular Formula: C₁₅H₁₇N[4][5]

  • Molecular Weight: 211.31 g/mol [1][5]

Physical and Chemical Properties

This compound typically presents as a colorless to light yellow or amber oily liquid that may darken upon exposure to light or air.[6][7][8] It is characterized as a combustible liquid, stable under normal conditions, but incompatible with strong oxidizing agents and acids.[9][10]

Data Presentation: Summary of Physical Constants

The following table summarizes the key quantitative physical data for this compound.

Physical ConstantValueSource(s)
Melting Point 34-36 °C (93-97 °F)[4][6][11][12]
Boiling Point 285-287 °C at 710-760 mmHg 163-164 °C at 6 mmHg[3][6][9][11]
Density 1.02 - 1.029 g/mL at 25 °C[3][4][9][10][11]
Specific Gravity 1.020 1.033 - 1.034 at 20°/20°C[5][8]
Refractive Index (n20/D) 1.594 - 1.596[4][9][10][11][13]
Flash Point >110 °C (>230 °F)[1][5][10][12]
Vapor Pressure 129 Pa (0.97 mmHg) at 20 °C[6][11]
Water Solubility <0.1 g/100 mL at 22 °C (Practically Insoluble)[6][9][10][13]
Solubility in Organics Soluble in ethanol (B145695) and other common organic solvents.[2][6]

Experimental Protocols for Determination of Physical Constants

While specific experimental reports for this compound are not detailed in the provided literature, the following represents standard laboratory methodologies for determining the key physical constants listed above.

3.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor.

  • Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, which has a low melting point, the sample may need to be cooled to solidify before measurement.

3.2. Boiling Point Determination

The boiling point can be determined by distillation or the Siwoloboff method for small quantities.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle. For reduced pressure measurements, a vacuum pump and manometer are required.

  • Procedure (Distillation): The liquid is placed in the distillation flask with boiling chips. The apparatus is assembled, and cooling water is circulated through the condenser. The liquid is heated until it boils, and the vapor condenses on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point. For vacuum distillation, the system is evacuated to the desired pressure (e.g., 6 mmHg) before heating.[3][4][9]

3.3. Density Measurement

A pycnometer or a digital density meter is typically used for accurate density measurement of liquids.

  • Apparatus: A calibrated pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is filled with distilled water and placed in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted, and it is weighed again.

    • The pycnometer is dried and filled with this compound, equilibrated at the same temperature, and weighed.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the mass and known density of water).

3.4. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

  • Apparatus: A calibrated Abbé refractometer with a light source (often a sodium D-line lamp, 589 nm) and a constant temperature circulating bath.

  • Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C). The light source is activated, and the control knobs are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the physical and chemical characterization of a known compound like this compound.

G cluster_0 Initial Assessment cluster_1 Measurement of Physical Constants cluster_2 Data Analysis & Reporting A Obtain Sample (CAS 92-59-1) B Literature Review (SDS, Handbooks) A->B C Preliminary Observation (Physical State, Color, Odor) B->C D Melting Point Determination C->D Proceed if sample matches description E Boiling Point (Atm & Vacuum) C->E Proceed if sample matches description F Density / Specific Gravity C->F Proceed if sample matches description G Refractive Index C->G Proceed if sample matches description H Compare Data with Literature Values D->H E->H F->H G->H I Assess Purity H->I J Compile Technical Data Sheet I->J

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

Spectroscopic Analysis of N-Benzyl-N-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyl-N-ethylaniline, a tertiary amine with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.26 - 7.15mAromatic protons (C₆H₅-CH₂)
7.18tAromatic protons (meta-C₆H₅-N)
6.66tAromatic proton (para-C₆H₅-N)
6.64dAromatic protons (ortho-C₆H₅-N)
4.46sMethylene protons (-CH₂-Ph)
3.42qMethylene protons (-CH₂-CH₃)
1.16tMethyl protons (-CH₃)

Solvent: CDCl₃. Instrument frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

A representative set of ¹³C NMR data is available, aiding in the structural confirmation of this compound.[2]

Table 3: Infrared (IR) Spectroscopy Data

Key IR absorption bands provide insights into the functional groups present in the molecule.

Wavenumber (cm⁻¹)Description of Vibration
3050 - 3020C-H stretch (aromatic)
2970 - 2850C-H stretch (aliphatic)
1600, 1500, 1450C=C stretch (aromatic ring)
1350C-N stretch (aromatic amine)
740, 695C-H bend (out-of-plane, monosubstituted and disubstituted benzene)

Note: Specific peak values can be found on spectral databases. The data presented here are characteristic ranges.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zInterpretation
211Molecular ion [M]⁺
196[M - CH₃]⁺
120[M - C₇H₇]⁺ (loss of benzyl (B1604629) group)
91[C₇H₇]⁺ (benzyl cation/tropylium ion) - Often the base peak.

Ionization method: Electron Impact (EI).[3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]

  • Deuterated chloroform (B151607) (CDCl₃)[6]

  • NMR tube (5 mm diameter)[5]

  • Pasteur pipette and glass wool[5]

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.[6]

    • To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.[5]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard broadband proton-decoupled pulse sequence.

    • Set the acquisition parameters. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[7] A longer relaxation delay may also be necessary for quaternary carbons.

    • Acquire and process the data as described for the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at approximately 77.16 ppm.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Thin Film on a Salt Plate

Materials:

  • This compound (a few drops)

  • Salt plates (e.g., NaCl or KBr), clean and dry

  • Volatile solvent (e.g., dichloromethane (B109758) or acetone)[9]

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • If the sample is a liquid, place one to two drops directly onto one salt plate.[10]

    • If the sample is a solid or very viscous, dissolve a small amount in a few drops of a volatile solvent.[9]

    • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[9]

    • Place the second salt plate on top and gently rotate to spread the sample evenly.

  • Spectrum Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the salt plates and rinse them with a dry solvent like acetone.[10]

    • Dry the plates and return them to a desiccator to protect them from moisture.[10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injecting the solution into a gas chromatograph (GC-MS) for prior separation.[11]

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12][13]

    • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[13]

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).[11][13]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][13]

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR/MS) Sample->Dissolution NMR NMR Dissolution->NMR ¹H & ¹³C Analysis IR IR Dissolution->IR Functional Group Identification MS MS Dissolution->MS Molecular Weight & Fragmentation NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation of this compound

This diagram illustrates a likely fragmentation pathway for this compound under electron impact ionization.

Fragmentation_Pathway Plausible MS Fragmentation of this compound M This compound [C₁₅H₁₇N] m/z = 211 M_ion Molecular Ion [M]⁺˙ m/z = 211 M->M_ion - e⁻ frag1 [M - CH₃]⁺ m/z = 196 M_ion->frag1 frag2 [C₈H₁₀N]⁺ m/z = 120 M_ion->frag2 frag3 [C₇H₇]⁺ (Tropylium/Benzyl) m/z = 91 (Base Peak) M_ion->frag3 neutral1 - CH₃˙ M_ion->neutral1 Loss of neutral2 - C₇H₇˙ (Benzyl radical) M_ion->neutral2 Loss of neutral3 - C₈H₁₀N˙ M_ion->neutral3 Loss of

Caption: Plausible MS fragmentation pathway.

References

An In-Depth Technical Guide to the Solubility of N-Benzyl-N-ethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-N-ethylaniline, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, presents available qualitative and semi-quantitative data, and details a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for laboratory work, process development, and formulation design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueReference
CAS Number 92-59-1[1][2][3][4]
Molecular Formula C₁₅H₁₇N[1][2][3][4]
Molecular Weight 211.31 g/mol [3][4]
Appearance Colorless to light yellow oily liquid[2][3]
Melting Point 34-36 °C[1][2]
Boiling Point 163-164 °C at 6 mmHg[1][2]
Density 1.029 g/mL at 25 °C[1][2]
Water Solubility <0.1 g/100 mL at 22 °C (practically insoluble)[1][2][3]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a tertiary amine with both nonpolar and moderately polar characteristics. Its molecular structure, featuring two phenyl rings and an ethyl group, contributes to its significant nonpolar character. The nitrogen atom introduces a degree of polarity. Consequently, it is expected to be readily soluble in nonpolar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water.

Solubility of this compound in Organic Solvents

Available Solubility Data

SolventSolubilityReference
Alcohol (unspecified)Soluble (1 mL in 5.5 mL)[1][2][3]
EthanolSoluble[5]
EtherSoluble[3]
"Usual organic solvents"Soluble[3]

Qualitative Solubility Assessment

Based on the chemical structure of this compound and the "like dissolves like" principle, a qualitative assessment of its expected solubility in a range of common organic solvents is provided below. It should be noted that this is a theoretical estimation and should be confirmed by experimental determination.

SolventSolvent PolarityExpected Solubility
n-HexaneNonpolarHigh
TolueneNonpolarHigh
Diethyl EtherNonpolarHigh
ChloroformNonpolarHigh
DichloromethaneModerately PolarHigh
Ethyl AcetateModerately PolarHigh
AcetonePolar AproticModerate to High
EthanolPolar ProticModerate to High
MethanolPolar ProticModerate
Dimethylformamide (DMF)Polar AproticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticModerate

Experimental Protocol for the Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The excess solute should be clearly visible as a separate phase.

    • Place the sealed flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the weight of the collected filtrate.

    • Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter sample sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Analyze by HPLC or GC sample3->analysis calc1 Determine concentration from calibration curve analysis->calc1 calc2 Calculate solubility calc1->calc2

References

Synthesis of N-Benzyl-N-ethylaniline from N-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the primary synthesis mechanisms for producing N-Benzyl-N-ethylaniline, a significant intermediate in the dye and organic synthesis industries. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows through diagrams for clarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a tertiary amine widely used as an intermediate in the synthesis of various dyes, including Acid Orange 50 and other blue and green colorants.[1] Its synthesis from N-ethylaniline is a fundamental reaction in industrial organic chemistry. The primary methods for this conversion involve the direct N-alkylation of N-ethylaniline with a benzylating agent, such as benzyl (B1604629) alcohol or benzyl chloride, or through a reductive amination pathway. The choice of synthetic route often depends on factors such as cost, availability of reagents, desired purity, and scalability.

Synthesis Mechanisms and Protocols

This section outlines the most common methods for the synthesis of this compound from N-ethylaniline, providing detailed experimental procedures and quantitative data.

Direct N-Benzylation with Benzyl Alcohol

This method involves the direct reaction of N-ethylaniline with benzyl alcohol, typically in the presence of a phosphite (B83602) catalyst, to form the desired product with the elimination of water.[2][3]

Reaction Mechanism:

The reaction proceeds via the activation of the benzyl alcohol by the triphenyl phosphite, followed by a nucleophilic attack by the nitrogen atom of N-ethylaniline. The resulting intermediate then eliminates water to yield this compound.

reaction_mechanism_alcohol N_ethylaniline N-Ethylaniline Intermediate Activated Intermediate N_ethylaniline->Intermediate Nucleophilic attack Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Intermediate Triphenyl_phosphite Triphenyl Phosphite (Catalyst) Triphenyl_phosphite->Intermediate Product This compound Intermediate->Product - H2O Water Water

Caption: Reaction mechanism of N-benzylation with benzyl alcohol.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below.[2][3]

  • Mixing of Reactants: In a suitable reaction vessel, combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite while stirring.

  • Heating: Heat the mixture to an internal temperature of 184°C, at which point the elimination of water begins.

  • Reaction Progression: Continue heating the mixture to an internal temperature of 210°C over a period of 8 hours. During this time, approximately 25 parts of water will distill off.

  • Work-up: After the condensation reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol.

  • Purification: The final product, this compound, is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Reactants
N-ethylaniline182 parts[2][3]
Benzyl alcohol170 parts[2][3]
Triphenyl phosphite10 parts[2][3]
Reaction Conditions
Initial Temperature184°C[2][3]
Final Temperature210°C[2][3]
Reaction Time8 hours[2][3]
Product Information
Yield87% of theory[2][3]
Boiling Point140 - 144°C at 5 mm Hg[2][3]
Amount of Product276 parts[2][3]
Direct N-Benzylation with Benzyl Chloride

This approach utilizes benzyl chloride as the benzylating agent in the presence of a base and a phase-transfer catalyst. This method is advantageous as it can often be carried out at lower temperatures compared to the benzyl alcohol route.[4]

Reaction Mechanism:

The reaction is a nucleophilic substitution where the nitrogen of N-ethylaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The base neutralizes the hydrochloric acid formed during the reaction. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.

reaction_mechanism_chloride N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product Nucleophilic Substitution Benzyl_chloride Benzyl Chloride Benzyl_chloride->Product Base Base (e.g., Na2CO3) Salt Salt (e.g., NaCl) + H2O Base->Salt PTC Phase-Transfer Catalyst PTC->Product Facilitates reaction

Caption: Reaction mechanism of N-benzylation with benzyl chloride.

Experimental Protocol:

The following is a representative experimental procedure for this synthesis.[4]

  • Initial Setup: In a stirred reactor, add 750 parts by weight of sodium carbonate.

  • Addition of Reactants: Add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C12-C14-alkylamine (phase-transfer catalyst).

  • Heating: Heat the mixture to 80°C with stirring.

  • Addition of Benzyl Chloride: Slowly add 1496 parts by weight of benzyl chloride at a rate that maintains the reaction temperature between 94°C and 96°C, using cooling if necessary.

  • Reaction Completion: After the addition is complete, continue stirring for 12 hours at this temperature.

  • Quenching and Phase Separation: Add 500 parts by weight of water and cool the mixture to 30°C. Stop stirring and allow the phases to separate for 1 hour.

  • Isolation: The upper organic phase contains the product. The bottom aqueous phase can be removed.

Quantitative Data:

ParameterValueReference
Reactants
N-ethylaniline1400 parts by weight[4]
Benzyl chloride1496 parts by weight[4]
Sodium carbonate750 parts by weight[4]
N,N-dimethyl-C12-C14-alkylamine38 parts by weight[4]
Reaction Conditions
Initial Temperature80°C[4]
Reaction Temperature94 - 96°C[4]
Reaction Time12 hours (post-addition)[4]
Product Information
Purity of Crude Product96 wt %[4]
Reductive Amination

Reductive amination offers an alternative pathway to this compound. This two-step, one-pot process involves the initial formation of an iminium ion from N-ethylaniline and benzaldehyde (B42025), which is then reduced in situ to the final product.

Reaction Mechanism:

The reaction begins with the nucleophilic attack of N-ethylaniline on the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium borohydride, then reduces the iminium ion to the tertiary amine.

reductive_amination_mechanism N_ethylaniline N-Ethylaniline Iminium_ion Iminium Ion Intermediate N_ethylaniline->Iminium_ion - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_ion Product This compound Iminium_ion->Product Reduction Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Product

Caption: Reaction mechanism of reductive amination.

Experimental Workflow:

While a specific protocol for this compound via this route was not detailed in the provided context, a general experimental workflow can be outlined based on standard reductive amination procedures.

reductive_amination_workflow cluster_reaction Reaction cluster_workup Work-up and Purification Mix Mix N-ethylaniline and Benzaldehyde in a suitable solvent (e.g., EtOH) Add_reducing_agent Add reducing agent (e.g., NaBH4) in portions Mix->Add_reducing_agent Stir Stir at room temperature until reaction is complete (monitor by TLC) Add_reducing_agent->Stir Quench Quench reaction with water Stir->Quench Extract Extract with an organic solvent (e.g., CH2Cl2) Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify

Caption: General experimental workflow for reductive amination.

Conclusion

The synthesis of this compound from N-ethylaniline can be effectively achieved through several synthetic routes. The direct N-benzylation with either benzyl alcohol or benzyl chloride are well-established methods with high yields, suitable for industrial-scale production. Reductive amination presents a milder alternative, often with high selectivity and the use of less harsh reagents. The selection of the optimal synthesis strategy will depend on specific laboratory or industrial constraints, including cost, safety, and available equipment. The detailed protocols and data presented in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to Alternative Synthesis Routes for N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for N-Benzyl-N-ethylaniline, a key intermediate in the chemical and pharmaceutical industries. The document details various synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application and process development.

N-Alkylation of N-ethylaniline with Benzyl (B1604629) Alcohol

This method represents a direct and efficient approach for the synthesis of this compound, utilizing readily available starting materials. The reaction proceeds via a condensation reaction, with the removal of water driving the equilibrium towards the product.

Quantitative Data
ParameterValueReference
Yield 87%[1][2]
Starting Materials N-ethylaniline, Benzyl alcohol[1][2]
Catalyst/Reagent Triphenyl phosphite (B83602)[1][2]
Reaction Temperature 184°C to 210°C[1][2]
Reaction Time 8 hours[1][2]
Purification Distillation[1][2]
Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a distillation apparatus, combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite.[1][2]

  • Reaction Execution: While stirring, heat the mixture to an internal temperature of 184°C. At this temperature, the elimination of water will commence.[1][2]

  • Continue to heat the mixture to an internal temperature of 210°C over a period of 8 hours. During this time, approximately 25 parts of water will be distilled off, indicating the completion of the condensation reaction.[1][2]

  • Work-up and Purification: After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol.[1][2]

  • The desired product, this compound, is then purified by vacuum distillation. The product will distill at a boiling point of 140-144°C at 5 mm Hg.[1][2] This procedure yields approximately 276 parts of this compound, corresponding to a yield of 87% of the theoretical maximum.[1][2]

Synthesis Pathway

N_Alkylation_Benzyl_Alcohol N_ethylaniline N-Ethylaniline Intermediate Condensation Intermediate N_ethylaniline->Intermediate Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Intermediate Triphenyl_phosphite Triphenyl phosphite (Catalyst) Triphenyl_phosphite->Intermediate Heat 184-210°C, 8h Product This compound Intermediate->Product + Heat Water Water (byproduct) Product->Water - H₂O

Caption: N-Alkylation with Benzyl Alcohol.

N-Alkylation of N-ethylaniline with Benzyl Chloride

A classic and robust method for the synthesis of this compound involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base and a phase-transfer catalyst. This method is known for its high product purity.

Quantitative Data
ParameterValueReference
Purity >99 wt%[3]
Starting Materials N-ethylaniline, Benzyl chloride[3]
Catalyst/Reagent N,N-dimethyl-C₁₂-C₁₄-alkylamine (Phase-transfer catalyst), Sodium carbonate (Base)[3]
Reaction Temperature 90°C to 110°C[3]
Reaction Time 10 hours at 95°C, then 14 hours at 110°C[3]
Purification Phase separation[3]
Experimental Protocol
  • Reaction Setup: In a stirred apparatus, place 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C₁₂-C₁₄-alkylamine.[3]

  • Add 750 parts by weight of sodium carbonate with stirring.[3]

  • Reaction Execution: Heat the mixture to 90°C.[3]

  • Slowly add 1496 parts by weight of benzyl chloride, ensuring the temperature remains at approximately 95°C.[3]

  • Continue stirring for 10 hours at 95°C, followed by 14 hours at 110°C.[3]

  • Work-up and Purification: Allow the reaction mixture to flow into 2500 parts by weight of water.[3]

  • Separate the organic and aqueous phases. The resulting organic phase consists of more than 99 wt% this compound.[3]

Synthesis Pathway

N_Alkylation_Benzyl_Chloride N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product Benzyl_chloride Benzyl Chloride Benzyl_chloride->Product PTC Phase-Transfer Catalyst PTC->Product Base Sodium Carbonate (Base) Base->Product Heat 90-110°C, 24h Byproduct NaCl + H₂O + CO₂ Product->Byproduct - Byproducts

Caption: N-Alkylation with Benzyl Chloride.

Reductive Amination of Benzaldehyde (B42025) with N-ethylaniline

Reductive amination provides a versatile one-pot or two-step approach to this compound. This method involves the formation of an intermediate imine from N-ethylaniline and benzaldehyde, which is then reduced to the final product. While a specific protocol for this compound is not extensively detailed in the cited literature, the following protocol is adapted from the highly analogous synthesis of N-benzylaniline.

Quantitative Data (for N-benzylaniline synthesis)
ParameterValueReference
Yield 92%[4]
Starting Materials Benzaldehyde, Aniline (N-ethylaniline for target molecule)[4]
Catalyst/Reagent Sodium borohydride (B1222165) (NaBH₄), Benzoic acid[4]
Solvent Tetrahydrofuran (THF)[4]
Reaction Conditions Reflux[4]
Reaction Time 60 minutes[4]
Purification Column chromatography[4]
Experimental Protocol (Adapted for this compound)
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of benzaldehyde (1 mmol), N-ethylaniline (1 mmol), and benzoic acid (1 mmol) in THF (5 mL).[4]

  • Reaction Execution: Add sodium borohydride (1 mmol) to the reaction mixture and stir under reflux conditions.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 60-120 minutes.[4]

  • Work-up and Purification: Upon completion, filter the reaction mixture.[4]

  • Evaporate the solvent and purify the crude product by silica (B1680970) gel column chromatography to afford this compound.[4]

Synthesis Pathway

Reductive_Amination N_ethylaniline N-Ethylaniline Imine Intermediate Imine N_ethylaniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine Product This compound Imine->Product + [H] Reducing_agent NaBH₄ / Benzoic Acid Reducing_agent->Product

Caption: Reductive Amination Pathway.

Buchwald-Hartwig Amination

General Experimental Workflow

A typical Buchwald-Hartwig amination protocol involves the following steps:

  • Reaction Setup: An oven-dried reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), a base (e.g., NaOtBu, Cs₂CO₃), N-ethylaniline, and the benzyl electrophile.[2]

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas, such as argon or nitrogen.[7]

  • Solvent Addition: Anhydrous aprotic solvent (e.g., toluene, dioxane) is added.[2]

  • Reaction Execution: The reaction mixture is heated to the appropriate temperature (typically 80-110°C) and stirred for the required duration.[2]

  • Work-up and Purification: The reaction is cooled, diluted with a suitable solvent, and filtered. The product is then isolated and purified, typically by column chromatography.[7]

Conceptual Logical Relationship

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst_system Catalyst System N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product Benzyl_electrophile Benzyl Electrophile (e.g., Benzyl Bromide) Benzyl_electrophile->Product Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Reaction_conditions Reaction Conditions (Solvent, Temperature)

Caption: Buchwald-Hartwig Amination Concept.

This guide offers a comparative overview of several key synthetic strategies for this compound. The choice of the most suitable method will depend on factors such as substrate availability, desired purity, scalability, and the availability of specific catalysts and reagents. The provided protocols and data serve as a valuable resource for the practical implementation of these synthetic routes.

References

The Dual Reactivity of N-Benzyl-N-ethylaniline: A Technical Guide to its Behavior in the Presence of Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of N-Benzyl-N-ethylaniline (CAS No. 92-59-1), a key intermediate in the synthesis of various dyes and a valuable building block in organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its interactions with strong acids and bases, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity Profile

This compound is a tertiary amine characterized by the presence of a nitrogen atom connected to a benzyl (B1604629) group, an ethyl group, and a phenyl group.[3] This structure confers a dual reactivity: the lone pair of electrons on the nitrogen atom imparts basic properties, while the benzylic protons exhibit a degree of acidity that can be exploited by very strong bases.[4][5]

The molecule is stable under normal conditions but is incompatible with strong oxidizing agents.[6][7] It is a colorless to light yellow oily liquid, insoluble in water, and soluble in organic solvents like alcohol.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative data pertinent to the reactivity of this compound.

PropertyValueSource
Molecular FormulaC₁₅H₁₇N[3]
Molecular Weight211.31 g/mol [8]
Predicted pKa (Conjugate Acid)5.24 ± 0.50[6]
Melting Point34-36 °C[6]
Boiling Point163-164 °C @ 6 mmHg[6]

Reactivity with Strong Acids

As a tertiary amine, the most prominent reaction of this compound with strong acids is the protonation of the nitrogen atom's lone pair of electrons. This acid-base neutralization reaction is exothermic and results in the formation of the corresponding N-benzyl-N-ethylanilinium salt.[3][6]

The general reaction is as follows:

C₆H₅CH₂N(C₂H₅)C₆H₅ + HX → [C₆H₅CH₂N(H)(C₂H₅)C₆H₅]⁺X⁻

Where HX represents a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

This protonation significantly alters the physical properties of the molecule, most notably increasing its water solubility.[5] This property is often utilized in purification processes to separate amines from non-basic organic compounds.[5]

Experimental Protocol: Synthesis of N-Benzyl-N-ethylanilinium Chloride

This protocol describes a general procedure for the preparation of N-Benzyl-N-ethylanilinium chloride.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or a solution in diethyl ether)

  • Round-bottom flask

  • Stirring apparatus

  • Gas inlet tube (if using gaseous HCl)

  • Drying tube

Procedure:

  • Dissolve a known quantity of this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with continuous stirring. Alternatively, add a solution of HCl in diethyl ether dropwise.

  • A white precipitate of N-Benzyl-N-ethylanilinium chloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield the purified N-Benzyl-N-ethylanilinium chloride.

Characterization:

The resulting salt can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structure. In the ¹H NMR spectrum, a downfield shift of the protons adjacent to the nitrogen atom is expected upon protonation.

Reactivity with Strong Bases

This compound is generally stable in the presence of common inorganic bases such as sodium hydroxide (B78521) (NaOH). Its synthesis often involves washing with a caustic solution to remove acidic impurities.[3]

However, with exceptionally strong bases, particularly organometallic reagents like n-butyllithium (n-BuLi), deprotonation can occur. The most acidic protons in this compound, after the potential for N-deprotonation which is highly unlikely for a tertiary amine, are the benzylic protons. The acidity of these protons is enhanced by the ability of the adjacent phenyl ring to stabilize the resulting negative charge through resonance.[4]

The reaction with n-butyllithium is expected to proceed via the formation of a benzylic carbanion. This lithiated intermediate is a potent nucleophile and can be used in subsequent reactions with various electrophiles to form new carbon-carbon bonds. The mechanism of such deprotonations is often complex, involving aggregates of n-BuLi (dimers, tetramers) and may be influenced by the solvent and additives like tetramethylethylenediamine (TMEDA).[9][10]

Experimental Protocol: Deprotonation with n-Butyllithium (Representative)

The following is a generalized protocol for the deprotonation of this compound with n-butyllithium, based on procedures for similar benzylic compounds. This reaction should be carried out under strictly anhydrous and inert conditions.

Materials:

  • This compound, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (solution in hexanes)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled this compound to the cold THF via syringe.

  • Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C. The reaction is often accompanied by a color change.

  • Stir the reaction mixture at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete deprotonation.

  • The resulting solution containing the lithiated this compound can then be treated with an appropriate electrophile (e.g., an alkyl halide, carbonyl compound, or silyl (B83357) chloride) to form a new derivative.[11]

  • After the addition of the electrophile, the reaction is typically allowed to warm to room temperature slowly and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core reactivity of this compound with strong acids and bases.

acid_reaction reactant This compound product N-Benzyl-N-ethylanilinium Salt [C₆H₅CH₂N(H)(C₂H₅)C₆H₅]⁺X⁻ reactant->product Protonation acid Strong Acid (HX) acid->product

Caption: Protonation of this compound with a strong acid.

base_reaction reactant This compound intermediate Benzylic Carbanion [C₆H₅C⁻(H)N(C₂H₅)C₆H₅]Li⁺ reactant->intermediate Deprotonation base n-Butyllithium (n-BuLi) base->intermediate product Substituted Product C₆H₅CH(E)N(C₂H₅)C₆H₅ intermediate->product Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product

Caption: Deprotonation of this compound with n-BuLi and subsequent reaction.

Conclusion

This compound exhibits a predictable reactivity profile towards strong acids, readily forming ammonium salts. Its reaction with strong bases is more nuanced, being generally unreactive towards common hydroxides but susceptible to deprotonation at the benzylic position by potent organometallic bases like n-butyllithium. This latter reactivity opens avenues for further functionalization, making it a versatile intermediate in organic synthesis. The protocols and data presented herein provide a foundational guide for professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of N-Benzyl-N-ethylaniline. Due to the limited availability of specific experimental data for this compound, this document combines known values with established principles of thermal analysis for tertiary aromatic amines to offer a predictive yet thorough resource.

Introduction

This compound is a tertiary amine used in various industrial applications, including as an intermediate in the synthesis of dyes.[1][2] Understanding its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical processes that involve elevated temperatures. This guide summarizes its physical and thermal properties, outlines potential decomposition pathways, and provides detailed experimental protocols for its analysis.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is presented below. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueSource
Molecular Formula C₁₅H₁₇N[3]
Molecular Weight 211.31 g/mol
Melting Point 34-36 °C[1]
Boiling Point 163-164 °C @ 6 mmHg[1]
Density 1.029 g/mL at 25 °C[1]
Decomposition Temperature 313 °C[3]
Slight Decomposition 287 °C (at 710 mmHg)[3]

Thermal Decomposition

The thermal decomposition of this compound involves the breaking of chemical bonds at elevated temperatures, leading to the formation of smaller, more volatile molecules.

Hazardous Decomposition Products

Under thermal stress, this compound is known to decompose into hazardous substances. Safety data sheets consistently report the following decomposition products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)[4][5][6]

Proposed Decomposition Pathways

One probable pathway is dealkylation , specifically de-benzylation and de-ethylation, leading to the formation of secondary and primary amines, as well as corresponding alkyl fragments. The benzyl (B1604629) group, being a relatively stable radical, is a likely leaving group.

Another potential decomposition route for tertiary amines is the Hofmann elimination , although this typically requires a beta-hydrogen on the alkyl group and a suitable leaving group, which may be less favored in this specific structure under simple thermolysis compared to radical mechanisms.

A simplified, proposed decomposition pathway is illustrated below.

Decomposition_Pathway A This compound B Heat (≥ 287°C) A->B C Initial Decomposition Products B->C D N-Ethylaniline C->D E Benzyl Radical C->E F N-Benzylaniline C->F G Ethyl Radical C->G H Further Decomposition D->H E->H F->H G->H I NOx, CO, CO₂ H->I

Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss at different temperatures.

Experimental Workflow:

TGA_Workflow A Sample Preparation (5-10 mg) B Place in TGA pan (e.g., alumina) A->B C Load into TGA instrument B->C D Set Atmosphere (e.g., N₂ at 50 mL/min) C->D E Temperature Program: - Equilibrate at 30°C - Ramp to 600°C at 10°C/min D->E F Data Acquisition (Mass vs. Temperature) E->F G Data Analysis: - Determine onset of decomposition - Quantify mass loss stages F->G

Workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow:

DSC_Workflow A Sample Preparation (2-5 mg) B Hermetically seal in DSC pan A->B C Load sample and reference pans into DSC B->C D Set Atmosphere (e.g., N₂ at 50 mL/min) C->D E Temperature Program: - Equilibrate at 0°C - Ramp to 400°C at 10°C/min D->E F Data Acquisition (Heat Flow vs. Temperature) E->F G Data Analysis: - Determine melting point and enthalpy of fusion - Identify decomposition exotherm/endotherm F->G

Workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical purge rate of 50 mL/min.

  • Temperature Program:

    • Cool the sample to a temperature below its expected melting point (e.g., 0 °C) and equilibrate.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C).

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting and potentially an exothermic or endothermic event associated with decomposition. The peak temperatures and integrated peak areas provide the transition temperatures and enthalpies, respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific chemical compounds produced during thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Detailed Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 350 °C, 500 °C, and 700 °C to observe the evolution of products with temperature) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical column would be a non-polar capillary column (e.g., HP-5MS). The oven temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all products.

  • MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification of the decomposition products.

Conclusion

While specific, in-depth experimental studies on the thermal decomposition of this compound are limited, this guide provides a robust framework for understanding its thermal behavior. The provided data and proposed decomposition pathways, combined with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further experimental investigation using the techniques outlined herein is necessary to fully elucidate its thermal decomposition profile and kinetics.

References

An In-depth Technical Guide to the Electron Transfer Quenching Dynamics Involving N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron transfer quenching dynamics observed when N-Benzyl-N-ethylaniline (BEA) acts as an electron-donating solvent for photo-excited fluorophores, specifically perylene (B46583) (Pe) and cyanoperylene (PeCN). The content herein is based on detailed experimental findings and theoretical models, offering valuable insights for professionals in fields requiring a deep understanding of photophysical processes, such as drug development, materials science, and photochemistry.

Introduction to Electron Transfer Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. One of the fundamental mechanisms of quenching is photoinduced electron transfer (PET), where an excited fluorophore is deactivated by either donating or accepting an electron from a nearby molecule, referred to as the quencher. The efficiency of PET is intricately linked to the thermodynamic driving force, the distance and orientation between the donor and acceptor, and the surrounding solvent environment.

This compound is an aromatic amine that has been identified as an effective electron donor in quenching the fluorescence of excited perylene and cyanoperylene.[1][2] Understanding the dynamics of this process is crucial for applications where precise control of fluorescence is necessary.

Experimental Investigation of Quenching Dynamics

The investigation into the electron transfer quenching dynamics of perylene and cyanoperylene by this compound has been carried out using advanced time-resolved spectroscopic techniques.

Experimental Protocols

Materials:

  • Fluorophores: Perylene (Pe) and Cyanoperylene (PeCN) of high purity.

  • Quenching Solvent: this compound (BEA, Aldrich) distilled at reduced pressure under an inert atmosphere.[1][2]

  • Reference Solvent: Chlorobenzene (CB, Fluka, puriss) used as received for baseline measurements.[1][2]

Sample Preparation:

  • The concentration of perylene and cyanoperylene in this compound was adjusted to achieve an absorbance of approximately 0.5 at the excitation wavelength in a 0.4 mm path length cell for fluorescence up-conversion measurements.

Instrumentation and Methodology:

  • Ultrafast Fluorescence Up-conversion: This technique was employed to measure the fluorescence decays of Pe and PeCN in BEA with sub-picosecond time resolution. The samples were placed in a spinning cell with a 0.4 mm path length.[2]

  • Multiplex Transient Grating: This method was used to study the dynamics of the quenching products.[1][2]

  • Time-Resolved Fluorescence Measurements: The fluorescence decays of Pe and PeCN were measured at their respective emission maxima. For Pe in BEA, the decay was found to be wavelength-dependent.[2]

The following diagram illustrates the general experimental workflow for investigating these quenching dynamics.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start High-Purity Fluorophores (Perylene, Cyanoperylene) solution Prepare solutions with absorbance ~0.5 start->solution quencher This compound (BEA, Distilled) quencher->solution upconversion Ultrafast Fluorescence Up-conversion solution->upconversion transient_grating Multiplex Transient Grating solution->transient_grating decay_analysis Analyze non-exponential fluorescence decays upconversion->decay_analysis product_dynamics Characterize quenching product dynamics transient_grating->product_dynamics model Apply Orientational Model decay_analysis->model end Results model->end Determine Quenching Dynamics Parameters product_dynamics->end

Experimental workflow for studying fluorescence quenching.

Quantitative Analysis of Quenching Dynamics

The fluorescence decays of both perylene and cyanoperylene in this compound are strongly non-exponential. This behavior is attributed to the distribution of orientations of the BEA molecules around the excited fluorophore. The experimental data were analyzed using an orientational model.

Table 1: Fluorescence Decay Parameters of Perylene (Pe) and Cyanoperylene (PeCN) in this compound (BEA)

FluorophoreAverage Fluorescence Lifetime (ps)
Perylene (Pe)260
Cyanoperylene (PeCN)16

Data extracted from Olivier et al., J. Phys. Chem. A 2004, 107, 5375. The average lifetime provides a measure of the overall quenching efficiency.

The significant difference in the average fluorescence lifetimes indicates that the quenching of cyanoperylene by BEA is substantially more efficient than that of perylene.

Mechanism of Electron Transfer Quenching

The quenching process is initiated by the photoexcitation of the fluorophore (Pe or PeCN) to its first singlet excited state (S1). In the presence of the electron-donating solvent, this compound, an electron is transferred from a BEA molecule to the excited fluorophore. This results in the formation of an exciplex with a high degree of charge-transfer character.

The following diagram illustrates the proposed signaling pathway for the electron transfer quenching process.

electron_transfer_pathway GS Ground State (Pe + BEA) S1 Excited State (Pe* + BEA) GS->S1 Photoexcitation (hν) S1->GS Non-radiative Decay (Internal Conversion) Exciplex Exciplex Formation ([Pe...BEA]*) S1->Exciplex Electron Transfer (k_et) Fluorescence Fluorescence S1->Fluorescence Radiative Decay (k_f) Products Ground State Recovery (Pe + BEA) Exciplex->Products Non-radiative Decay

Electron transfer quenching pathway.

The non-exponential nature of the fluorescence decay arises from the fact that the rate of electron transfer (k_et) is highly dependent on the relative orientation of the BEA molecule and the excited fluorophore. Only a certain number of solvent molecules in favorable orientations around the excited acceptor contribute to the ultrafast quenching.

Thermodynamic Considerations

The feasibility of photoinduced electron transfer can be evaluated by calculating the change in Gibbs free energy (ΔG_et) for the process, often estimated using the Rehm-Weller equation. A negative ΔG_et value indicates that the electron transfer is thermodynamically favorable.

Table 2: Thermodynamic Driving Force for Electron Transfer

SystemFree Energy Change (ΔG_et) (eV)
Pe/BEA-0.68
PeCN/BEA-0.69

Data calculated based on the Rehm-Weller equation using electrochemical data.

The highly negative values of ΔG_et for both systems confirm that the electron transfer from this compound to both excited perylene and cyanoperylene is a spontaneous process. The similar driving forces for both fluorophores suggest that the significant difference in their quenching dynamics is not solely governed by thermodynamics but also by kinetic factors, such as steric interactions and dipole-dipole interactions, which influence the number of effectively quenching solvent molecules.

Conclusion

The electron transfer quenching of excited perylene and cyanoperylene by this compound is a complex process characterized by ultrafast dynamics and non-exponential fluorescence decays. The quenching efficiency is remarkably higher for cyanoperylene, a phenomenon attributed to a larger number of favorably oriented solvent molecules for electron transfer, despite similar thermodynamic driving forces for both fluorophores. This detailed understanding of the quenching mechanism, supported by quantitative data and experimental protocols, is invaluable for the rational design of systems where precise control over photoinduced electron transfer is paramount, including the development of novel fluorescent probes and photosensitizers in drug development and biomedical research.

References

N-Benzyl-N-ethylaniline: A Cornerstone in the Historical Palette of Synthetic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Benzyl-N-ethylaniline, a tertiary amine of significant historical importance, has played a pivotal role as a key intermediate in the synthesis of a vibrant array of dyes. Its versatile chemical nature has made it a foundational building block for several classes of colorants, particularly acid and disperse dyes. This technical guide delves into the historical applications of this compound in dye chemistry, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways for researchers, scientists, and drug development professionals.

Introduction to this compound in Dye Chemistry

Historically, this compound (C.I. Name: N-ethyl-N-phenylbenzylamine) emerged as a crucial component in the expanding world of synthetic dyes. Its primary function was as a coupling component or a precursor to coupling components in the synthesis of azo and other classes of dyes. The presence of the ethyl and benzyl (B1604629) groups on the aniline (B41778) nitrogen atom influences the final color and properties of the dye, such as its solubility, affinity for different fibers, and fastness to light and washing.

Synthesis of this compound

The industrial production of this compound has historically been achieved through several synthetic routes. The most common method involves the reaction of N-ethylaniline with benzyl chloride.

Experimental Protocol: Synthesis of this compound from N-Ethylaniline and Benzyl Chloride

This protocol is based on historical manufacturing processes.

Materials:

  • N-Ethylaniline

  • Benzyl chloride

  • Sodium carbonate

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of N-ethylaniline and a slight molar excess of benzyl chloride is prepared.

  • An aqueous solution of sodium carbonate is added to the mixture to act as an acid scavenger, neutralizing the hydrochloric acid formed during the reaction.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled, and the organic layer containing this compound is separated from the aqueous layer.

  • The crude product is then purified by vacuum distillation to yield a high-purity this compound.

An alternative historical method involves the reductive alkylation of aniline, offering a different pathway to this important intermediate.[1]

Historical Applications in Azo Dye Synthesis

This compound has been a cornerstone in the production of various azo dyes, which are characterized by the presence of the azo group (-N=N-). These dyes are known for their wide range of colors and good fastness properties.

Acid Dyes

Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic dyebath. This compound is a key precursor for several important acid dyes.

Colour Index Name: C.I. Acid Orange 50 Colour Index Number: C.I. 13150[2]

Synthesis of Acid Orange 50:

The synthesis of Acid Orange 50 involves the diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid, followed by coupling with this compound.[2]

Experimental Protocol: Synthesis of Acid Orange 50

Part 1: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid

  • 4-Amino-2,5-dichlorobenzenesulfonic acid is dissolved in water and hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

Part 2: Coupling Reaction

  • This compound is dissolved in a suitable solvent.

  • The freshly prepared diazonium salt solution is slowly added to the this compound solution with vigorous stirring, while maintaining a low temperature and acidic pH.

  • The reaction mixture is stirred for several hours until the coupling is complete.

  • The precipitated Acid Orange 50 dye is then filtered, washed with water, and dried.

Quantitative Data for Acid Dyes Derived from this compound Precursors

Dye NameC.I. NumberLightfastness RatingWashfastness Rating
Acid Orange 50131505[2]-
Acid Red 1192620854-5[3]5[3][4]

Colour Index Name: C.I. Acid Red 119 Colour Index Number: C.I. 262085[3][4]

Synthesis of Acid Red 119:

The synthesis of Acid Red 119 is a multi-step process where a sulfonated derivative of this compound is used as the final coupling component. The overall process is as follows: 3-Aminobenzenesulfonic acid is diazotized and coupled with Naphthalen-1-amine. The resulting monoazo compound is then diazotized again and coupled with this compound-3-sulfonic acid (3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid).[3]

Experimental Protocol: Synthesis of this compound-3-sulfonic acid

  • This compound is sulfonated using concentrated sulfuric acid or oleum.

  • The reaction mixture is heated to a specific temperature and held for a set duration to ensure the desired degree of sulfonation.

  • The reaction mixture is then carefully quenched with water or an alkaline solution to precipitate the sulfonated product.

  • The resulting this compound-3-sulfonic acid is then filtered, washed, and dried.

Experimental Protocol: Synthesis of Acid Red 119

Part 1: Synthesis of the Monoazo Intermediate

  • 3-Aminobenzenesulfonic acid is diazotized following a standard procedure as described for Acid Orange 50.

  • The diazonium salt is then coupled with Naphthalen-1-amine in a controlled pH environment.

  • The resulting monoazo compound is isolated and purified.

Part 2: Final Coupling Reaction

  • The monoazo intermediate from Part 1 is diazotized again using sodium nitrite in an acidic medium at low temperatures.

  • The resulting diazonium salt is then coupled with the previously synthesized this compound-3-sulfonic acid.

  • The final Acid Red 119 dye is isolated by filtration, washed, and dried.

Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility and are primarily used for dyeing synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. This compound and its derivatives are also used in the synthesis of disperse dyes.

Signaling Pathways and Experimental Workflows

The synthesis of dyes from this compound follows a logical chemical pathway. The following diagrams, generated using Graphviz, illustrate these processes.

Synthesis_of_N_Benzyl_N_ethylaniline N_Ethylaniline N-Ethylaniline Reaction Reflux N_Ethylaniline->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Na2CO3 Sodium Carbonate (aq) Na2CO3->Reaction Acid Scavenger N_Benzyl_N_ethylaniline This compound Reaction->N_Benzyl_N_ethylaniline Purification Vacuum Distillation N_Benzyl_N_ethylaniline->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound.

Synthesis_of_Acid_Orange_50 Amine 4-Amino-2,5-dichlorobenzenesulfonic acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Coupling_Component This compound Coupling_Component->Coupling Acid_Orange_50 Acid Orange 50 Coupling->Acid_Orange_50

Caption: Synthesis pathway of Acid Orange 50.

Synthesis_of_Acid_Red_119 cluster_0 Intermediate Synthesis cluster_1 Final Coupling Amine1 3-Aminobenzenesulfonic acid Diazotization1 Diazotization Amine1->Diazotization1 Diazonium1 Diazonium Salt 1 Diazotization1->Diazonium1 Coupling1 Coupling Diazonium1->Coupling1 Coupling_Component1 Naphthalen-1-amine Coupling_Component1->Coupling1 Monoazo_Intermediate Monoazo Intermediate Coupling1->Monoazo_Intermediate Diazotization2 Diazotization Monoazo_Intermediate->Diazotization2 Diazonium2 Diazonium Salt 2 Diazotization2->Diazonium2 Coupling2 Coupling Diazonium2->Coupling2 Coupling_Component2 This compound-3-sulfonic acid Coupling_Component2->Coupling2 Acid_Red_119 Acid Red 119 Coupling2->Acid_Red_119

Caption: Multi-step synthesis of Acid Red 119.

Conclusion

This compound has left an indelible mark on the history of dye chemistry. Its role as a versatile intermediate enabled the creation of a wide spectrum of colors for various applications. The detailed synthetic protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals in the fields of chemistry and drug development, highlighting the enduring legacy of this important chemical compound. Understanding these historical synthetic pathways can inform modern approaches to the design and synthesis of novel colorants and functional organic molecules.

References

Methodological & Application

One-pot synthesis of N-Benzyl-N-ethylaniline using benzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the one-pot synthesis of N-Benzyl-N-ethylaniline, a valuable tertiary amine intermediate in the synthesis of dyes and various organic compounds. The primary method described herein is the N-alkylation of N-ethylaniline with benzyl (B1604629) chloride. This process is characterized by its operational simplicity and efficiency. This application note includes a comprehensive experimental protocol, tabulated quantitative data from representative procedures, and visual diagrams to illustrate the experimental workflow and reaction mechanism, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a tertiary amine of significant interest in organic synthesis, primarily serving as a precursor in the manufacturing of various dyes and as an intermediate in the development of new chemical entities.[1] The synthesis of such tertiary amines can be achieved through several methods, including the N-alkylation of secondary amines. The reaction of N-ethylaniline with an alkylating agent like benzyl chloride presents a direct and efficient route to the desired product. This one-pot synthesis is advantageous as it simplifies the experimental setup and workup procedures, making it a practical choice for laboratory and potential scale-up applications.

Experimental Protocols

Method 1: Synthesis using Benzyl Chloride with a Base

This protocol details the synthesis of this compound by reacting N-ethylaniline with benzyl chloride in the presence of sodium carbonate and a phase-transfer catalyst.[3]

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • Sodium carbonate (Na₂CO₃)

  • N,N-dimethyl-C₁₂-C₁₄-alkylamine (phase-transfer catalyst)

  • Water

Equipment:

  • Stirred reaction vessel (e.g., round-bottom flask with magnetic stirrer or overhead stirrer)

  • Heating mantle or oil bath

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a suitable stirred reaction vessel, add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C₁₂-C₁₄-alkylamine.[3]

  • With continuous stirring, add 750 parts by weight of sodium carbonate to the mixture.[3]

  • Heat the mixture to 80-90°C with stirring.[3]

  • Slowly add 1496 parts by weight of benzyl chloride to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 94°C and 96°C, using cooling if necessary.[3]

  • After the addition is complete, continue stirring the mixture at this temperature for 12 hours.[3]

  • Upon completion of the reaction, add 500 parts by weight of water and cool the mixture to 30°C.[3]

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • The upper organic phase contains the this compound. This phase can be washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation.[4][5]

Method 2: Alternative Synthesis using Benzyl Alcohol

An alternative method involves the condensation of N-ethylaniline with benzyl alcohol.[6][7]

Materials:

Procedure:

  • Mix 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a reaction vessel with stirring.[6][7]

  • Heat the mixture to an internal temperature of 184°C, at which point the elimination of water begins.[6][7]

  • Continue heating to an internal temperature of 210°C over 8 hours.[6][7]

  • After the reaction is complete (indicated by the cessation of water distillation), distill off the excess N-ethylaniline and unreacted benzyl alcohol.[6][7]

  • The product, this compound, is then purified by vacuum distillation, with a boiling point of 140-144°C at 5 mm Hg.[6][7]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

MethodAlkylating AgentBase / CatalystTemperature (°C)Time (h)Yield (%)Reference
1Benzyl chlorideNa₂CO₃ / Phase-transfer catalyst94-9612>99[3]
2Benzyl alcoholTriphenyl phosphite184-210887[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge N-ethylaniline, Na2CO3, and catalyst heating Heat to 80-90°C reactants->heating 1 addition Add Benzyl Chloride (maintain 94-96°C) heating->addition 2 stirring Stir for 12 hours addition->stirring 3 quench Add Water and cool to 30°C stirring->quench 4 separation Phase Separation quench->separation 5 purification Vacuum Distillation separation->purification 6 product This compound purification->product 7

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N_ethylaniline N-Ethylaniline (Nucleophile) quaternary_salt Quaternary Ammonium Salt (Intermediate) N_ethylaniline->quaternary_salt Nucleophilic Attack benzyl_chloride Benzyl Chloride (Electrophile) benzyl_chloride->quaternary_salt product This compound quaternary_salt->product Deprotonation hcl HCl quaternary_salt->hcl base Base (e.g., Na2CO3) hcl->base Neutralization base->product

References

Application Notes: Phase Transfer Catalysis in the Synthesis of N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-N-ethylaniline is a tertiary amine of significant interest in the chemical industry, primarily as an intermediate in the synthesis of dyes and pigments. The N-alkylation of secondary amines is a fundamental transformation in organic synthesis. Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally benign methodology for such reactions.[1][2] PTC facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase), often leading to milder reaction conditions, increased reaction rates, improved yields, and enhanced selectivity.[2] This approach avoids the need for expensive, anhydrous, and polar aprotic solvents, and can often be carried out with inexpensive and safer inorganic bases like sodium carbonate.[3][4]

Mechanism of Phase Transfer Catalysis in N-Alkylation

The synthesis of this compound via PTC involves the reaction of N-ethylaniline with benzyl (B1604629) chloride in a two-phase system. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, plays a crucial role in transporting the reacting species across the phase boundary.

The generally accepted mechanism involves the following steps:

  • In the aqueous phase, the inorganic base (e.g., sodium carbonate) is present.

  • The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the anion of the base (e.g., carbonate or bicarbonate) or facilitates the deprotonation of the N-ethylaniline at the interface.

  • The resulting catalyst-reactant ion pair (Q⁺[Et(Ph)N]⁻) is lipophilic enough to be extracted into the organic phase.

  • In the organic phase, the deprotonated N-ethylaniline anion reacts with benzyl chloride in an SN2 reaction to form the desired product, this compound. The catalyst is regenerated in the process.

  • The regenerated catalyst (Q⁺Cl⁻) then returns to the aqueous phase or the interface to repeat the catalytic cycle.

This continuous process allows the reaction to proceed smoothly and efficiently, even though the primary reactants are in separate phases.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using phase transfer catalysis as described in the cited literature.

ParameterValueReference
Reactants
N-ethylaniline1400 parts by weight[4]
Benzyl chloride1496 parts by weight[4]
Base
Sodium carbonate750 parts by weight[4]
Water500 parts by weight (initial), 500 parts by weight (work-up)[4]
Catalyst
N,N-dimethyl-C₁₂-C₁₄-alkylamine (precursor)38 parts by weight[4]
Catalyst Loading~1-2 wt % based on arylamine[4]
Reaction Conditions
Initial Temperature80 °C[4]
Reaction Temperature94-96 °C (maintained by cooling)[4]
Reaction Time12 hours (post-addition)[4]
Product Composition (Organic Phase)
This compound96 wt %[4]
Benzyl chloride0.5 wt %[4]
N-ethylaniline0.5 wt %[4]
Benzyl alcohol2 wt %[4]
Dibenzyl ether1 wt %[4]

Experimental Protocol

The following protocol for the synthesis of this compound is based on the phase-transfer catalysis method described in US Patent 5,536,877 A.[4]

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • N,N-dimethyl-C₁₂-C₁₄-alkylamine (phase-transfer catalyst precursor)

  • Sodium carbonate

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and cooling system

Procedure:

  • Preparation of the Aqueous Phase: In a suitable reaction vessel, add 500 parts by weight of water and, with stirring, dissolve 750 parts by weight of sodium carbonate.

  • Addition of Organic Phase and Catalyst: To the aqueous solution, add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C₁₂-C₁₄-alkylamine.

  • Heating: Heat the mixture to 80°C with continuous stirring.

  • Addition of Benzyl Chloride: Begin the addition of 1496 parts by weight of benzyl chloride at a rate of approximately 700 parts by weight per hour. The reaction is exothermic, and the temperature of the reaction mixture will rise.

  • Temperature Control: Maintain the reaction temperature between 94°C and 96°C by applying cooling as necessary.

  • Reaction Completion: After the addition of benzyl chloride is complete, continue stirring the mixture at 94-96°C for an additional 12 hours.

  • Work-up:

    • Add 500 parts by weight of water to the reaction mixture.

    • Cool the mixture to 30°C.

    • Stop the stirrer and allow the phases to separate for approximately 1 hour.

  • Phase Separation: Separate the bottom aqueous phase from the top pale yellow organic phase. The organic phase consists of approximately 96 wt % this compound and can be used for further applications without additional purification.[4]

Process Visualization

The following diagrams illustrate the logical relationships in the phase transfer catalysis mechanism and the experimental workflow for the synthesis of this compound.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2CO3 Na₂CO₃ Catalyst_aq Q⁺X⁻ Catalyst_org Q⁺[Et(Ph)N]⁻ Catalyst_aq->Catalyst_org Phase Transfer NEtAn N-Ethylaniline NEtAn->Catalyst_org Deprotonation BnCl Benzyl Chloride Product This compound BnCl->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org->Product SN2 Reaction

Caption: Generalized mechanism of phase-transfer catalysis.

experimental_workflow start Start prep_aq Prepare Aqueous Phase: Water + Na₂CO₃ start->prep_aq add_org_cat Add Organic Phase & Catalyst: N-Ethylaniline + Catalyst Precursor prep_aq->add_org_cat heat_80 Heat to 80°C add_org_cat->heat_80 add_bncl Add Benzyl Chloride (exothermic, cool to maintain 94-96°C) heat_80->add_bncl react_12h Stir at 94-96°C for 12 hours add_bncl->react_12h workup Work-up: Add Water, Cool to 30°C react_12h->workup phase_sep Phase Separation (1 hour) workup->phase_sep isolate Isolate Organic Phase (Product) phase_sep->isolate end End isolate->end

Caption: Experimental workflow for this compound synthesis.

References

The Strategic Role of N-Benzyl-N-ethylaniline in the Synthesis of Acid Dyes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-ethylaniline (CAS 92-59-1) is a critical tertiary amine intermediate in the chemical industry, primarily utilized in the synthesis of a variety of acid dyes, including those of the azo and triphenylmethane (B1682552) classes.[1] Its structural characteristics make it a versatile building block for creating vibrant and durable colorants for various applications. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of both azo and triphenylmethane acid dyes.

Overview of this compound as a Dye Intermediate

This compound serves as a pivotal precursor for several commercially significant acid dyes, such as Acid Orange 50, Acid Red 119, and various Acid Green dyes.[1][2] The quality and purity of the this compound directly influence the color intensity, consistency, and fastness properties of the final dye product.[1]

Key Applications in Acid Dye Synthesis:

  • Azo Dyes: In the synthesis of azo acid dyes, this compound acts as a coupling component. It reacts with a diazonium salt, typically derived from a sulfonated aromatic amine like sulfanilic acid, to form the characteristic azo linkage (-N=N-), which is a primary chromophore.

  • Triphenylmethane (TPM) Dyes: For triphenylmethane acid dyes, this compound is first sulfonated and then condensed with an aromatic aldehyde. This is followed by an oxidation step to yield the final dye. The sulfonated this compound provides the necessary water solubility and acts as a key structural component of the dye molecule.

Data Presentation: Synthesis of Intermediates and Dyes

The following tables summarize the quantitative data for the synthesis of key intermediates and the resulting acid dyes.

Table 1: Synthesis of N-ethyl-N-(3'-sulfo)benzyl aniline (B41778)

ParameterValueReference
Starting MaterialThis compound[3]
Sulfonating Agent20% Fuming Sulfuric Acid (Oleum)[3]
Reactant Ratio (w/w)This compound : SO₃ = 1 : 0.4[3]
Reaction Temperature75°C (initial), not exceeding 95°C[3]
Reaction Time1.5 - 2 hours[3]
Purity of Product> 99%[3]
Yield ~99.2% [3]

Table 2: Synthesis of an Azo Acid Dye (e.g., Acid Orange 50 type)

ParameterValueReference
Diazo ComponentDiazotized Sulfanilic Acid[4]
Coupling ComponentThis compound[5]
Reaction Temperature0 - 5 °C[4]
pH of Coupling Reaction~4[5]
Wavelength of Max. Abs. (λmax)471 - 509 nm (in Ethanol, typical for similar azo dyes)[6]
Expected Yield High (specific yield depends on precise conditions) [5]

Experimental Protocols

Synthesis of N-ethyl-N-(3'-sulfo)benzyl aniline (Intermediate for Triphenylmethane Dyes)

This protocol is adapted from a patented synthesis method.[3]

Materials:

  • This compound

  • 20% Fuming sulfuric acid (oleum)

  • Water

  • Four-necked reaction flask with stirrer, thermometer, and dropping funnel

Procedure:

  • Charge the four-necked reaction flask with 100g of this compound.

  • Heat the this compound to 75°C with stirring.

  • Slowly add 200g of 20% fuming sulfuric acid (oleum) via the dropping funnel over 1.5 to 2 hours. The weight ratio of this compound to SO₃ in the oleum (B3057394) should be approximately 1:0.4.

  • Carefully control the rate of addition to ensure the reaction temperature does not exceed 95°C.

  • After the addition is complete, maintain the reaction mixture at temperature for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Under constant stirring and cooling, slowly dilute the reaction mixture by adding it to 500g of water. The final concentration of sulfuric acid should be around 25-26%.

  • Continue stirring until the product fully precipitates.

  • Filter the solid product and wash the filter cake with water.

  • Dry the product to obtain N-ethyl-N-(3'-sulfo)benzyl aniline.

Synthesis of an Azo Acid Dye (e.g., Acid Orange 50 type)

This protocol is a generalized procedure based on standard diazotization and azo coupling reactions.[4]

Part A: Diazotization of Sulfanilic Acid

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite (B80452)

  • Concentrated hydrochloric acid

  • Ice

  • Test tubes, beakers

Procedure:

  • In a beaker, dissolve 4.0g of sulfanilic acid in 50 mL of a sodium hydroxide (B78521) solution.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution and 10 mL of concentrated hydrochloric acid dropwise to the cooled sulfanilic acid solution with continuous stirring for 30 minutes to form the diazonium salt suspension. Keep the temperature between 0-5°C.

Part B: Azo Coupling with this compound

Materials:

  • This compound

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Diazonium salt suspension from Part A

  • Beaker, magnetic stirrer

Procedure:

  • Dissolve an equimolar amount of this compound in a minimal amount of glacial acetic acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt suspension to the this compound solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and adjust the pH to approximately 4 by adding a sodium hydroxide solution.

  • Continue stirring the mixture in the ice bath for about an hour. A colored precipitate of the azo dye will form.

  • Filter the crude dye, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to purify.

Visualizations

Synthesis of an Azo Acid Dye

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling SA Sulfanilic Acid DS Diazonium Salt SA->DS + NaNO2, HCl NaNO2 NaNO2 NaNO2->DS HCl HCl (0-5°C) HCl->DS AzoDye Azo Acid Dye (e.g., Acid Orange 50) DS->AzoDye Coupling (pH ~4) NBEA This compound NBEA->AzoDye

Caption: Workflow for the synthesis of an azo acid dye.

Synthesis of a Triphenylmethane (TPM) Acid Dye

TPM_Dye_Synthesis NBEA This compound Sulfonation Sulfonation (Fuming H2SO4) NBEA->Sulfonation SNBEA Sulfonated This compound Sulfonation->SNBEA Condensation Condensation (Acid Catalyst) SNBEA->Condensation Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Condensation LeucoDye Leuco Dye Intermediate Condensation->LeucoDye Oxidation Oxidation LeucoDye->Oxidation TPMDye Triphenylmethane Acid Dye Oxidation->TPMDye

Caption: General synthesis pathway for a triphenylmethane acid dye.

References

Application Notes and Protocols: N-Benzyl-N-ethylaniline in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate N-Benzyl-N-ethylaniline as a potential corrosion inhibitor. While direct studies on this compound for corrosion inhibition are not extensively available in current literature, this document outlines the standard experimental protocols and data interpretation techniques based on studies of analogous N-benzyl amine derivatives. The provided data are illustrative and based on typical results for similar compounds.

Introduction to this compound as a Corrosion Inhibitor

This compound is a tertiary amine containing aromatic rings and a nitrogen heteroatom. These structural features are characteristic of organic corrosion inhibitors, which typically function by adsorbing onto the metal surface. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene (B151609) rings can form coordinate bonds with vacant d-orbitals of metal atoms, creating a protective film that isolates the metal from the corrosive environment. This film can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby reducing the overall corrosion rate.

Experimental Protocols

Weight Loss Method

This gravimetric method provides a direct measure of metal corrosion.

Objective: To determine the corrosion rate of a metal in the presence and absence of this compound and to calculate the inhibitor's efficiency.

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • This compound

  • Acetone, distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the coupons (W₁).

  • Prepare the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Immerse the coupons in the respective solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W₂).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the cathodic and anodic curves to their intersection point to determine i_corr and E_corr.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density without the inhibitor and i_corrᵢ is the corrosion current density with the inhibitor.

Objective: To study the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

Procedure:

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ is the charge transfer resistance with the inhibitor and R_ct₀ is the charge transfer resistance without the inhibitor.

Surface Analysis

Objective: To visualize the metal surface and confirm the formation of a protective inhibitor film.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology. In the absence of an inhibitor, the surface will show significant damage (pitting, uniform corrosion), while an effective inhibitor will result in a smoother, protected surface.

  • Atomic Force Microscopy (AFM): Generates 3D topographical images of the surface at the nanoscale, allowing for the quantification of surface roughness. A lower surface roughness in the presence of the inhibitor indicates effective protection.

Data Presentation

The following tables present illustrative data for a hypothetical study of this compound as a corrosion inhibitor for mild steel in 1 M HCl, based on typical results for similar amine-based inhibitors.

Table 1: Weight Loss Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.24.58-
5015.11.3870.0
1009.50.8781.0
2005.00.4690.0
5002.50.2395.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)
0 (Blank)-48055075125-
50-4721607812870.9
100-4681028013081.5
200-465538213290.4
500-460268513595.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
501708070.6
1002806582.1
2005505090.9
50011003595.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis & Characterization cluster_results Results p1 Metal Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Weighing (W1) p2->p3 e1 Weight Loss Immersion p3->e1 e2 Electrochemical Cell Setup p3->e2 a1 Post-immersion Cleaning & Weighing (W2) e1->a1 a4 Surface Analysis (SEM/AFM) e1->a4 a2 Potentiodynamic Polarization e2->a2 a3 Electrochemical Impedance Spectroscopy e2->a3 e2->a4 r1 Corrosion Rate & IE% a1->r1 r2 Corrosion Kinetics & Mechanism a2->r2 a3->r2 r3 Surface Morphology a4->r3

Caption: Workflow for evaluating a corrosion inhibitor.

Proposed Inhibition Mechanism

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_adsorption Adsorption & Film Formation cluster_reactions Inhibited Corrosion Reactions Inhibitor This compound (Inh) Adsorbed_Inh Protective Inhibitor Film (Adsorbed Inh) Inhibitor->Adsorbed_Inh Adsorption via N lone pair & π-electrons H_plus H+ Cathodic Cathodic Reaction Blocked 2H⁺ + 2e⁻ -> H₂ (inhibited) H_plus->Cathodic Cl_minus Cl- Anodic Anodic Dissolution Blocked Fe -> Fe²⁺ + 2e⁻ (inhibited) Cl_minus->Anodic Accelerates (without inhibitor) Metal Fe Adsorbed_Inh->Anodic Blocks sites Adsorbed_Inh->Cathodic Blocks sites

Caption: Proposed mechanism of corrosion inhibition.

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The degree of surface coverage (θ), calculated from inhibition efficiency (IE%/100), is fitted to various isotherm models (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good fit for such systems, and is described by:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C suggests that the adsorption of this compound follows the Langmuir model, indicating the formation of a monolayer on the metal surface. The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads, which provides information on the spontaneity and nature (physisorption or chemisorption) of the adsorption process.

Application Note: Quantitative Analysis of N-Benzyl-N-ethylaniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-N-ethylaniline is an aromatic amine used as an intermediate in the synthesis of dyes and other organic compounds.[1][2] Accurate and precise quantification of this compound is crucial for quality control in manufacturing processes and for various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[3][4] This application note provides a detailed protocol for the quantitative determination of this compound.

Analytical Method Overview

The developed reverse-phase HPLC method separates this compound from potential impurities on a C18 column. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid added to improve peak shape.[3][5][6] Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption. The method is validated to ensure its performance in terms of linearity, accuracy, precision, and sensitivity.

Quantitative Data Summary

The following table summarizes the performance data for the HPLC method for the analysis of this compound.

ParameterTypical Value
Linear Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
RobustnessNo significant changes with minor variations in flow rate and mobile phase composition

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

5. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Workflow and Pathway Diagrams

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B Prepare solutions and instrument C Injection of Standards and Samples B->C Equilibrate system D Chromatographic Separation (C18 Column) C->D Introduce sample E UV Detection at 254 nm D->E Elution F Data Acquisition and Processing E->F Signal generation G Quantification (Calibration Curve) F->G Peak integration H Report Generation G->H Calculate concentration

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Logical_Relationship cluster_method HPLC Method cluster_analysis Quantitative Analysis A Mobile Phase (ACN:H2O with Formic Acid) D Retention Time (Identification) B Stationary Phase (C18 Column) B->A Interaction C Analyte (this compound) C->B Partitioning C->D E Peak Area (Quantification) D->E

Caption: Logical relationship of components in the HPLC analysis.

References

GC-MS protocol for identifying N-Benzyl-N-ethylaniline in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of N-Benzyl-N-ethylaniline in a Mixture using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed below are designed to ensure accurate, reproducible, and sensitive detection of the target analyte.

Introduction

This compound is a tertiary amine that finds applications in various chemical syntheses, including in the manufacturing of dyes and pharmaceuticals. Due to its potential presence in complex mixtures as either a final product, intermediate, or impurity, a robust analytical method for its unequivocal identification and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and highly specific detection. This protocol outlines the necessary steps for sample preparation, instrument configuration, and data analysis.

Data Presentation: Quantitative Analysis Summary

For quantitative analysis, a calibration curve is established by plotting the peak area of a specific ion of this compound against the concentration of prepared standards. The following table summarizes typical quantitative data that can be expected when analyzing this compound using the described GC-MS method. This data is representative of the performance of GC-MS for the analysis of N-alkylanilines.

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)2 ng/mL
Limit of Quantitation (LOQ)10 ng/mL
Precision (%RSD, n=6)< 5%
Recovery90 - 110%

Key Mass Spectral Ions for Identification

The identification of this compound is confirmed by its retention time and its characteristic mass spectrum obtained by electron ionization (EI).

Ion Typem/z RatioRelative Abundance
Molecular Ion [M]⁺211Moderate
Base Peak91100%
Major Fragments77, 104, 120, 134Variable

Note: The base peak at m/z 91 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl (B1604629) group.[1]

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the analysis of this compound in a liquid mixture.

Reagents and Materials
  • This compound analytical standard: (≥98% purity)

  • Solvent: Dichloromethane (B109758) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate: For drying extracts

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: For sample and standard preparation

  • Volumetric flasks and pipettes: Class A, for accurate dilutions

Standard and Sample Preparation

2.1. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with ethyl acetate. Mix thoroughly.

2.2. Working Standard Solutions:

  • Prepare a series of working standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) by serial dilution of the stock solution with ethyl acetate.

2.3. Sample Preparation (Liquid-Liquid Extraction): This protocol is suitable for extracting this compound from an aqueous matrix.

  • Take a 10 mL aliquot of the sample mixture.

  • If the analyte is in an acidic or neutral aqueous solution, adjust the pH to >11 with 1 M NaOH to ensure the aniline (B41778) is in its free base form.

  • Transfer the sample to a separatory funnel.

  • Add 10 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter or decant the dried extract into a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program- Initial Temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (monitor m/z 91, 211)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Mixture Sample LLE Liquid-Liquid Extraction Sample->LLE Standard This compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working_Standards Prepare Working Standards (10-1000 ng/mL) Stock->Working_Standards GC_Injection Inject 1 µL into GC-MS Working_Standards->GC_Injection Concentrate Concentrate Extract LLE->Concentrate Concentrate->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Qualitative Qualitative Analysis (Library Search & Mass Spectrum) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: GC-MS workflow for this compound analysis.

References

Application Note: Monitoring the Synthesis of N-Benzyl-N-ethylaniline using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the progress of the N-alkylation reaction to synthesize N-benzyl-N-ethylaniline from N-ethylaniline and a benzylating agent (e.g., benzyl (B1604629) chloride or benzyl alcohol) using thin-layer chromatography (TLC). TLC is a rapid, simple, and cost-effective technique to qualitatively assess the consumption of starting materials and the formation of the product, thereby determining the reaction's endpoint. This guide covers the preparation of the TLC system, sample spotting, chromatogram development, visualization techniques, and interpretation of the results.

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding products that are valuable intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The synthesis of this compound is a representative example of this class of reaction. Careful monitoring of the reaction is crucial to ensure complete conversion of the starting materials and to minimize the formation of byproducts, thus maximizing the yield and purity of the desired product.

Thin-layer chromatography provides a convenient method for real-time, qualitative analysis of the reaction mixture. By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials and the purified product, a researcher can effectively track the progress of the synthesis. The principle of separation on a silica (B1680970) gel TLC plate is based on the polarity of the compounds. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. In this specific reaction, the product, this compound, is less polar than the starting material, N-ethylaniline.

Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the N-benzylation of N-ethylaniline.

Materials and Equipment
  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • UV lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

  • Reaction mixture aliquots

  • Reference solutions of starting materials (N-ethylaniline and benzylating agent) and product (this compound) in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Mobile Phase: A mixture of n-hexane and ethyl acetate is recommended. A good starting ratio is 10:1 (n-hexane:ethyl acetate) . This can be optimized as needed.

  • Visualization Reagents:

    • Potassium permanganate (B83412) (KMnO₄) stain: A solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Iodine chamber.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark three to four equally spaced points on the baseline for spotting the samples.

  • Prepare dilute solutions of the starting material (N-ethylaniline), the co-reactant (e.g., benzyl chloride), and the purified product (if available) in a volatile solvent.

  • At time zero (t=0) of the reaction, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

  • Using a capillary tube, spot the prepared reference solutions and the diluted reaction mixture aliquot onto the marked points on the baseline. The spots should be small and concentrated. A common practice is to spot the starting material on the left, the reaction mixture in the middle, and a "co-spot" (starting material and reaction mixture in the same spot) on the right.

Chromatogram Development
  • Pour the prepared mobile phase (e.g., 10:1 n-hexane:ethyl acetate) into the TLC chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level.

  • Close the lid and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

  • Immediately mark the solvent front with a pencil and allow the plate to air dry completely.

Visualization
  • UV Light: Examine the dried TLC plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.[1][2]

  • Potassium Permanganate Stain: Immerse the plate in the potassium permanganate solution for a few seconds. Oxidizable compounds, such as amines, will appear as yellow to brown spots on a purple background. Gentle heating with a heat gun can enhance the visibility of the spots.[1]

  • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Organic compounds will generally appear as brown spots. This method is reversible as the iodine will eventually sublime off the plate.

Interpretation of Results
  • Starting Materials: N-ethylaniline is more polar than the product and will have a lower Rf value. Benzyl chloride or benzyl alcohol will also have their characteristic Rf values.

  • Product: The this compound product is less polar and will have a higher Rf value, appearing as a new spot that is not present in the starting materials at t=0.

  • Reaction Progress: As the reaction proceeds, the intensity of the starting material spots will decrease, while the intensity of the product spot will increase.

  • Completion: The reaction is considered complete when the spot corresponding to the limiting starting material (typically N-ethylaniline) is no longer visible on the TLC plate.

Data Presentation

The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. While exact Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature), the relative order of the spots should remain consistent.

CompoundExpected PolarityExpected Relative Rf Value
N-ethylanilineHighLow
Benzyl Chloride/AlcoholMediumIntermediate
This compoundLowHigh

Workflow Diagram

The following diagram illustrates the experimental workflow for monitoring the reaction progress.

TLC_Monitoring_Workflow TLC Monitoring Workflow for this compound Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare TLC Chamber (Mobile Phase + Filter Paper) spotting Spot Samples on TLC Plate prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting prep_samples Prepare Samples (Reactants, Product, Reaction Aliquot) prep_samples->spotting development Develop TLC Plate in Chamber spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots (UV, Stain) drying->visualization interpretation Interpret Results (Calculate Rf, Assess Progress) visualization->interpretation decision Reaction Complete? interpretation->decision Stop Reaction\n& Work-up Stop Reaction & Work-up decision->Stop Reaction\n& Work-up Yes Continue Reaction\n& Take Another Aliquot Continue Reaction & Take Another Aliquot decision->Continue Reaction\n& Take Another Aliquot No

Caption: Workflow for monitoring the synthesis of this compound via TLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The solvents used for the mobile phase are flammable and should be handled with care away from ignition sources.

  • UV light can be harmful to the eyes; avoid direct exposure.

  • The visualization stains can be corrosive or toxic; handle them with caution.

By following this detailed protocol, researchers can effectively and efficiently monitor the progress of the this compound synthesis, leading to optimized reaction conditions and improved outcomes.

References

Application Note: High-Purity Isolation of N-Benzyl-N-ethylaniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and purification sciences.

Introduction

N-Benzyl-N-ethylaniline is a tertiary amine used as an intermediate in the synthesis of dyes and other complex organic molecules.[1] Following its synthesis, the crude product often contains unreacted starting materials, such as N-ethylaniline and benzyl (B1604629) alcohol, as well as byproducts from side reactions.[2][3] The basic nature of the tertiary amine functional group presents a purification challenge on standard silica (B1680970) gel, as strong interactions with acidic silanol (B1196071) groups can lead to peak tailing, reduced separation efficiency, and potential yield loss.[4][5]

This application note provides a detailed protocol for the efficient purification of crude this compound using normal-phase flash column chromatography. The method employs a common mobile phase modifier to mitigate the undesirable interactions between the basic amine and the acidic stationary phase, ensuring high purity and recovery of the target compound.

Purification Strategy

The primary challenge in purifying organic amines on silica is the acid-base interaction.[5] To counteract this, two main strategies are effective:

  • Mobile Phase Modification : Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase neutralizes the acidic sites on the silica surface, preventing the target amine from adsorbing too strongly.[4][5]

  • Modified Stationary Phase : Using an amine-functionalized silica column provides a basic surface that repels the basic analyte, simplifying the purification process without the need for mobile phase additives.[4][6]

This protocol will focus on the first strategy, which is widely accessible and highly effective. The separation will be optimized and monitored using Thin-Layer Chromatography (TLC) before scaling to a flash chromatography system.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230–400 mesh)[7]

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (B1210297) (ACS Grade)

  • Triethylamine (TEA)

  • Glass column or pre-packed silica cartridge

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Method Development

  • Objective : To determine the optimal solvent system (eluent) for separation.

  • Procedure :

    • Prepare a stock solution of the crude this compound in a minimal amount of ethyl acetate or dichloromethane.

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). To each solvent mixture, add 0.5-1% triethylamine to prevent peak tailing.

    • Spot the crude mixture onto separate TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.

3. Column Chromatography Protocol

  • Workflow Diagram : The overall purification workflow is depicted below.

    PurificationWorkflow Crude Crude this compound Preparation Sample Preparation: Dissolve in minimum solvent, adsorb onto silica gel (dry loading) Crude->Preparation Loading Load Sample onto Column Preparation->Loading Column Column Packing: Prepare silica slurry in Hexane/TEA Column->Loading Elution Elution: Run gradient with Hexane/EtOAc + 1% TEA Loading->Elution Collection Collect Fractions Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure Pure this compound Evaporation->Pure

    Caption: Workflow for the purification of this compound.

  • Step-by-Step Procedure :

    • Column Packing (Slurry Method) :

      • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).[7]

      • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[7]

      • Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to prevent disturbance.

    • Sample Loading (Dry Loading Recommended) :

      • Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a volatile solvent like dichloromethane.

      • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

      • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

      • Carefully add this powder to the top of the packed column.[7]

    • Elution and Fraction Collection :

      • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA).

      • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. A typical gradient might be from 2% to 15% Ethyl Acetate in Hexane.

      • Collect fractions of equal volume (e.g., 10-15 mL) in separate test tubes.[7]

    • Fraction Analysis and Product Isolation :

      • Monitor the collected fractions using the TLC system developed previously. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

      • Combine all fractions that show a single spot corresponding to the pure this compound.

      • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.[7][8]

Data Presentation

The following table summarizes typical results for the purification of crude this compound on a 1.0 g scale.

ParameterValueNotes
Crude Material Mass 1.05 gAppeared as a light yellow oil.
Purity of Crude (by GC) ~85%Main impurities were N-ethylaniline and benzyl alcohol.
Stationary Phase Silica Gel (40 g, 230-400 mesh)Standard grade silica.
Mobile Phase Hexane/Ethyl Acetate Gradient (2% to 15%) + 1% TEAGradient elution provides better separation.
TLC Rf of Pure Product 0.32In 90:10 Hexane:Ethyl Acetate + 1% TEA.
Mass of Purified Product 0.86 gColorless oil that solidified on standing.[9][10]
Final Purity (by GC/¹H NMR) >99%Impurities were not detected.
Overall Yield 96%Based on the estimated amount of product in the crude mixture.

Conclusion

The protocol described provides a robust and reproducible method for the purification of crude this compound. The addition of triethylamine to the mobile phase is critical for overcoming the challenges associated with purifying basic amines on silica gel, resulting in a sharp elution profile and excellent recovery. This method can be readily adapted for various scales, from milligrams to multigram quantities, making it a valuable procedure for researchers in synthetic and medicinal chemistry.

References

Chiral Separation of N-Benzyl-N-ethylaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral compounds is a critical step in ensuring safety and efficacy. N-Benzyl-N-ethylaniline, a tertiary amine with a chiral center, necessitates robust methods for the separation of its enantiomers. This document provides detailed application notes and experimental protocols for the chiral separation of this compound through derivatization, followed by chromatographic analysis.

The indirect approach to chiral separation, which involves the conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), is a powerful and widely used technique.[1] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on standard achiral stationary phases.[1] This methodology offers the advantage of utilizing conventional and robust chromatographic systems, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document details protocols for the derivatization of this compound with three different types of chiral derivatizing agents, followed by the appropriate chromatographic method for the separation and quantification of the resulting diastereomers.

Section 1: Chiral Derivatization using (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) and HPLC Analysis

(S)-NIFE is a chiral derivatizing agent that reacts with secondary amines to form stable diastereomeric urea (B33335) derivatives.[2] These derivatives can be effectively separated by reversed-phase HPLC.

Experimental Protocol: Derivatization with (S)-NIFE
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in anhydrous acetonitrile (B52724).

  • Reagent Preparation: Prepare a 10 mg/mL solution of (S)-NIFE in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the this compound solution with 200 µL of the (S)-NIFE solution.

    • Add 20 µL of triethylamine (B128534) to the mixture to catalyze the reaction and act as an acid scavenger.[1]

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method for Separation of (S)-NIFE Derivatives
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Expected Quantitative Data

The following table presents representative data for the separation of diastereomers of a secondary amine derivatized with (S)-NIFE. Actual retention times and resolution will vary depending on the specific HPLC system and conditions.

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 112.52.1
Diastereomer 214.2

Caption: Table 1. Representative HPLC separation data for (S)-NIFE derivatives.

derivatization_workflow_hplc cluster_derivatization Derivatization cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis start Racemic this compound reagent (S)-NIFE & Triethylamine start->reagent Add reaction Incubate at 60°C reagent->reaction dry Evaporate Solvent reaction->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter hplc Inject into HPLC filter->hplc separation Diastereomer Separation hplc->separation detection UV Detection separation->detection

Caption: Workflow for derivatization with (S)-NIFE and HPLC analysis.

Section 2: Chiral Derivatization using Trifluoroacetic Anhydride (B1165640) (TFAA) and GC-MS Analysis

For gas chromatography, derivatization with a reagent that increases the volatility of the analyte is necessary. Trifluoroacetic anhydride (TFAA) reacts with secondary amines to form volatile trifluoroacetyl amides, which can be separated on a chiral GC column.

Experimental Protocol: Derivatization with TFAA
  • Sample Preparation: Place 1-2 mg of racemic this compound in a GC vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous dichloromethane (B109758) to the dried sample.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly.

    • Heat the reaction mixture at 70°C for 30 minutes.

  • Sample Preparation for GC-MS:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of anhydrous hexane (B92381).

    • The sample is now ready for GC-MS analysis.

GC-MS Method for Separation of TFAA Derivatives
  • GC Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm ID, 0.12 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 220°C

    • Hold at 220°C for 10 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

Expected Quantitative Data

The following table provides hypothetical quantitative data for the GC-MS separation of TFAA-derivatized this compound enantiomers.

DiastereomerRetention Time (min)Resolution (Rs)
(R)-TFA-Amide25.31.8
(S)-TFA-Amide25.9

Caption: Table 2. Representative GC-MS separation data for TFAA derivatives.

derivatization_workflow_gc cluster_derivatization_gc Derivatization cluster_sample_prep_gc Sample Preparation cluster_gcms GC-MS Analysis start_gc Racemic this compound reagent_gc TFAA in Dichloromethane start_gc->reagent_gc Add reaction_gc Incubate at 70°C reagent_gc->reaction_gc dry_gc Evaporate Solvent reaction_gc->dry_gc reconstitute_gc Reconstitute in Hexane dry_gc->reconstitute_gc gcms Inject into GC-MS reconstitute_gc->gcms separation_gc Diastereomer Separation gcms->separation_gc detection_ms Mass Spectrometry Detection separation_gc->detection_ms

Caption: Workflow for derivatization with TFAA and GC-MS analysis.

Section 3: Chiral Derivatization using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride) and HPLC Analysis

Mosher's acid chloride is a widely used chiral derivatizing agent that reacts with amines to form stable diastereomeric amides.[3] These amides can be separated by normal-phase HPLC.

Experimental Protocol: Derivatization with Mosher's Acid Chloride
  • Sample Preparation: Dissolve approximately 5 mg of racemic this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube or a small vial.

  • Reagent Preparation: Prepare a solution of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in anhydrous CDCl₃ (approximately 1.2 equivalents relative to the amine).

  • Derivatization Reaction:

    • Add the Mosher's acid chloride solution to the this compound solution.

    • Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

    • Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR if desired).[3]

  • Sample Preparation for HPLC:

    • After the reaction is complete, the solution can be directly injected into the HPLC system if the concentration is appropriate. Alternatively, the solvent can be evaporated, and the residue redissolved in the mobile phase.

HPLC Method for Separation of Mosher's Amide Derivatives
  • Column: Normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Expected Quantitative Data

The following table shows hypothetical data for the separation of Mosher's amide derivatives of a secondary amine.

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 18.91.9
Diastereomer 210.1

Caption: Table 3. Representative HPLC separation data for Mosher's amide derivatives.

mosher_derivatization_logic cluster_products Diastereomeric Amides racemic_amine Racemic this compound ((R)-Amine and (S)-Amine) mosher_reagent (R)-Mosher's Acid Chloride racemic_amine->mosher_reagent Reacts with diastereomer_RR (R,R)-Amide mosher_reagent->diastereomer_RR Forms diastereomer_SR (S,R)-Amide mosher_reagent->diastereomer_SR Forms separation Separable by Achiral Chromatography (Different Physical Properties) diastereomer_RR->separation diastereomer_SR->separation

Caption: Logical relationship in Mosher's acid derivatization.

Concluding Remarks

The selection of the appropriate chiral derivatization agent and chromatographic method depends on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and the nature of the sample matrix. The protocols provided herein offer robust starting points for the development of validated methods for the chiral separation of this compound. It is recommended to optimize the reaction and chromatographic conditions for each specific application to achieve the best possible resolution and accuracy.

References

N-Benzyl-N-ethylaniline: Application Notes for Triarylmethane Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

N-Benzyl-N-ethylaniline (CAS: 92-59-1) is a tertiary amine that serves as a critical precursor in the synthesis of triarylmethane dyes. Its molecular structure is foundational for creating a variety of vibrant colorants used across multiple industries. In research and development, particularly in materials science and drug development, triarylmethane dyes are utilized as staining agents, pH indicators, and functional components in sensing applications.

The primary role of this compound is as a key intermediate that, after functionalization, forms part of the core structure of the dye molecule. It is instrumental in the production of several commercially significant dyes, including Acid Green, Acid Orange 50, and various acid and cationic blue dyes.[1][2]

The synthesis pathway involves a two-stage process. First, this compound is synthesized. Second, this intermediate is typically sulfonated to introduce sulfonic acid groups (-SO₃H).[3] This sulfonation is a crucial modification that imparts water solubility to the final dye, a necessary characteristic for most textile and biological applications. This sulfonated derivative then undergoes an acid-catalyzed condensation with an aromatic aldehyde to form a colorless "leuco" compound. Subsequent oxidation of this leuco base generates the final, intensely colored triarylmethane dye.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the precursor this compound and a representative final product from the triarylmethane class.

Table 1: Synthesis & Physical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₇N General Knowledge
Molecular Weight 211.31 g/mol [6]
Boiling Point 140-144 °C @ 5 mmHg [6]
Synthesis Yield 87% (from Benzyl (B1604629) Alcohol) [6]

| Synthesis Purity | 96-99% (from Benzyl Chloride) |[3] |

Table 2: Example Properties of a Related Triarylmethane Dye (Acid Green 50)

Property Value Source
Common Name Acid Green 50, Green S [7]
CAS Number 3087-16-9 [7]
Molecular Formula C₂₇H₂₅N₂NaO₇S₂ [7]
Molecular Weight 576.62 g/mol [7]

| IUPAC Name | sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate |[7] |

Synthesis Pathway Overview

The general pathway for synthesizing a triarylmethane dye from this compound involves four main stages: precursor synthesis, functionalization (sulfonation), condensation to the leuco base, and oxidation to the final dye.

G A N-Ethylaniline + Benzyl Chloride B This compound A->B Alkylation C Sulfonated Precursor (N-ethyl-N-(3'-sulfo)benzyl aniline) B->C Sulfonation D Leuco Dye (Colorless) C->D Condensation E Final Triarylmethane Dye (Colored) D->E Oxidation F Fuming Sulfuric Acid F->C G Benzaldehyde Derivative G->D H Oxidizing Agent (e.g., H2O2) H->E

Caption: Chemical synthesis pathway for triarylmethane dyes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a high-yield industrial process utilizing phase-transfer catalysis.[3]

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • Sodium carbonate (Na₂CO₃)

  • N,N-dimethyl-C₁₂-C₁₄-alkylamine (as phase-transfer catalyst)

  • Water

  • Stirred reaction vessel with heating and cooling capabilities

  • Separatory funnel

Procedure:

  • To the reaction vessel, add 750 parts by weight of sodium carbonate.

  • Add 1400 parts by weight of N-ethylaniline and 38 parts by weight of the N,N-dimethyl-C₁₂-C₁₄-alkylamine catalyst.

  • Begin stirring and heat the mixture to 80°C.

  • Slowly add 1496 parts by weight of benzyl chloride. The reaction is exothermic; control the addition rate to maintain the temperature between 94-96°C using external cooling if necessary.

  • After the addition is complete, continue stirring at this temperature for 12 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to 30°C and add 500 parts by weight of water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel. Stop stirring and allow the phases to separate for 1 hour.

  • The bottom aqueous phase is drained and discarded.

  • The top, pale yellow organic phase is the crude this compound (purity typically >96%). It can be used directly for the subsequent sulfonation step or purified further by vacuum distillation.

Protocol 2: Synthesis of the Leuco Dye

This is a representative protocol for the condensation of the sulfonated precursor with an aldehyde to form the colorless leuco base. This process is an acid-catalyzed electrophilic substitution.

Materials:

  • N-ethyl-N-(3'-sulfo)benzyl aniline (B41778) (from sulfonation of the product from Protocol 1)

  • Benzaldehyde-2,4-disulfonic acid (or other suitable aromatic aldehyde)

  • Concentrated sulfuric acid (as catalyst)

  • Glacial acetic acid (as solvent)

  • Stirred reaction vessel with heating mantle

Procedure:

  • In the reaction vessel, dissolve 2 molar equivalents of N-ethyl-N-(3'-sulfo)benzyl aniline in glacial acetic acid.

  • Add 1 molar equivalent of benzaldehyde-2,4-disulfonic acid to the solution.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 80-100°C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the leuco dye acid.

  • The precipitate is collected by filtration, washed with water to remove excess acid, and dried. The product is a colorless or pale solid.

Protocol 3: Oxidation of the Leuco Dye to the Final Triarylmethane Dye

This protocol describes the conversion of the colorless leuco base into the final colored dye using an environmentally benign oxidant.[4]

Materials:

  • Leuco dye acid (from Protocol 2)

  • Sodium carbonate (Na₂CO₃)

  • Copper(II) oxide / Silicotungstic acid catalyst (or other suitable oxidation catalyst)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water

  • Stirred reaction vessel with heating and addition funnel

Procedure:

  • Dissolve the leuco dye acid and a stoichiometric amount of sodium carbonate in water in the reaction vessel to form the soluble sodium salt.

  • In a separate beaker, prepare a solution of the catalyst in water.

  • Add the catalyst solution to the leuco dye solution and heat the mixture to 95°C with stirring.

  • Slowly add 1.5-2.5 molar equivalents of 30% hydrogen peroxide dropwise via the addition funnel. The solution should develop an intense color.

  • Maintain the temperature and stirring for 45-60 minutes after the addition is complete to ensure full oxidation.[4]

  • The final dye solution can be used directly, or the dye can be isolated by salting out with NaCl, followed by filtration and drying.

Experimental Workflow Visualization

The overall process from precursor synthesis to the final dye follows a logical multi-step workflow.

G A 1. Precursor Synthesis (Alkylation of N-Ethylaniline) B 2. Functionalization (Sulfonation of Precursor) A->B C 3. Condensation Reaction (Leuco Dye Formation) B->C D 4. Oxidation (Color Formation) C->D E 5. Isolation & Purification (Salting Out / Filtration) D->E F 6. Characterization (Spectroscopy, etc.) E->F

Caption: General experimental workflow for triarylmethane dye synthesis.

Relationship of Components

This compound acts as a versatile building block which is first activated through sulfonation before being used to construct the final dye molecule.

G cluster_0 Core Building Block cluster_1 Direct Precursor cluster_2 Final Product Class A This compound B Sulfonated Intermediate A->B Functionalization C Triarylmethane Dyes B->C Condensation & Oxidation

References

Application Notes and Protocols: Photophysical Properties of N-Benzyl-N-ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of N-Benzyl-N-ethylaniline derivatives, detailing their synthesis, characterization, and potential applications. The included protocols offer standardized methods for investigating their optical characteristics.

Introduction to this compound Derivatives

This compound is a tertiary amine that serves as a versatile scaffold in the synthesis of a variety of functional molecules.[1] Its derivatives, particularly those incorporating azo dye structures, have garnered significant interest due to their unique photophysical properties, including strong absorption in the visible region and potential for fluorescence.[2] These characteristics make them promising candidates for applications in materials science, as molecular probes, and in the development of therapeutic agents. The substituents on the phenyl rings of the this compound core play a crucial role in modulating the electronic and, consequently, the photophysical properties of these compounds.

Synthesis of this compound and its Derivatives

A common route for the synthesis of the parent this compound involves the reaction of N-ethylaniline with benzyl (B1604629) alcohol in the presence of a catalyst such as triphenyl phosphite. The mixture is heated to facilitate a condensation reaction, resulting in the formation of this compound and water.[3]

An alternative one-pot synthesis can be achieved through the reductive alkylation of aniline (B41778).[1] This method can be extended to prepare various substituted N-Benzyl-N-ethylanilines.[1]

Derivatives, such as the azo disperse dyes, are typically synthesized via a diazo-coupling reaction. This involves the diazotization of a primary aromatic amine and its subsequent reaction with this compound or its substituted analogs.[2]

Photophysical Properties and Data

The photophysical properties of this compound derivatives are largely dictated by the nature and position of substituents on the aromatic rings. Azo dyes based on this scaffold are known for their solvatochromic behavior, where the absorption and emission spectra are influenced by the polarity of the solvent.[2]

Derivative ClassSubstituent PatternAbsorption Maxima (λmax, nm) RangeEmission PropertiesStokes Shift (nm) RangeReference
Azo Disperse DyesVaried (e.g., nitro, cyano groups on the diazo component)460 - 493Deep Red Emission62 - 180[2]

Note: The specific emission maxima and quantum yields are highly dependent on the solvent and the exact molecular structure.

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of this compound derivatives.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Solvent of choice (e.g., ethanol, DMSO, cyclohexane)

  • This compound derivative sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The instrument software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the determination of the relative fluorescence quantum yield of a sample by comparison to a known standard.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Solvent of choice

  • This compound derivative sample (the "unknown")

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

Procedure:

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both the unknown sample and the fluorescence standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each of the ten solutions at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the ten solutions, ensuring the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the unknown and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight lines for both the sample (Slope_sample) and the standard (Slope_std).

  • Quantum Yield Calculation:

    • Calculate the relative quantum yield of the sample (QY_sample) using the following equation:

      QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

      Where:

      • QY_std is the known quantum yield of the standard.

      • n_sample is the refractive index of the sample's solvent.

      • n_std is the refractive index of the standard's solvent (if different).

Signaling Pathways and Applications

Recent research has highlighted the potential of N-benzyl aniline derivatives in modulating key biological signaling pathways, suggesting their utility in drug development.

Inhibition of Ubiquitin-Specific Protease 7 (USP7) in Cancer

Certain N-benzyl piperidinol derivatives, which share a structural resemblance to this compound derivatives, have been identified as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7). USP7 is a deubiquitinase that plays a critical role in cancer by stabilizing oncoproteins such as MDM2. Inhibition of USP7 leads to the degradation of MDM2, which in turn stabilizes the tumor suppressor protein p53, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

USP7_Inhibition_Pathway NBPD N-Benzyl Piperidinol Derivative USP7 USP7 NBPD->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Proteasomal Degradation p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces

USP7 Inhibition Pathway
Inhibition of InhA in Mycobacterium tuberculosis

N-benzyl aniline derivatives have been investigated as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. This makes InhA a validated target for antitubercular drugs.

InhA_Inhibition_Pathway NBAD N-Benzyl Aniline Derivative InhA InhA Enzyme NBAD->InhA Inhibits FASII Fatty Acid Synthase II (FAS-II) Pathway InhA->FASII Is a key enzyme in MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid Leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Is essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

InhA Inhibition Pathway

Conclusion

This compound derivatives represent a class of compounds with tunable photophysical properties and significant potential in various scientific and therapeutic fields. The provided protocols offer a starting point for the systematic investigation of these properties. Further research into the synthesis of novel derivatives and the exploration of their biological activities is warranted to fully realize their potential. The identified roles in inhibiting key signaling pathways in cancer and tuberculosis highlight promising avenues for future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-N-ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-N-ethylaniline for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • N-alkylation of N-ethylaniline with benzyl (B1604629) chloride: This is a widely used method that can be carried out in the presence of a base and optionally a phase-transfer catalyst to enhance the reaction rate and yield.[1][2]

  • Reaction of N-ethylaniline with benzyl alcohol: This method typically requires a catalyst, such as triphenyl phosphite, and elevated temperatures to proceed.[3][4]

  • Reductive amination: An alternative one-pot synthesis can be achieved through the reductive alkylation of aniline (B41778).[5]

Q2: What is the expected yield for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthesis method and reaction conditions. Reported yields are as high as 87% when reacting N-ethylaniline with benzyl alcohol in the presence of triphenyl phosphite.[3][4] Syntheses using benzyl chloride with a phase-transfer catalyst have been reported to achieve purities of over 99%.[1]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions vary based on the chosen reagents. For the reaction of N-ethylaniline with benzyl alcohol, temperatures can range from 184°C to 210°C with a reaction time of around 8 hours.[3][4] When using benzyl chloride, the reaction can be conducted at a lower temperature of approximately 94°C to 96°C.[1]

Q4: How is this compound purified after synthesis?

A4: The primary method for purifying this compound is distillation under reduced pressure.[3][4] The boiling point is reported to be between 140-144°C at 5 mm Hg.[3][4] Depending on the reaction, a work-up procedure involving washing with water or a salt solution may be necessary to remove unreacted starting materials and by-products before distillation.[6]

Troubleshooting Guide

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or increase the temperature, within the limits of the stability of the reactants and products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Sub-optimal Reagent Ratios: The stoichiometry of the reactants may not be ideal.

    • Solution: Experiment with varying the molar ratios of N-ethylaniline to the benzylating agent.

  • Presence of Water: For some methods, water can interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture.

  • Poor Quality Reagents: Degradation or impurities in starting materials can affect the outcome.

    • Solution: Use freshly distilled or purified reagents. For instance, benzyl chloride should be freshly distilled before use.[6]

Q6: I am observing the formation of significant by-products. How can I minimize them?

A6: By-product formation is a common issue. A primary by-product can be the double benzylated product, N,N-dibenzylaniline.

  • Cause: Excess benzylating agent or prolonged reaction times at high temperatures can lead to the formation of tertiary amines.[7]

  • Solution:

    • Carefully control the stoichiometry of the reactants, avoiding a large excess of the benzylating agent.

    • Monitor the reaction closely and stop it once the desired product is maximized.

    • In some cases, using a modified method, such as employing benzyl bromide with potassium iodide, might offer better selectivity.[7]

Q7: The reaction is not proceeding, or is very slow. What can I do?

A7: A sluggish reaction can be frustrating. Here are some potential reasons and remedies:

  • Steric Hindrance or Electronic Effects: If you are using substituted anilines, steric hindrance or electron-withdrawing groups on the aniline ring can significantly slow down the reaction.[7]

    • Solution: For these "lethargic" reactions, consider using a more reactive benzylating agent like benzyl bromide in the presence of potassium iodide to generate the more reactive benzyl iodide in situ.[7]

  • Insufficient Activation: The reaction may require a catalyst or a more effective base to proceed at a reasonable rate.

    • Solution: If not already in use, consider adding a phase-transfer catalyst when using benzyl chloride and an inorganic base.[1] For reactions with benzyl alcohol, ensure the catalyst is active and used in the correct proportion.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reactants Catalyst/Base Temperature (°C) Reaction Time Reported Yield/Purity Reference
Alkylation with Benzyl AlcoholN-ethylaniline, Benzyl alcoholTriphenyl phosphite184 - 2108 hours87% Yield[3][4]
Alkylation with Benzyl ChlorideN-ethylaniline, Benzyl chlorideSodium carbonate, Phase-transfer catalyst94 - 9612 hours>99% Purity[1]
Modified Vogel's MethodSubstituted aniline, Benzyl bromidePotassium iodide, Potassium carbonateReflux~48 hoursGood yields for hindered anilines[7]

Experimental Protocols

Detailed Methodology for Synthesis via N-alkylation of N-ethylaniline with Benzyl Chloride

This protocol is adapted from a patented procedure and is designed for high purity synthesis.[1]

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • Sodium carbonate

  • N,N-dimethyl-C12-C14-alkylamine (as phase-transfer catalyst precursor)

  • Water

Procedure:

  • In a suitable reaction vessel, add 750 parts by weight of sodium carbonate to a quantity of water.

  • With stirring, add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C12-C14-alkylamine.

  • Heat the mixture to 80°C with continuous stirring.

  • Slowly add 1496 parts by weight of benzyl chloride to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 94°C and 96°C, using cooling if necessary, due to the exothermic nature of the reaction.

  • After the addition is complete, continue stirring the mixture at this temperature for 12 hours.

  • After 12 hours, add 500 parts by weight of water and cool the reaction mixture to 30°C.

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Collect the upper organic phase, which consists of this compound with high purity.

  • The product can be further purified by vacuum distillation if required.

Mandatory Visualization

experimental_workflow start Start reactants 1. Mix Reactants: N-ethylaniline, Base, Catalyst start->reactants heat 2. Heat to Reaction Temperature reactants->heat add_benzylating_agent 3. Add Benzylating Agent (e.g., Benzyl Chloride) heat->add_benzylating_agent react 4. Maintain Temperature & Stir for Specified Time add_benzylating_agent->react workup 5. Aqueous Work-up & Phase Separation react->workup purify 6. Purification by Vacuum Distillation workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem with Synthesis low_yield Low Yield? start->low_yield Check byproducts By-products Observed? start->byproducts Check slow_reaction Slow/No Reaction? start->slow_reaction Check incomplete_reaction Incomplete Reaction? - Extend reaction time - Increase temperature low_yield->incomplete_reaction Yes reagent_quality Poor Reagent Quality? - Purify/distill reagents low_yield->reagent_quality Yes adjust_stoichiometry Adjust Reactant Ratios (Avoid excess benzylating agent) byproducts->adjust_stoichiometry Yes monitor_reaction Monitor Reaction Closely (e.g., via TLC) byproducts->monitor_reaction Yes catalyst Catalyst/Base Issue? - Add phase-transfer catalyst - Check base strength slow_reaction->catalyst Yes reactive_agent Steric/Electronic Hindrance? - Use more reactive agent (e.g., Benzyl Bromide + KI) slow_reaction->reactive_agent Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Minimizing byproduct formation in the benzylation of N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of N-ethylaniline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction in the benzylation of N-ethylaniline?

The primary reaction is the N-alkylation of N-ethylaniline with a benzylating agent, typically benzyl (B1604629) chloride or benzyl alcohol, to produce the desired product, N-ethyl-N-benzylaniline. This is a nucleophilic substitution reaction where the nitrogen atom of N-ethylaniline attacks the benzylic carbon of the benzylating agent.

Q2: What are the most common byproducts in this reaction?

The most prevalent byproduct is N,N-dibenzylaniline.[1][2] This tertiary amine forms when the desired product, N-ethyl-N-benzylaniline, undergoes a second benzylation. Other potential byproducts can include unreacted starting materials and, depending on the benzylating agent and conditions, benzyl ether or other side products.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials and a standard of the desired product (if available), you can observe the consumption of reactants and the formation of the product and byproducts. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of the reaction mixture over time.[3]

Troubleshooting Guide

Below are common issues encountered during the benzylation of N-ethylaniline, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Ethyl-N-benzylaniline 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect molar ratio of reactants. 3. Poor quality of reagents: Degradation of N-ethylaniline or the benzylating agent. 4. Presence of moisture: Water can interfere with the reaction, especially with certain bases and benzylating agents.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Use a slight excess of the benzylating agent (e.g., 1.1-1.2 equivalents). However, a large excess can promote dibenzylation. 3. Use freshly distilled or purified reagents. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
High Formation of N,N-Dibenzylaniline 1. High molar ratio of benzylating agent: A significant excess of the benzylating agent will favor the second benzylation. 2. Prolonged reaction time at elevated temperatures: These conditions can promote the further reaction of the desired product. 3. High concentration of reactants: This can increase the likelihood of the product reacting further.1. Use a molar ratio of N-ethylaniline to benzylating agent closer to 1:1 or with only a slight excess of the benzylating agent. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the N-ethylaniline is consumed. 3. Consider running the reaction at a lower concentration by adding more solvent.
Presence of Unreacted N-Ethylaniline 1. Insufficient amount of benzylating agent: The molar ratio of the benzylating agent to N-ethylaniline is less than 1:1. 2. Reaction conditions not optimal: The temperature or reaction time may be insufficient for the reaction to go to completion. 3. Deactivation of the benzylating agent: The benzylating agent may have degraded.1. Ensure at least a 1:1 molar ratio of the benzylating agent to N-ethylaniline. A slight excess of the benzylating agent is often recommended. 2. Increase the reaction temperature or extend the reaction time. 3. Use a fresh or purified supply of the benzylating agent.
Formation of Other Byproducts (e.g., Benzyl Ether) 1. Reaction with solvent or base: The benzylating agent may react with certain solvents or bases, especially at high temperatures. For instance, using an alcohol as a solvent with benzyl chloride can lead to ether formation.1. Choose an inert solvent for the reaction. 2. Select a base that is less likely to react with the benzylating agent under the reaction conditions.

Experimental Protocols

Protocol 1: Benzylation using Benzyl Alcohol

This protocol is based on a method that yields N-ethyl-N-benzylaniline with minimal byproducts.[4][5]

Materials:

  • N-ethylaniline

  • Benzyl alcohol

  • Triphenyl phosphite (B83602)

  • Inert, high-boiling solvent (optional)

Procedure:

  • Combine N-ethylaniline, benzyl alcohol (in a slight molar excess), and a catalytic amount of triphenyl phosphite in a reaction vessel equipped with a stirrer and a distillation apparatus.

  • Heat the mixture with stirring. The reaction temperature should be gradually increased to around 180-210°C.

  • Water will be generated as a byproduct and should be removed by distillation as the reaction proceeds.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture.

  • The excess N-ethylaniline and benzyl alcohol can be removed by vacuum distillation.

  • The desired product, N-ethyl-N-benzylaniline, can then be purified by vacuum distillation.

Protocol 2: Benzylation using Benzyl Chloride

This method is a common alternative for N-alkylation.

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve N-ethylaniline in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add benzyl chloride (1.0 to 1.2 equivalents) to the mixture at room temperature or a slightly elevated temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, the mixture is typically worked up by filtering off the salt byproduct and washing the filtrate with water or a brine solution.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation.

Data Presentation

The choice of reaction conditions can significantly impact the product distribution. The following table summarizes the expected outcomes based on variations in key reaction parameters.

Parameter Condition Expected Impact on N-Ethyl-N-benzylaniline Yield Expected Impact on N,N-Dibenzylaniline Formation
Molar Ratio (N-ethylaniline:Benzylating Agent) 1 : 1 to 1 : 1.2HighLow
1 : >1.5May decrease due to byproduct formationHigh
Temperature Moderate (e.g., 80-120°C)Good yield with controlled byproduct formationModerate
High (e.g., >150°C)Can lead to faster reaction but may increase byproduct formationHigh
Base (for Benzyl Chloride method) Weak base (e.g., NaHCO₃)Slower reaction, may require higher temperaturesGenerally lower
Stronger base (e.g., K₂CO₃, Et₃N)Faster reactionCan be higher if not controlled
Solvent Polar aprotic (e.g., DMF, DMSO)Generally favors N-alkylationDependent on other factors
Non-polar (e.g., Toluene)Slower reaction ratesMay be lower due to solubility

Visualizations

Reaction Pathway and Byproduct Formation

G NE N-Ethylaniline NEB N-Ethyl-N-benzylaniline (Desired Product) NE->NEB + Benzylating Agent BA Benzylating Agent BA->NEB DBA N,N-Dibenzylaniline (Byproduct) BA->DBA NEB->DBA + Benzylating Agent

Caption: Desired reaction pathway and the formation of the dibenzylation byproduct.

Troubleshooting Workflow for Low Yield

G start Low Yield of N-Ethyl-N-benzylaniline check_reaction Check TLC: Unreacted Starting Material? start->check_reaction high_byproduct Check TLC: High Dibenzylaniline? check_reaction->high_byproduct No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes over_reaction Over-benzylation high_byproduct->over_reaction Yes solution1 Increase reaction time/temp Check reagent quality incomplete_reaction->solution1 solution2 Reduce molar ratio of benzylating agent Monitor reaction closely over_reaction->solution2

Caption: A logical workflow for troubleshooting low yields in the benzylation of N-ethylaniline.

Safety Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, as N-ethylaniline and benzylating agents can be harmful if inhaled.[6][7][8][9][10]

  • Handling: N-ethylaniline is toxic and can be absorbed through the skin. Avoid direct contact. Benzyl chloride is a lachrymator and is corrosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

For more detailed safety information, please consult the Safety Data Sheets (SDS) for all chemicals used in your procedure.

References

Identifying unexpected products in N-Benzyl-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected products during the synthesis of N-Benzyl-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the N-alkylation of N-ethylaniline with benzyl (B1604629) chloride or benzyl alcohol.[1][2] The reaction with benzyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] An alternative method is the reductive alkylation of aniline (B41778).[5]

Q2: I've observed an impurity with a higher boiling point than my desired this compound. What could it be?

A2: A common high-boiling point impurity is dibenzylaniline. This can form if the starting benzylaniline reacts with another molecule of benzyl chloride.[6] Using an excess of aniline can help to minimize the formation of this byproduct.[6]

Q3: My reaction mixture contains residual starting materials. How can I remove them?

A3: Unreacted N-ethylaniline and benzyl alcohol can be removed by distillation.[7][8] Fractional distillation under reduced pressure is often effective due to the different boiling points of the components.[6]

Q4: What role does the base play in the reaction with benzyl chloride?

A4: A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid that is formed during the reaction.[6][9] Using a strong base may increase the proportion of high-boiling by-products.[6] Phase-transfer catalysts can also be employed in conjunction with an inorganic base.[9]

Q5: Are there any other potential byproducts I should be aware of?

A5: Yes, other potential byproducts include benzyl alcohol and dibenzyl ether, especially when using benzyl chloride as the alkylating agent.[9] The formation of these can be influenced by reaction conditions such as temperature and the choice of base.

Troubleshooting Guide

This guide addresses specific issues related to the appearance of unexpected products in your synthesis.

Issue 1: Presence of a compound with a mass significantly higher than this compound.
  • Possible Cause: Over-alkylation of the desired product or the starting amine.

  • Unexpected Product: Dibenzylaniline or a related di-benzylated species.

  • Troubleshooting Steps:

    • Analytical Confirmation:

      • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity.

      • Employ Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, looking for characteristic signals of multiple benzyl groups.

    • Reaction Condition Optimization:

      • Stoichiometry: Ensure an excess of N-ethylaniline relative to benzyl chloride to favor the mono-alkylation product.[6]

      • Controlled Addition: Add the benzyl chloride dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation.

      • Temperature: Lowering the reaction temperature may decrease the rate of the second alkylation.

Issue 2: Detection of oxygen-containing impurities.
  • Possible Cause: Hydrolysis of the benzylating agent or side reactions involving the solvent or base.

  • Unexpected Products: Benzyl alcohol, dibenzyl ether.[9]

  • Troubleshooting Steps:

    • Analytical Confirmation:

      • GC-MS analysis will show characteristic mass fragments for benzyl alcohol and dibenzyl ether.

      • Infrared (IR) spectroscopy may reveal the presence of an O-H stretch (for benzyl alcohol).

    • Reaction Condition Optimization:

      • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of benzyl chloride.

      • Base Selection: Use a non-nucleophilic base to minimize side reactions. Sodium carbonate is a common choice.[9]

      • Purification: These impurities can often be removed by careful fractional distillation or column chromatography.[4][7]

Data Presentation

Potential Unexpected ProductMolecular Weight ( g/mol )Typical CauseSuggested Mitigation
N-Ethylaniline (unreacted)121.18Incomplete reactionIncrease reaction time or temperature; purify by distillation.[7][8]
Benzyl Chloride (unreacted)126.58Incomplete reactionIncrease reaction time or temperature; purify by distillation.
Benzyl Alcohol108.14Hydrolysis of benzyl chlorideUse anhydrous conditions.[9]
Dibenzylaniline273.38Over-alkylationUse excess N-ethylaniline; controlled addition of benzyl chloride.[6]
Dibenzyl ether198.26Side reaction of benzyl chloride/alcoholUse a non-nucleophilic base; optimize temperature.[9]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add N-ethylaniline and a suitable solvent (e.g., acetonitrile (B52724) or toluene).

  • Base Addition: Add an anhydrous base, such as potassium carbonate or sodium carbonate.[4][9]

  • Alkylating Agent Addition: Slowly add benzyl chloride dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[4][7]

Analytical Characterization: GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject the sample into the GC-MS system.

  • GC Separation: Use a suitable temperature program to separate the components of the mixture on the GC column. A non-polar column is typically used for this type of analysis.

  • MS Detection: Obtain the mass spectrum for each separated component.

  • Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST) to identify the desired product and any impurities.[3]

Visualizations

TroubleshootingWorkflow start Unexpected Peak in Analysis (GC/TLC) check_mw Determine Molecular Weight (MS) start->check_mw mw_higher MW > 211.31 g/mol (this compound) check_mw->mw_higher Higher mw_lower MW < 211.31 g/mol check_mw->mw_lower Lower dibenzylaniline Likely Dibenzylaniline (Over-alkylation) mw_higher->dibenzylaniline oxygen_present Oxygen atoms detected? (MS) mw_lower->oxygen_present benzyl_alcohol Likely Benzyl Alcohol or Dibenzyl Ether oxygen_present->benzyl_alcohol Yes starting_material Unreacted Starting Material/Reagent oxygen_present->starting_material No optimize_stoichiometry Optimize Stoichiometry (excess amine) dibenzylaniline->optimize_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions benzyl_alcohol->anhydrous_conditions optimize_reaction_time Optimize Reaction Time/Temperature starting_material->optimize_reaction_time SynthesisPathway cluster_main Main Reaction cluster_side Side Reactions N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product N_ethylaniline->Product + Benzyl Chloride + Base Benzyl_chloride Benzyl Chloride Benzyl_chloride->Product Side_Dibenzyl Dibenzylaniline (Over-alkylation) Benzyl_chloride->Side_Dibenzyl Benzyl_chloride->Side_Dibenzyl + Product Side_Hydrolysis Benzyl Alcohol (Hydrolysis) Benzyl_chloride->Side_Hydrolysis Benzyl_chloride->Side_Hydrolysis + H2O Base Base (e.g., Na2CO3) Base->Product Byproduct_HCl HCl (neutralized by base) Product->Side_Dibenzyl

References

Technical Support Center: Purification of Product Mixtures Containing N-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-ethylaniline from their product mixtures.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the primary purification techniques for removing N-ethylaniline: Acid-Base Extraction, Vacuum Distillation, and Column Chromatography.

Acid-Base Extraction

Issue 1: Incomplete Removal of N-Ethylaniline

Possible Cause Solution
Insufficient Acid Ensure a sufficient excess of aqueous acid (e.g., 1M HCl) is used to fully protonate the N-ethylaniline. A general guideline is to use a volume of acid at least equal to the volume of the organic layer for each wash.[1]
Incorrect pH The pH of the aqueous layer should be sufficiently acidic to ensure the complete protonation of N-ethylaniline. Test the aqueous layer with pH paper to confirm a pH of 2 or lower.
Insufficient Mixing Vigorously shake the separatory funnel for at least 1-2 minutes during each extraction to ensure thorough mixing of the aqueous and organic phases.
Product is also Basic If your product has basic properties, it may also be extracted into the acidic aqueous layer, leading to product loss.[1] In this case, consider alternative methods like column chromatography or distillation.

Issue 2: Emulsion Formation During Extraction

Possible Cause Solution
Vigorous Shaking While thorough mixing is necessary, excessively vigorous shaking can lead to stable emulsions. If this occurs, allow the separatory funnel to stand undisturbed for a longer period.
High Concentration A high concentration of reactants or products can increase the viscosity and promote emulsion formation. Dilute the mixture with more of the organic solvent.
Similar Densities If the densities of the organic and aqueous layers are too similar, separation can be difficult. Try adding brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion.
Vacuum Distillation

Issue 3: Product and N-Ethylaniline Co-distill

Possible Cause Solution
Similar Boiling Points If the boiling point of your product is too close to that of N-ethylaniline (205 °C at atmospheric pressure), simple vacuum distillation may not be effective.[2]
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to improve separation efficiency.
Azeotropic Distillation: Investigate the possibility of forming a low-boiling azeotrope with a suitable solvent to selectively remove one of the components.
Inefficient Vacuum A poor vacuum will result in higher distillation temperatures, reducing the boiling point difference between your product and N-ethylaniline. Ensure all joints are properly sealed and your vacuum pump is functioning correctly.

Issue 4: Bumping or Uncontrolled Boiling

Possible Cause Solution
Lack of Nucleation Sites Smooth boiling is essential for a clean distillation.
Stirring: Use a magnetic stir bar and stir plate to ensure even heating and prevent bumping.[3]
Boiling Chips: Add fresh boiling chips to the distillation flask before heating. Note: Boiling chips are not as effective under vacuum.[3]
Ebulliator/Capillary Leak: For very high vacuum distillations, a fine capillary tube releasing a slow stream of air or nitrogen can promote smooth boiling.
Heating Too Rapidly Heat the distillation flask gradually to maintain a controlled boiling rate.
Column Chromatography

Issue 5: Poor Separation of Product and N-Ethylaniline

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation.
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives a clear separation between your product and N-ethylaniline, with the Rf of your product ideally between 0.25 and 0.35.[4]
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute the less polar component, followed by the more polar one.
Column Overloading Adding too much crude product to the column will result in broad, overlapping bands. As a general rule, use a 30:1 to 50:1 ratio of silica (B1680970) gel to crude product by weight.
N-Ethylaniline Tailing Basic compounds like N-ethylaniline can interact strongly with the acidic silica gel, leading to tailing and poor peak shape.
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a few drops of ammonia (B1221849) in methanol, to the eluent to improve the peak shape of the N-ethylaniline.[5]
Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the first purification method I should try to remove N-ethylaniline?

For many applications, acid-base extraction is the simplest and most efficient first step. Because N-ethylaniline is a basic amine, it can be easily converted to its water-soluble hydrochloride salt by washing the organic reaction mixture with a dilute acid like 1M HCl.[1] This will transfer the N-ethylaniline into the aqueous layer, which can then be separated and discarded.

Q2: My product is acid-sensitive. How can I remove N-ethylaniline?

If your product is sensitive to acid, you should avoid acid-base extraction. In this case, column chromatography or vacuum distillation are better alternatives.[6] For column chromatography, you can use a neutral or basic stationary phase like alumina to prevent degradation of your product. For vacuum distillation, the success will depend on the difference in boiling points between your product and N-ethylaniline.

Q3: How can I tell if the N-ethylaniline has been successfully removed?

The most reliable way to confirm the removal of N-ethylaniline is through analytical techniques such as:

  • Thin Layer Chromatography (TLC): Spot the purified product alongside the crude mixture and a standard of N-ethylaniline. The spot corresponding to N-ethylaniline should be absent or significantly diminished in the purified sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide quantitative information on the purity of your product and detect trace amounts of N-ethylaniline.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can be used to quantify the purity of your product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of N-ethylaniline in the NMR spectrum should be absent in the purified product.

Q4: Can I use crystallization to remove N-ethylaniline?

Crystallization can be an effective purification method if your desired product is a solid and has significantly different solubility properties than N-ethylaniline in a particular solvent. The general procedure involves dissolving the crude mixture in a minimum amount of a hot solvent in which your product is soluble but N-ethylaniline is either very soluble (and remains in the mother liquor upon cooling) or insoluble (and can be filtered off while hot).[8] However, since N-ethylaniline is a liquid at room temperature, it is more likely to act as an oily impurity that can hinder the crystallization of your product. It is often more effective to use another method like acid-base extraction or chromatography to remove the bulk of the N-ethylaniline before proceeding with crystallization of your product.

Q5: What are the key physical properties of N-ethylaniline to consider for purification?

PropertyValueSignificance for Purification
Boiling Point 205 °CImportant for designing distillation protocols.[2]
Density 0.963 g/mLUseful for identifying the organic layer during extractions (it is less dense than water).[2]
Solubility Insoluble in water, soluble in most organic solvents.Forms the basis of liquid-liquid extraction.[2]
Basicity (pKa of conjugate acid) ~5.1Allows for its removal via acid-base extraction.

Data Presentation

The following table summarizes the expected outcomes for each purification method. Actual results will vary depending on the specific reaction mixture and experimental conditions.

Purification Method Typical Starting Purity (Crude) Expected Final Purity Typical Yield Primary Impurities Removed
Acid-Base Extraction 50-80%>95%85-95%Basic impurities (e.g., N-ethylaniline)
Vacuum Distillation 60-90%>98%70-90%Non-volatile impurities, compounds with significantly different boiling points
Column Chromatography 50-95%>99%60-90%Compounds with different polarities

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.

  • Allow the layers to separate. The N-ethylaniline will be protonated and move into the lower aqueous layer (for solvents less dense than water).

  • Drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-6) two more times to ensure complete removal of the N-ethylaniline.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Vacuum Distillation
  • Place the crude product mixture in a round-bottom flask, no more than half-full.

  • Add a magnetic stir bar for smooth boiling.

  • Assemble the distillation apparatus for vacuum distillation, ensuring all ground glass joints are properly greased and sealed.

  • Connect the apparatus to a vacuum source with a trap in between.

  • Begin stirring and apply the vacuum.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of your product under the applied pressure. The boiling point of N-ethylaniline will be significantly reduced under vacuum.

  • Monitor the temperature closely. A sharp drop in temperature after your product has distilled indicates that a higher-boiling component (potentially residual N-ethylaniline if its boiling point is higher than your product's) remains in the flask.

Protocol 3: Column Chromatography
  • Select a Solvent System: Use TLC to determine an appropriate eluent system that gives good separation between your product and N-ethylaniline. A common starting point for moderately polar compounds is a mixture of hexane (B92381) and ethyl acetate.[5] For basic compounds like N-ethylaniline, adding a small amount of triethylamine to the eluent can improve separation.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram

Removal_of_N_Ethylaniline start Crude Product (contains N-Ethylaniline) product_acid_sensitive Is the product acid-sensitive? start->product_acid_sensitive extraction Acid-Base Extraction (wash with 1M HCl) pure_product Pure Product extraction->pure_product distillation Vacuum Distillation distillation->pure_product chromatography Column Chromatography chromatography->pure_product product_acid_sensitive->extraction No boiling_point_diff Sufficient boiling point difference? product_acid_sensitive->boiling_point_diff Yes boiling_point_diff->distillation Yes boiling_point_diff->chromatography No

Caption: Decision workflow for selecting a method to remove N-ethylaniline.

References

Troubleshooting guide for N-Benzyl-N-ethylaniline synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of N-Benzyl-N-ethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. For the reaction between N-ethylaniline and benzyl (B1604629) alcohol, temperatures are typically elevated (e.g., 180-210°C)[1][2]. When using benzyl chloride, lower temperatures (e.g., 90-110°C) are often employed[3]. However, excessively high temperatures can lead to side reactions.

  • Poor Quality Reagents: Ensure the purity of your starting materials (N-ethylaniline, benzyl alcohol/benzyl chloride) and solvents. Impurities can inhibit the reaction or lead to unwanted byproducts.

  • Inefficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.

  • Product Loss During Workup: this compound can be lost during aqueous workup if extractions are not performed thoroughly. Ensure complete phase separation and consider back-extracting the aqueous layer.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

The most common higher molecular weight byproduct is N,N-dibenzyl-N-ethylaniline, resulting from over-alkylation of the desired product. The mono-benzylated product, this compound, can react further with the benzylating agent.

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Use a molar excess of N-ethylaniline relative to the benzylating agent (benzyl alcohol or benzyl chloride). This favors the mono-alkylation product.

  • Controlled Addition of Benzylating Agent: Add the benzylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration relative to N-ethylaniline.

  • Lower Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second benzylation step more significantly than the first, thus improving selectivity for the mono-benzylated product.

  • Choice of Base: When using benzyl chloride, a milder base (e.g., sodium bicarbonate) is preferred over stronger bases, as stronger bases can promote the formation of byproducts[3].

Q3: My final product is contaminated with unreacted starting materials. How can I effectively remove them?

Unreacted N-ethylaniline and benzyl alcohol/benzyl chloride are common impurities.

  • Distillation: N-ethylaniline and benzyl alcohol have lower boiling points than this compound and can often be removed by distillation under reduced pressure[1][2].

  • Aqueous Wash: Unreacted N-ethylaniline can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt. Subsequently, wash with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

  • Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is an effective method for separating the product from both starting materials and other byproducts. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Q4: I suspect the formation of other side products. What are they likely to be?

Besides over-alkylation, other potential side reactions can occur:

  • From Benzyl Alcohol: In the presence of an acid catalyst or high temperatures, benzyl alcohol can undergo self-etherification to form dibenzyl ether.

  • From Benzyl Chloride: Benzyl chloride can be hydrolyzed to benzyl alcohol, especially in the presence of water.

These impurities can typically be removed by distillation or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for this compound Synthesis Side Reactions

Observed Issue Potential Cause Suggested Solution(s) Relevant Analytical Technique(s)
Low yield of this compoundIncomplete reactionIncrease reaction time and/or temperature.TLC, HPLC, GC-MS
Suboptimal reaction conditionsOptimize temperature and catalyst/base concentration.TLC, HPLC, GC-MS
Product loss during workupPerform thorough extractions; consider back-extraction of aqueous layers.TLC, HPLC, GC-MS of organic and aqueous layers
Presence of a high molecular weight impurityOver-alkylation (formation of N,N-dibenzyl-N-ethylaniline)Use an excess of N-ethylaniline; add benzylating agent slowly; lower reaction temperature.GC-MS, LC-MS
Presence of unreacted starting materialsIncomplete reactionSee "Low yield" solutions.TLC, HPLC, GC-MS
Inefficient purificationWash the organic phase with dilute acid (for N-ethylaniline) and perform fractional distillation or column chromatography.TLC, HPLC, GC-MS
Presence of dibenzyl etherSide reaction of benzyl alcoholUse a milder catalyst; optimize reaction temperature.GC-MS
Presence of benzyl alcohol (when using benzyl chloride)Hydrolysis of benzyl chlorideUse anhydrous conditions.GC-MS

Experimental Protocols

General Experimental Protocol for N-Benzylation of N-ethylaniline with Benzyl Chloride

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add N-ethylaniline and a suitable solvent (e.g., toluene (B28343) or acetonitrile).

  • Addition of Base: Add a weak inorganic base, such as sodium carbonate or sodium bicarbonate.

  • Addition of Benzyl Chloride: Heat the mixture to the desired temperature (e.g., 90-110°C). Slowly add benzyl chloride from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with water.

    • To remove unreacted N-ethylaniline, wash the organic layer with dilute hydrochloric acid.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Protocol: GC-MS for Reaction Mixture Analysis

This method can be used to identify and quantify the main product and major impurities.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • If necessary, filter the sample to remove any solids.

    • Further dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to N-ethylaniline, benzyl chloride/alcohol, this compound, and N,N-dibenzyl-N-ethylaniline by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Quantify the components by creating a calibration curve using standards of known concentrations.

Visualizations

Troubleshooting_Logic start Reaction Issue low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions? low_yield->suboptimal_cond workup_loss Loss During Workup? low_yield->workup_loss high_mw High MW Impurity (Over-alkylation) impurity->high_mw start_mat Unreacted Starting Materials impurity->start_mat other_byprod Other Byproducts (e.g., Dibenzyl ether) impurity->other_byprod solution_time_temp Increase Time/Temp incomplete_rxn->solution_time_temp solution_optimize Optimize Temp/Catalyst suboptimal_cond->solution_optimize solution_workup Thorough Extraction workup_loss->solution_workup solution_stoich Adjust Stoichiometry (Excess Amine) high_mw->solution_stoich solution_purify Improve Purification (Wash/Distill/Column) start_mat->solution_purify solution_conditions Optimize Conditions (Anhydrous/Temp) other_byprod->solution_conditions

Caption: Troubleshooting logic for this compound synthesis.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions N-Ethylaniline N-Ethylaniline This compound Desired Product: This compound N-Ethylaniline->this compound + Benzyl-X - HX N,N-Dibenzyl-N-ethylaniline Over-alkylation Product: N,N-Dibenzyl-N-ethylaniline This compound->N,N-Dibenzyl-N-ethylaniline + Benzyl-X - HX Benzyl-OH Benzyl Alcohol Dibenzyl ether Byproduct: Dibenzyl ether Benzyl-OH->Dibenzyl ether + Benzyl-OH - H2O Benzyl-OH->Dibenzyl ether Benzyl-X Benzylating Agent (Benzyl-OH or Benzyl-Cl) Benzyl-X->this compound Benzyl-X->N,N-Dibenzyl-N-ethylaniline

Caption: Main and side reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of anilines.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of aniline (B41778), and how can it be prevented?

The most prevalent side reaction is over-alkylation, which leads to the formation of N,N-dialkylated anilines and, in some cases, quaternary ammonium (B1175870) salts.[1][2] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]

Prevention Strategies:

  • Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent to increase the probability that the alkylating agent reacts with the more abundant primary amine.[1][2][3]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[1]

  • Alternative Methods: Employing reductive amination, which involves the reaction of aniline with an aldehyde or ketone followed by reduction, can offer greater control over mono-alkylation.[1][4]

Q2: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups (e.g., a nitro group) are less nucleophilic and react more slowly.[1][5] Similarly, the reactivity of the alkylating agent is crucial (iodides > bromides > chlorides).[1]

  • Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition.[1] The solvent also significantly impacts the reaction rate; polar aprotic solvents are generally preferred.[1][5]

  • Catalyst Inactivity: In catalytic reactions, such as those using alcohols as alkylating agents, the catalyst may be inactive or poisoned by impurities in the reagents or solvent.[6]

  • Product Inhibition: The product amine can sometimes coordinate to the catalyst, inhibiting its activity.[1]

  • Workup and Purification Issues: The desired product may be lost during extraction if it has some solubility in the aqueous phase.[1]

Q3: How does reaction temperature affect the selectivity between N-alkylation and C-alkylation?

Reaction temperature is a critical factor in controlling selectivity. Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation, which is the addition of the alkyl group to the benzene (B151609) ring.[3] For certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more prominent at temperatures above 300°C.[3][7]

Q4: What type of base and solvent should I choose for my reaction?

The choice depends on the aniline substrate and the alkylating agent.

  • Base: For anilines with reduced nucleophilicity due to electron-withdrawing groups, a strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is often necessary.[5] For more reactive anilines, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[4][5]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are common choices as they can help stabilize charged intermediates and increase reaction rates.[5] For reactions at higher temperatures, toluene (B28343) can be effective.[5][8] In some cases, low-polarity solvents like THF have also provided excellent yields.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of anilines.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Low Reactivity of Aniline If your aniline has strong electron-withdrawing groups, more forcing conditions are needed. Increase the reaction temperature in 10-20°C increments and consider using a stronger base (e.g., NaH, t-BuOK).[5]
Poor Leaving Group on Alkylating Agent If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[1]
Insufficient Temperature The reaction may be too slow at room temperature. A common temperature range for these reactions is 80-120°C.[5] Gradually increase the temperature while monitoring for byproduct formation.[1]
Inactive Catalyst (for catalytic methods) Ensure the catalyst has been properly activated and handled under inert conditions to prevent deactivation.[6] Consider screening different catalysts known to be effective for N-alkylation.[1]
Inefficient Mixing (for heterogeneous catalysts) Ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.[6]
Problem 2: Significant Over-Alkylation (N,N-dialkylation)
Potential Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product The mono-alkylated product is often more nucleophilic than the starting aniline.[2]
Unfavorable Stoichiometry The molar ratio of the alkylating agent to aniline may be too high. Increase the excess of aniline (e.g., 2-5 equivalents).[2][3]
High Reaction Temperature/Concentration Lower the reaction temperature to disfavor the second alkylation step. Running the reaction at a lower concentration can also improve selectivity.[1]
Inappropriate Solvent The solvent may not be optimal for selective mono-alkylation. Consider screening less polar solvents.[1]

A decision tree for troubleshooting common N-alkylation issues.

G start Problem Encountered low_yield Low or No Yield start->low_yield over_alkylation Over-alkylation (Di-alkylation) start->over_alkylation other_byproducts Other Byproducts (e.g., C-Alkylation) start->other_byproducts cause_reagents Check Reagents low_yield->cause_reagents cause_conditions Check Conditions low_yield->cause_conditions cause_catalyst Check Catalyst (if applicable) low_yield->cause_catalyst cause_stoich Check Stoichiometry over_alkylation->cause_stoich cause_temp Check Temperature over_alkylation->cause_temp cause_method Consider Method over_alkylation->cause_method cause_c_alkylation C-Alkylation? other_byproducts->cause_c_alkylation action_reagents Use more reactive alkylating agent (R-I > R-Br > R-Cl). Consider aniline reactivity. cause_reagents->action_reagents action_conditions Increase temperature. Use stronger base (tBuOK, NaH). Screen polar aprotic solvents (DMF, DMSO). cause_conditions->action_conditions action_catalyst Ensure catalyst is active. Check for poisoning. Ensure vigorous stirring. cause_catalyst->action_catalyst action_stoich Use large excess of aniline (2-5 eq.). cause_stoich->action_stoich action_temp Lower reaction temperature. cause_temp->action_temp action_method Switch to reductive amination for better mono-alkylation control. cause_method->action_method action_c_alkylation Lower reaction temperature. C-alkylation is favored at higher temperatures (>300°C). cause_c_alkylation->action_c_alkylation

Caption: Troubleshooting logic for N-alkylation of anilines.

Data Presentation: Optimizing Reaction Parameters

The selection of reagents and conditions is critical for a successful reaction. The tables below summarize key parameters.

Table 1: General Reaction Parameters for N-Alkylation of Anilines

ParameterCommon Choices & ReactivityNotes
Alkylating Agent Alkyl Halides (R-I > R-Br > R-Cl), Alcohols (R-OH)Alcohols are greener but require a catalyst and typically higher temperatures.[5][10]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaH, KOH, Et₃NStronger bases (t-BuOK, NaH) are often required for less nucleophilic anilines.[5]
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents (DMF, DMSO) are generally preferred to accelerate the rate.[5]
Temperature 25°C to 140°CRoom temperature is often insufficient. 80-120°C is a common range.[5]
Catalyst None (for alkyl halides), Ru, Ni, Mn, Co, Ir complexesCatalysts are mandatory for alkylation with alcohols via the "borrowing hydrogen" methodology.[5][8][10]

Table 2: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl (B1604629) Alcohol

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
NiBr₂ / 1,10-phenanthrolinet-BuOKToluene13099 (GC)[8]
Manganese Pincer Complext-BuOKToluene80High[10]
[Ru(p-cymene)Cl₂]₂ / phosphine (B1218219) ligandNaHToluene110High[10]
Cu-Chromite nano-catalystK₂CO₃o-Xylene11085

Experimental Protocols

Below are detailed methodologies for key N-alkylation experiments.

Protocol 1: N-Alkylation using an Alkyl Halide

This protocol is a general method for the N-alkylation of an aniline using an alkyl bromide.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Extraction: Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Protocol 2: N-Alkylation with an Alcohol via Borrowing Hydrogen

This protocol uses a manganese pincer complex as a catalyst and is performed under an inert atmosphere.[10]

  • Preparation: To an oven-dried 25-mL Schlenk tube containing a stir bar, add the manganese pincer complex (e.g., 0.03 mmol) and potassium tert-butoxide (t-BuOK) (0.75 mmol).

  • Inert Atmosphere: Connect the Schlenk tube to a Schlenk line and perform three vacuum-argon cycles to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add dry toluene (2 mL), the alcohol (e.g., 1-octanol, 1.2 mmol), and the liquid aniline (1.0 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath or aluminum block at 80°C and stir for 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

  • Extraction: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 3: Reductive Amination using an Aldehyde

This protocol describes a one-pot reductive amination using ammonium formate (B1220265) as a hydrogen source.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 mmol) and the aldehyde (e.g., heptanal, 1.0 mmol) in a 10:1 mixture of 2-propanol and water (5 mL).

  • Catalyst and Hydrogen Donor Addition: To the solution, add 10% Palladium on carbon (Pd/C) (0.1 equivalents) and ammonium formate (5.0 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[6]

A generalized workflow for N-alkylation experiments.

G start_end start_end process process decision decision output output start Start setup 1. Reaction Setup (Aniline, Solvent, Base/Catalyst) start->setup add_alkyl 2. Add Alkylating Agent (Alkyl Halide, Alcohol, or Aldehyde) setup->add_alkyl react 3. Heat & Stir (Monitor by TLC/GC/LCMS) add_alkyl->react complete Reaction Complete? react->complete complete->react No workup 4. Workup (Quench, Filter, Extract) complete->workup Yes purify 5. Purification (Column Chromatography) workup->purify product Pure N-Alkylated Aniline purify->product end End product->end

Caption: General experimental workflow for N-alkylation of anilines.

References

Preventing over-alkylation in N-Benzyl-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-N-ethylaniline. The following information is designed to help overcome common challenges, with a primary focus on preventing over-alkylation.

Troubleshooting Guide

Issue: Significant formation of N,N-dibenzylaniline (over-alkylation byproduct) is observed.

This is the most common challenge in the N-benzylation of N-ethylaniline. The desired product, this compound, is a secondary amine that can react further with the benzylating agent to form a tertiary amine.

Potential CauseRecommended Solution
Sub-optimal Molar Ratio of Reactants Increase the molar excess of N-ethylaniline relative to the benzylating agent (benzyl chloride or benzyl (B1604629) alcohol). A higher concentration of the primary amine statistically favors its reaction over the secondary amine product.
High Reactivity of Benzylating Agent If using benzyl chloride, which is highly reactive, consider switching to benzyl alcohol. Benzyl alcohol typically requires a catalyst and higher temperatures, which can allow for more controlled alkylation.
Inappropriate Reaction Temperature High temperatures can accelerate the rate of the second alkylation step. If possible, lower the reaction temperature and monitor the reaction progress over a longer period to find an optimal balance between reaction rate and selectivity.
Unsuitable Base or Catalyst The choice of base is crucial. A bulky or milder base may be less likely to deprotonate the secondary amine product, thus disfavoring the second alkylation. When using benzyl alcohol, the catalyst choice can influence selectivity.
Prolonged Reaction Time Extended reaction times, even at optimal temperatures, can lead to the accumulation of the over-alkylation product. Monitor the reaction closely by techniques like TLC or GC and quench the reaction once the formation of the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound synthesis and why does it happen?

A1: Over-alkylation is a common side reaction where the intended product, this compound (a secondary amine), reacts further with the benzylating agent to form the undesired N,N-dibenzylaniline (a tertiary amine). This occurs because the product, this compound, is also nucleophilic, sometimes even more so than the starting N-ethylaniline, making it susceptible to a second benzylation.

Q2: How can I control the stoichiometry to minimize over-alkylation?

A2: To favor the formation of the desired mono-benzylated product, it is advisable to use a significant molar excess of N-ethylaniline compared to the benzylating agent. This increases the probability that the benzylating agent will react with the more abundant N-ethylaniline rather than the this compound product.

Q3: What are the advantages and disadvantages of using benzyl chloride versus benzyl alcohol as the benzylating agent?

A3: Benzyl chloride is more reactive and the reaction can often be carried out at lower temperatures. However, its high reactivity increases the likelihood of over-alkylation.[1] Benzyl alcohol is less reactive and typically requires a catalyst and higher temperatures, which can offer better control over the reaction and reduce the formation of byproducts.[2][3] The use of benzyl alcohol also generates water as a byproduct, which can be considered more environmentally friendly than the hydrochloride salt formed when using benzyl chloride.

Q4: Can the choice of solvent impact the selectivity of the reaction?

A4: Yes, the solvent can influence the reaction rate and selectivity. The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. For instance, a polar aprotic solvent might favor an SN2-type reaction with benzyl chloride. It is recommended to perform small-scale experiments to screen for an optimal solvent for your specific reaction conditions.

Q5: How can I effectively monitor the progress of the reaction to avoid over-alkylation?

A5: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time to maximize the yield of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Benzyl Alcohol

This protocol is based on the reaction of N-ethylaniline with benzyl alcohol in the presence of triphenyl phosphite.[2][3]

Materials:

  • N-ethylaniline

  • Benzyl alcohol

  • Triphenyl phosphite

Procedure:

  • In a reaction vessel equipped with a stirrer and a distillation setup, combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite.

  • While stirring, heat the mixture to an internal temperature of 184°C, at which point the elimination of water will begin.

  • Continue to heat the mixture, raising the internal temperature to 210°C over a period of 8 hours.

  • During this time, collect the water that distills off. The reaction is considered complete when approximately 25 parts of water have been collected.

  • After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.

  • The desired product, this compound, is then distilled at a boiling point of 140-144°C under a pressure of 5 mm Hg.[2][3]

Protocol 2: Synthesis of this compound using Benzyl Chloride

This protocol utilizes benzyl chloride as the alkylating agent in the presence of a base and a phase-transfer catalyst.

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • Sodium carbonate

  • N,N-dimethyldodecylamine (phase-transfer catalyst precursor)

  • Water

Procedure:

  • In a stirred reactor, add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C12-14-alkylamine.

  • With stirring, add 750 parts by weight of sodium carbonate.

  • Heat the mixture to 90°C.

  • Slowly add 1496 parts by weight of benzyl chloride, ensuring the temperature is maintained at approximately 95°C.

  • Continue stirring at 95°C for 10 hours, and then increase the temperature to 110°C for an additional 14 hours.

  • After the reaction is complete, add 2500 parts by weight of water to the reaction mixture.

  • Allow the phases to separate and collect the organic phase containing the product. The resulting product is reported to be of high purity (>99 wt%).

Quantitative Data Summary

The following table summarizes the reaction conditions and reported outcomes for the synthesis of this compound from the cited protocols.

ParameterProtocol 1 (using Benzyl Alcohol)[2][3]Protocol 2 (using Benzyl Chloride)
Benzylating Agent Benzyl AlcoholBenzyl Chloride
Base/Catalyst Triphenyl phosphiteSodium carbonate / N,N-dimethyldodecylamine
Temperature 184°C - 210°C95°C - 110°C
Reaction Time 8 hours24 hours
Reported Yield 87%Not explicitly stated, but product purity is high
Reported Purity Not explicitly stated>99 wt%

Reaction Pathway and Over-alkylation

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing over-alkylation reaction.

G N_ethylaniline N-Ethylaniline Desired_Product This compound (Desired Product) N_ethylaniline->Desired_Product  Desired Reaction (Mono-alkylation) Benzylating_Agent Benzylating Agent (e.g., Benzyl Chloride) Over_alkylation_Product N,N-Dibenzylaniline (Over-alkylation Byproduct) Desired_Product->Over_alkylation_Product  Over-alkylation Reaction (Di-alkylation)

Caption: Reaction scheme for this compound synthesis and the over-alkylation side reaction.

References

Impact of solvent choice on N-Benzyl-N-ethylaniline reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-N-ethylaniline. The content focuses on the critical impact of solvent choice on the reaction rate and provides solutions to common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the N-alkylation of N-ethylaniline with benzyl (B1604629) chloride or benzyl alcohol. The reaction with benzyl chloride is a classic nucleophilic substitution (SN2) reaction.[1] An alternative "green" approach involves the reductive amination of aniline (B41778) or the "borrowing hydrogen" strategy using alcohols as alkylating agents with a metal catalyst.[2]

Q2: How does the choice of solvent affect the reaction rate of this compound synthesis?

The reaction of N-ethylaniline with benzyl chloride is a bimolecular nucleophilic substitution (SN2) reaction. The solvent plays a crucial role in stabilizing the transition state, which has a developing charge separation. The choice of solvent can dramatically influence the reaction rate.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the best choice for this reaction. They possess high dielectric constants that can solvate the transition state, lowering the activation energy. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair of electrons more available for attack.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While polar, these solvents can slow down the reaction rate compared to polar aprotic solvents. They form a "solvent cage" around the N-ethylaniline through hydrogen bonding, which must be disrupted for the reaction to occur, thus increasing the energy barrier.[3]

  • Nonpolar Aprotic Solvents (e.g., Hexane, Benzene): These solvents lead to significantly slower reaction rates due to their inability to stabilize the polar transition state, resulting in a high activation energy.[3]

Q3: My reaction is showing low or no conversion. What are the possible reasons?

Low conversion can be attributed to several factors:

  • Inappropriate Solvent Choice: As discussed, using a nonpolar or polar protic solvent can significantly hinder the reaction rate.

  • Poor Leaving Group: If using a benzyl derivative other than benzyl chloride, ensure the leaving group is sufficiently reactive (e.g., I > Br > Cl > F).

  • Steric Hindrance: Significant steric bulk on either the N-ethylaniline or the benzylating agent can slow down the reaction.

  • Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.

  • Presence of Water: In reactions involving strong bases to deprotonate the amine, any moisture will consume the base and inhibit the reaction.

Q4: I am observing the formation of multiple products. How can I improve the selectivity?

The most common side reaction is over-alkylation, where the product, this compound, reacts further with benzyl chloride to form a quaternary ammonium (B1175870) salt. To minimize this:

  • Control Stoichiometry: Using a slight excess of N-ethylaniline can help ensure the benzyl chloride is consumed before significant over-alkylation occurs.

  • Slow Addition: Adding the benzyl chloride dropwise to the reaction mixture can maintain a low concentration of the alkylating agent, favoring the initial reaction.

  • Monitor the Reaction: Closely follow the reaction progress using techniques like Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Reaction Incorrect solvent choice.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC.
Inactive reagents.Use freshly distilled N-ethylaniline and benzyl chloride.
Over-alkylation (Formation of Quaternary Ammonium Salt) High concentration of benzyl chloride.Add benzyl chloride slowly and portion-wise to the reaction mixture.
Reaction time is too long.Monitor the reaction closely by TLC and quench it as soon as the N-ethylaniline is consumed.
Difficult Product Purification Product streaking on silica (B1680970) gel column.Add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to neutralize the acidic silica gel.
Co-elution of product with starting material.Optimize the solvent system for column chromatography using TLC. A common starting point is a hexane/ethyl acetate (B1210297) gradient.
Reaction produces a dark color Air oxidation of the aniline.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature.Reduce the reaction temperature and monitor for any degradation.

Data Presentation

The following table summarizes the effect of solvent on the reaction rate for a representative SN2 reaction of a secondary amine (piperidine) with an alkylating agent. While not specific to this compound, this data illustrates the general trend in reaction rates based on solvent properties.

Solvent Category Solvent Dielectric Constant (ε) Relative Rate Constant (krel)
Nonpolar Aproticn-Hexane1.881
Benzene2.28~10
Polar ProticMethanol32.7~1,000
Ethanol24.6~700
Polar AproticAcetone20.7~20,000
Dichloromethane9.08~10,000
Acetonitrile37.5~50,000
DMF (Dimethylformamide)36.7~100,000
DMSO (Dimethyl sulfoxide)46.7~200,000

Data is generalized from various sources for illustrative purposes and the trend is based on the reaction of piperidine (B6355638) with methyl iodide.[3]

Experimental Protocols

Protocol 1: N-Alkylation of N-ethylaniline with Benzyl Chloride

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • N-ethylaniline

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., potassium carbonate)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.0 equivalent) and anhydrous DMF.

  • Add sodium bicarbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Monitoring Reaction Kinetics by GC-MS

This protocol outlines a method to determine the reaction rate in different solvents.

Procedure:

  • Prepare stock solutions of N-ethylaniline, benzyl chloride, and an internal standard (e.g., dodecane) in the solvent to be tested.

  • In a reaction vial maintained at a constant temperature, combine the N-ethylaniline and internal standard solutions.

  • Initiate the reaction by adding the benzyl chloride solution.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., ethyl acetate) and adding a small amount of a quenching agent if necessary (e.g., a primary amine).

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the reactants and product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment in different solvents to compare the reaction rates.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products N_ethylaniline N-Ethylaniline TS [C₆H₅CH₂---N(Et)(Ph)---Cl]⁻ N_ethylaniline->TS Nucleophilic Attack Benzyl_chloride Benzyl Chloride Benzyl_chloride->TS N_Benzylaniline This compound TS->N_Benzylaniline Bond Formation Chloride_ion Cl⁻ TS->Chloride_ion Leaving Group Departure

Caption: SN2 reaction mechanism for this compound synthesis.

Experimental_Workflow A 1. Mix N-ethylaniline and Base in Solvent B 2. Add Benzyl Chloride A->B C 3. Heat and Monitor Reaction (TLC) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis.

Solvent_Effect_Logic cluster_types Solvent Types Solvent Solvent Choice Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->Polar_Aprotic Polar_Protic Polar Protic (e.g., Ethanol, Water) Solvent->Polar_Protic Nonpolar Nonpolar (e.g., Hexane) Solvent->Nonpolar Effect Impact on SN2 Reaction Rate Polar_Aprotic->Effect Stabilizes TS, Nucleophile is free Rate_Increase Increases Rate Polar_Protic->Effect Solvates Nucleophile Rate_Decrease Decreases Rate Nonpolar->Effect Poor TS Stabilization Effect->Rate_Increase Effect->Rate_Decrease

References

Catalyst selection for efficient N-Benzyl-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of N-Benzyl-N-ethylaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes Suggested Solutions
Low to No Conversion My reaction shows very low or no conversion of N-ethylaniline. What could be the problem?1. Inactive Catalyst: The catalyst may be poisoned, decomposed, or not suitable for the specific reaction conditions.[1][2] 2. Insufficient Temperature: The reaction temperature might be too low to overcome the activation energy.[1] 3. Poor Quality Reagents: Impurities in solvents or starting materials can inhibit the catalyst or participate in side reactions.[1] 4. Inefficient Mixing: In heterogeneous catalysis, poor mixing can lead to mass transfer limitations.1. Catalyst Check: Ensure the catalyst is fresh or properly activated. Consider screening different catalysts known for N-alkylation.[1] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.[1] 3. Reagent Purification: Use pure, dry solvents and reagents.[1] 4. Improve Agitation: Increase the stirring rate to ensure good contact between reactants and the catalyst.
Poor Selectivity / Over-alkylation I am observing the formation of dibenzylaniline. How can I improve the selectivity for the mono-benzyl product?1. High Reactivity of Product: The this compound product can be more nucleophilic than N-ethylaniline, leading to a second benzylation.[3] 2. Excess Benzylating Agent: A high concentration of the benzylating agent (benzyl alcohol or benzyl (B1604629) chloride) favors over-alkylation.[1] 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.[1]1. Control Stoichiometry: Use a molar excess of N-ethylaniline relative to the benzylating agent.[1] 2. Slow Addition: Add the benzylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture.[2] 3. Optimize Temperature: Lowering the reaction temperature may improve selectivity.[1]
Catalyst Deactivation My catalytic reaction starts but then stops before completion. What might be causing catalyst deactivation?1. Product Inhibition: The this compound product may coordinate to the catalyst's active sites, inhibiting further reaction.[1][2] 2. Byproduct Poisoning: Water or other byproducts formed during the reaction can poison the catalyst.[4] 3. Thermal Degradation: High reaction temperatures can lead to the decomposition or sintering of the catalyst.[2][4]1. Catalyst Selection: Choose a catalyst that is less susceptible to product inhibition. 2. Removal of Byproducts: If water is a byproduct, consider using a Dean-Stark trap or adding molecular sieves.[4] 3. Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation.[2]
Difficult Product Purification How can I effectively purify this compound from the reaction mixture?1. Similar Boiling Points: Unreacted starting materials might have boiling points close to the product, making distillation challenging. 2. Presence of Byproducts: Over-alkylation products or other side products can co-elute during chromatography.1. Distillation under Reduced Pressure: This can help separate the product from less volatile impurities.[5][6] 2. Column Chromatography: Silica gel chromatography is a common method for purifying N-alkylated anilines.[7] 3. Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes are the N-alkylation of N-ethylaniline with a benzylating agent like benzyl chloride or benzyl alcohol, and the reductive amination of aniline (B41778) with benzaldehyde (B42025) followed by ethylation, or a one-pot reductive alkylation.[8][9]

Q2: Which type of catalyst is most efficient for the N-alkylation of N-ethylaniline with benzyl alcohol?

A2: The efficiency of a catalyst depends on the specific reaction conditions. Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, have shown high activity and selectivity for N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology.[10] Non-noble metal catalysts based on manganese and zinc have also been reported as effective and more economical alternatives.[11]

Q3: What is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism in the context of this synthesis?

A3: This mechanism involves the catalyst temporarily "borrowing" hydrogen from the benzyl alcohol to oxidize it to benzaldehyde. The benzaldehyde then reacts with N-ethylaniline to form an enamine or iminium ion intermediate. Finally, the catalyst returns the "borrowed" hydrogen to this intermediate to yield the final product, this compound, and regenerates the catalyst. This process is atom-economical as water is the only byproduct.

Q4: Can I use benzyl chloride instead of benzyl alcohol as the alkylating agent?

A4: Yes, benzyl chloride is a common alkylating agent for this synthesis.[12] This reaction is typically carried out in the presence of a base to neutralize the HCl formed.[12] However, benzyl chloride is more corrosive and less "green" than benzyl alcohol.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.

Catalyst Performance Data

The following table summarizes quantitative data for various catalytic systems used in the synthesis of N-alkylanilines, providing a basis for catalyst selection.

CatalystReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Triphenyl PhosphiteN-ethylaniline, Benzyl alcohol--184-210887[5][6]
NHC-Ir(III) ComplexAniline, Benzyl alcoholtBuOK- (solvent-free)1202069[10]
Manganese Pincer ComplexAniline, Benzyl alcoholt-BuOKToluene802478-90[11]
Pd NanoparticlesAniline, Benzyl alcohol----up to 95[13]
Phase-Transfer CatalystN-ethylaniline, Benzyl chlorideNa₂CO₃- (solvent-free)95-11024>99[12]

Experimental Protocols

Protocol 1: N-Alkylation of N-ethylaniline with Benzyl Alcohol using Triphenyl Phosphite

This protocol is based on a high-temperature condensation reaction.[5][6]

Materials:

  • N-ethylaniline

  • Benzyl alcohol

  • Triphenyl phosphite

  • Reaction flask with a distillation head and stirrer

Procedure:

  • In a reaction flask equipped with a stirrer and a distillation apparatus, mix 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite.[5][6]

  • While stirring, heat the mixture to an internal temperature of 184 °C, at which point the elimination of water will begin.[5][6]

  • Continue to heat the mixture to an internal temperature of 210 °C over the course of 8 hours.[5][6] During this time, water will distill off.

  • After 8 hours, when water distillation has ceased, allow the reaction mixture to cool.

  • Distill off the excess N-ethylaniline and unconverted benzyl alcohol under reduced pressure.

  • The product, this compound, is then distilled at a boiling point of 140-144 °C / 5 mm Hg.[5][6] The expected yield is approximately 87%.[5][6]

Protocol 2: Reductive Amination using a Heterogeneous Catalyst (General Procedure)

This protocol outlines a general procedure for reductive amination, which can be adapted with specific catalysts like Pd/C.

Materials:

  • N-ethylaniline

  • Benzaldehyde

  • Hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate)

  • Heterogeneous catalyst (e.g., Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve N-ethylaniline and benzaldehyde in an anhydrous solvent.

  • Add the heterogeneous catalyst to the mixture under an inert atmosphere.

  • Introduce the hydrogen source. If using H₂ gas, pressurize the vessel to the desired pressure. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature for the selected catalyst.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Upon completion, carefully filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (N-ethylaniline, Benzylating Agent) reaction_setup Reaction Setup reactants->reaction_setup catalyst Catalyst catalyst->reaction_setup solvent Solvent solvent->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC, GC) heating_stirring->monitoring quenching Quenching / Filtration monitoring->quenching Reaction Complete extraction Extraction quenching->extraction distillation Distillation / Chromatography extraction->distillation product This compound distillation->product characterization Characterization (NMR, MS, IR) product->characterization troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen different catalysts or use fresh catalyst. check_catalyst->solution_catalyst No check_reagents Are the reagents and solvents pure and dry? check_temp->check_reagents Yes solution_temp Optimize temperature: Increase or decrease as needed. check_temp->solution_temp No check_stoichiometry Is there evidence of over-alkylation? check_reagents->check_stoichiometry Yes solution_reagents Purify starting materials and use dry solvents. check_reagents->solution_reagents No solution_stoichiometry Adjust reactant ratios; use excess amine or slow addition of alkylating agent. check_stoichiometry->solution_stoichiometry Yes end Improved Synthesis check_stoichiometry->end No solution_catalyst->end solution_temp->end solution_reagents->end solution_stoichiometry->end

References

Technical Support Center: Scaling Up N-Benzyl-N-ethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues when scaling up the synthesis of N-Benzyl-N-ethylaniline from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route is the N-alkylation of N-ethylaniline. This is typically achieved by reacting N-ethylaniline with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol. The reaction with benzyl chloride is often favored in industrial settings due to its higher reactivity.

Q2: What are the critical safety precautions to consider when handling the reactants at a pilot plant scale?

A2: Both N-ethylaniline and benzyl chloride are hazardous materials that require strict safety protocols.[1][2][3] this compound itself is harmful if swallowed or in contact with skin.[1] Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[2] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded.[3]

  • Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, protected from light.[1][2]

  • Spill Response: Have an emergency plan and appropriate materials (e.g., inert absorbent material) for spill containment and cleanup.[2]

Q3: How can over-alkylation to form N,N-dibenzyl-N-ethylanilinium salts be minimized during scale-up?

A3: Over-alkylation is a common side reaction.[4] To minimize the formation of the dibenzyl byproduct, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of N-ethylaniline to the benzylating agent.

  • Slow Addition: Add the benzylating agent to the reaction mixture dropwise or at a controlled rate to maintain its low concentration.[5]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to reduce the likelihood of the second alkylation.[5]

Q4: What are the recommended purification methods for this compound at the pilot scale?

A4: The primary purification method for this compound on a larger scale is vacuum distillation.[6][7] Given its high boiling point (140-144°C at 5 mm Hg), distillation under reduced pressure is necessary to prevent decomposition.[6][7] If solid impurities are present, filtration may be required before distillation. For very high purity requirements, recrystallization or column chromatography can be employed, though these are less common for large-scale production due to cost and complexity.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome. 2. Ineffective Base: If using benzyl chloride, the base may not be strong enough to neutralize the HCl byproduct. 3. Poor Solvent Choice: The reactants may have poor solubility in the chosen solvent.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by GC or HPLC. 2. Switch to a stronger or more soluble base, such as potassium carbonate or a tertiary amine like triethylamine.[4] 3. Consider using a polar aprotic solvent like DMF or DMSO, or running the reaction neat (without solvent) if feasible.[9]
Formation of Side Products (e.g., Dibenzylation) 1. Excess Benzylating Agent: A high local concentration of the benzylating agent can lead to a second alkylation. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.1. Use a precise 1:1 molar ratio of reactants or a slight excess of the aniline. 2. Implement a slow, controlled addition of the benzylating agent. 3. Optimize the reaction temperature to the lowest effective point.
Difficult Purification 1. Similar Physical Properties: The boiling points of the starting material (N-ethylaniline) and the product may be close enough to make distillation difficult. 2. Presence of Multiple Byproducts: Byproducts like benzyl alcohol or dibenzyl ether can complicate purification.1. Use fractional vacuum distillation with a column that has a high number of theoretical plates. 2. Perform an aqueous wash of the crude product to remove water-soluble impurities before distillation. A wash with a dilute acid solution can remove unreacted N-ethylaniline.
Exothermic Reaction Runaway 1. Poor Heat Dissipation: The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.[10] 2. Rapid Addition of Reagents: Adding reactants too quickly can generate heat faster than it can be removed.1. Ensure the pilot plant reactor has an adequate cooling system (e.g., jacketed vessel with a thermal fluid). 2. Add the benzylating agent portion-wise or via a dosing pump to control the reaction rate and temperature. 3. Dilute the reaction mixture with a suitable solvent to act as a heat sink.

Experimental Protocols

Synthesis of this compound via N-Alkylation with Benzyl Chloride

This protocol is adapted for a pilot plant setting.

1. Reactor Setup:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the glass-lined or stainless steel reactor with N-ethylaniline (1.0 equivalent) and a suitable base such as sodium carbonate (1.1 equivalents).[11]

  • If using a solvent, add it at this stage. Toluene is a suitable option.[11]

  • Start agitation to ensure the mixture is homogeneous.

2. Reaction:

  • Heat the mixture to the desired reaction temperature (e.g., 90-110°C).[11]

  • Slowly add benzyl chloride (1.0 equivalent) to the reactor over a period of 2-4 hours using a metering pump.

  • Monitor the internal temperature closely and adjust the addition rate or cooling system to maintain the set temperature.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for 8-12 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC or HPLC).[11]

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.[11]

  • Stop agitation and allow the layers to separate.

  • Transfer the lower aqueous layer to a waste container.

  • The upper organic layer, containing the crude this compound, can be washed with brine to remove residual water.

4. Purification:

  • Transfer the organic layer to a vacuum distillation unit.

  • Reduce the pressure and slowly heat the mixture.

  • Collect any low-boiling fractions (e.g., solvent, unreacted starting materials).

  • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 140-144°C / 5 mm Hg).[6][7]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Recommended)
Reactants Ratio (N-ethylaniline:Benzyl Chloride) 1:1 to 1:1.11.05:1
Base K₂CO₃, Na₂CO₃, or Et₃NNa₂CO₃ (cost-effective)[11]
Solvent Acetonitrile, DMF, or neatToluene or neat[11]
Temperature 80 - 120°C90 - 110°C
Reaction Time 8 - 24 hours10 - 16 hours
Typical Yield 85 - 95%>90%

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep Clean, Dry, and Inert Reactor charge Charge N-ethylaniline and Na₂CO₃ prep->charge heat Heat to 90-110°C charge->heat add Slowly Add Benzyl Chloride heat->add react Stir for 10-16h at Temperature add->react monitor Monitor by GC/HPLC react->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench separate Separate Organic Layer quench->separate distill Vacuum Distillation separate->distill collect Collect Pure Product distill->collect troubleshooting_guide start Low Yield or Incomplete Reaction? cause1 Insufficient Temperature? start->cause1 Check Temp cause2 Ineffective Base/Solvent? start->cause2 Check Reagents cause3 Over-alkylation? start->cause3 Check Byproducts cause1->cause2 No sol1 Increase Temperature in Increments cause1->sol1 Yes cause2->cause3 No sol2 Use Stronger Base (e.g., K₂CO₃) or Polar Aprotic Solvent (e.g., DMF) cause2->sol2 Yes sol3 Control Stoichiometry (1:1) and Add Benzylating Agent Slowly cause3->sol3 Yes reaction_pathway reactant1 N-Ethylaniline ts SN2 Transition State reactant1->ts reactant2 Benzyl Chloride reactant2->ts product This compound ts->product byproduct HCl (neutralized by base) ts->byproduct

References

Managing exothermic reactions in N-Benzyl-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of N-Benzyl-N-ethylaniline. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.

Troubleshooting Guide: Managing Exothermic Events

Issue: Rapid Temperature Increase (Runaway Reaction)

Q1: My reaction temperature is increasing uncontrollably after adding the benzylating agent. What should I do?

A1: An uncontrolled temperature spike indicates a potential runaway reaction, which is a significant safety hazard. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of the benzylating agent (e.g., benzyl (B1604629) chloride).

  • Enhance Cooling: Increase the efficiency of your cooling system. This may involve adding more ice to the cooling bath or switching to a more efficient cooling medium like a dry ice/acetone bath.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Emergency Preparedness: Be prepared to use emergency quenching procedures if the temperature continues to rise. This could involve adding a pre-determined quenching agent to stop the reaction.

Q2: What are the primary causes of a runaway reaction in this synthesis?

A2: The N-alkylation of N-ethylaniline with an alkylating agent like benzyl chloride is an exothermic process.[1] Runaway reactions are typically caused by:

  • Too Rapid Addition of Reagent: Adding the benzylating agent too quickly does not allow sufficient time for the heat generated to be removed by the cooling system.

  • Inadequate Cooling: The cooling bath or condenser may not have sufficient capacity for the scale of the reaction.

  • High Reactant Concentration: Higher concentrations of reactants lead to a faster reaction rate and greater heat generation per unit volume.

  • Incorrect Reaction Temperature: Starting the reaction at a higher temperature can accelerate the reaction rate beyond controllable limits.

Issue: Localized Hotspots and Side Product Formation

Q3: I'm observing charring or discoloration in my reaction mixture, suggesting localized hotspots. How can I prevent this?

A3: Localized hotspots are areas of intense heat that can lead to the formation of by-products such as benzyl alcohol and dibenzyl ether.[2] To prevent them:

  • Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

  • Subsurface Addition: Introduce the benzylating agent below the surface of the reaction mixture to promote rapid dispersion.

  • Controlled Addition Rate: A slow, controlled addition of the benzylating agent is crucial. A patent for a similar process specifies adding benzyl chloride at a rate that maintains the temperature between 94°C and 96°C, using cooling to manage the exotherm.[2]

Q4: What are the common side products when exothermic control is poor, and how can I minimize them?

A4: Poor temperature control can lead to several side reactions. The most common is over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts.[3] Other potential by-products include those from the decomposition of reactants or products at high temperatures. To minimize these:

  • Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition and reaction period.

  • Stoichiometry Control: Using a slight excess of the N-ethylaniline can help to minimize over-alkylation.[3]

  • Choice of Base: The use of a milder base, such as sodium bicarbonate, can help to control the reaction rate and reduce the formation of by-products compared to stronger bases.[4]

Frequently Asked Questions (FAQs)

Q5: What is a safe rate of addition for benzyl chloride to N-ethylaniline?

A5: The optimal addition rate depends on the scale of your reaction, the efficiency of your cooling system, and the concentration of your reactants. A general guideline is to add the benzyl chloride dropwise at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ±2 °C) of the target temperature. For larger scale reactions, a specific feed rate, such as 700 parts by weight per hour, has been reported, with cooling to keep the temperature between 94°C and 96°C.[2]

Q6: Can I run this reaction at room temperature to avoid a strong exotherm?

A6: While running the reaction at a lower temperature can reduce the rate of heat evolution, it may also significantly slow down the desired reaction rate, leading to very long reaction times or incomplete conversion. The synthesis of this compound is typically carried out at elevated temperatures, often in the range of 80°C to 110°C, to achieve a reasonable reaction rate.[2] The key is controlled heating and addition of reagents.

Q7: How can I monitor the reaction progress and heat flow?

A7:

  • Temperature Monitoring: Use a calibrated thermometer or thermocouple placed in the reaction mixture to monitor the internal temperature continuously.

  • Reaction Calorimetry (For Scale-up): For larger-scale industrial processes, reaction calorimetry (RC1) can be used to measure the heat of reaction and the rate of heat evolution in real-time. This data is invaluable for ensuring safe scale-up.

  • Chromatographic Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product and by-products.

Q8: What are the recommended safety precautions when handling this compound and its synthesis?

A8: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Work in a well-ventilated area or a fume hood.[7]

  • Have safety equipment such as a fire extinguisher, safety shower, and eyewash station readily available.[5]

  • Be aware of the potential for exothermic reactions and have a plan to control them.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterValueReference
ReactantsN-ethylaniline, Benzyl chloride[2]
BaseSodium Carbonate[2]
CatalystN,N-dimethyl-C12-C14-alkylamine[2]
SolventOptional (e.g., Toluene, 1,2-dichloroethane)[2]
Temperature94-96 °C (during addition)[2]
Addition Time2 hours[2]
Stirring Time12 hours at 94-96 °C[2]
Purity of Crude Product>99 wt %[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Exotherm Control

This protocol is based on a method described in a patent, emphasizing temperature control.[2]

  • Reaction Setup: In a stirred apparatus, charge 1400 parts by weight of N-ethylaniline and 38 parts by weight of a phase-transfer catalyst (e.g., N,N-dimethyl-C12-C14-alkylamine).

  • Base Addition: Add 750 parts by weight of sodium carbonate with stirring.

  • Heating: Heat the mixture to 80°C with stirring.

  • Controlled Addition of Benzyl Chloride: Begin the addition of 1496 parts by weight of benzyl chloride. The addition rate should be controlled such that the reaction temperature rises to and is maintained between 94°C and 96°C. This will likely require external cooling.

  • Reaction Monitoring: After the addition is complete, continue stirring at 94-96°C for 12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, add 500 parts by weight of water and cool the mixture to 30°C. The organic phase, containing the product, can then be separated.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Work-up setup 1. Reaction Setup (N-ethylaniline, Catalyst, Base) heat 2. Heat to 80°C setup->heat add_bzlcl 3. Slow Addition of Benzyl Chloride heat->add_bzlcl monitor_temp 4. Maintain Temp at 94-96°C (Requires Cooling) add_bzlcl->monitor_temp stir 5. Stir for 12 hours at 94-96°C monitor_temp->stir add_water 6. Add Water and Cool to 30°C stir->add_water separate 7. Separate Organic Phase add_water->separate product This compound separate->product

Caption: Workflow for managing exotherms in this compound synthesis.

Troubleshooting_Logic cluster_yes Corrective Actions cluster_no Preventative Measures start Rapid Temperature Increase? stop_addition Stop Reagent Addition start->stop_addition Yes check_stirring Improve Stirring start->check_stirring No (Localized Hotspots) enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Solvent enhance_cooling->dilute control_rate Control Addition Rate check_stirring->control_rate check_temp Verify Initial Temperature control_rate->check_temp

Caption: Troubleshooting logic for exothermic events.

References

Validation & Comparative

A Comparative Guide to N-Benzyl-N-ethylaniline and N-methyl-N-benzylaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of triarylmethane and other cationic dyes, the selection of precursor molecules is a critical determinant of the final product's performance characteristics. Among the key intermediates employed are N-alky-N-benzylanilines, with N-Benzyl-N-ethylaniline and N-methyl-N-benzylaniline being two prominent examples. This guide provides an objective comparison of these two compounds in the context of dye synthesis, supported by available experimental data for their analogous dye products, Brilliant Green and Malachite Green.

Introduction to the Intermediates

Both this compound and N-methyl-N-benzylaniline serve as crucial building blocks in the electrophilic substitution reactions that lead to the formation of the triarylmethane scaffold. The primary structural difference lies in the N-alkyl substituent—an ethyl group in the former and a methyl group in the latter. This seemingly minor variation can influence the steric and electronic environment of the resulting dye molecule, thereby affecting its synthesis, spectral properties, and stability.

Performance Comparison: Malachite Green vs. Brilliant Green

Direct comparative studies on dyes synthesized from N-methyl-N-benzylaniline and this compound are scarce in the available literature. However, a meaningful comparison can be drawn by examining their closely related and well-studied analogues: Malachite Green (derived from N,N-dimethylaniline, a close analogue of N-methyl-N-benzylaniline) and Brilliant Green (derived from N,N-diethylaniline, a close analogue of this compound).

Quantitative Data Summary

The following tables summarize key performance indicators for Malachite Green and Brilliant Green, compiled from various sources. It is important to note that the data may not be directly comparable due to variations in experimental conditions across different studies.

Table 1: Synthesis and Structural Properties

PropertyMalachite GreenBrilliant Green
Precursor N,N-dimethylanilineN,N-diethylaniline
Molecular Formula C₂₃H₂₅ClN₂C₂₇H₃₄N₂O₄S
Molecular Weight 364.91 g/mol 482.63 g/mol
Typical Synthesis Yield Yields are catalyst and condition dependent, with reports of up to 83.52% for the leuco base formation.[1]Not explicitly found.

Table 2: Photophysical Properties

PropertyMalachite GreenBrilliant Green
λmax (in water) 617-621 nm~625 nm
Molar Extinction Coefficient (ε) ~105,000 M⁻¹cm⁻¹ at 621 nmNot explicitly found.
Fluorescence Quantum Yield (Φf) 7.9 x 10⁻⁵ (in water)[2]Not explicitly found in water.
Color Blue-greenGreen

Table 3: Stability and Fastness

PropertyMalachite GreenBrilliant Green
Lightfastness Generally poor to moderate, fades in sunlight.Generally considered to have slightly better lightfastness than Malachite Green.
Chemical Stability Fades in alkaline solutions.[3]Stable in a pH range of 3-4.[4]

Experimental Protocols

To facilitate a more direct comparison, the following are detailed experimental protocols for the synthesis of Malachite Green and a proposed analogous synthesis for Brilliant Green. These protocols are based on established methodologies and are presented side-by-side to highlight the similarities and differences in the synthetic process.

Protocol 1: Synthesis of Leuco-Malachite Green

This protocol details the condensation of benzaldehyde (B42025) and N,N-dimethylaniline.

Materials:

  • Benzaldehyde (14 g)

  • N,N-dimethylaniline (35 g)

  • Concentrated Hydrochloric Acid (31.5 g)

  • Sodium Hydroxide (B78521) solution

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Steam distillation apparatus

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine N,N-dimethylaniline, benzaldehyde, and concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.[5][6]

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.

  • Pour the remaining reaction mixture into 1 liter of water to precipitate the leuco base.

  • Filter the precipitate using a Büchner funnel and wash with water until alkali-free.

  • Dry the collected leuco-malachite green.

Protocol 2: Proposed Synthesis of Leuco-Brilliant Green

This proposed protocol adapts the Malachite Green synthesis for N,N-diethylaniline.

Materials:

  • Benzaldehyde

  • N,N-diethylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Steam distillation apparatus

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine N,N-diethylaniline, benzaldehyde, and concentrated hydrochloric acid in appropriate molar ratios.

  • Fit the flask with a reflux condenser and heat the mixture, optimizing temperature and time based on reaction monitoring (e.g., TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Remove any unreacted benzaldehyde and N,N-diethylaniline by steam distillation.

  • Pour the remaining reaction mixture into water to precipitate the leuco base.

  • Filter the precipitate using a Büchner funnel and wash with water until alkali-free.

  • Dry the collected leuco-brilliant green.

Protocol 3: Oxidation to Malachite Green

This protocol describes the oxidation of the synthesized leuco base.

Materials:

  • Leuco-malachite green (10 g, dry weight)

  • Hydrochloric acid (27 g)

  • Acetic acid (4 g)

  • Lead dioxide (PbO₂) (7.5 g)

  • Sodium sulfate (B86663)

  • Sodium hydroxide solution

  • Distilled water

Procedure:

  • Melt the leuco-malachite green by heating.

  • Add a mixture of hydrochloric acid and acetic acid in water.

  • With continuous stirring, slowly add a thin paste of lead dioxide.

  • Continue stirring for 2 hours after the addition is complete.

  • Filter off any unreacted lead dioxide.

  • Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions.

  • Filter the solution again.

  • Reheat the filtrate to boiling and precipitate the malachite green base by adding a sodium hydroxide solution.

  • Cool the solution, filter the precipitate, wash it with water, and dry.[5][6]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis of Malachite Green and Brilliant Green.

Malachite_Green_Synthesis cluster_reactants Reactants cluster_process1 Condensation cluster_intermediate Intermediate cluster_process2 Oxidation cluster_product Product Benzaldehyde Benzaldehyde Condensation Acid-catalyzed Condensation Benzaldehyde->Condensation DMA N,N-dimethylaniline DMA->Condensation LMG Leuco-Malachite Green Condensation->LMG Oxidation Oxidation LMG->Oxidation MG Malachite Green Oxidation->MG

Caption: Synthesis pathway of Malachite Green.

Brilliant_Green_Synthesis cluster_reactants Reactants cluster_process1 Condensation cluster_intermediate Intermediate cluster_process2 Oxidation cluster_product Product Benzaldehyde Benzaldehyde Condensation Acid-catalyzed Condensation Benzaldehyde->Condensation DEA N,N-diethylaniline DEA->Condensation LBG Leuco-Brilliant Green Condensation->LBG Oxidation Oxidation LBG->Oxidation BG Brilliant Green Oxidation->BG

Caption: Proposed synthesis pathway of Brilliant Green.

Conclusion

The choice between this compound and N-methyl-N-benzylaniline will ultimately depend on the specific requirements of the target dye, including desired shade, fastness properties, and acceptable synthesis costs. The provided experimental protocols offer a framework for conducting direct comparative studies to generate the quantitative data needed for a more conclusive assessment. Researchers are encouraged to use these protocols as a starting point for their own investigations into the nuanced effects of these important dye intermediates.

References

Comparative Analysis of N-Alkylated Anilines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the corrosion inhibition performance of various N-alkylated aniline (B41778) derivatives. The information is compiled from recent scientific literature to aid in the selection of effective corrosion inhibitors and to provide a clear understanding of the methodologies used for their evaluation. The efficacy of these compounds is largely dependent on their molecular structure, particularly the nature and position of alkyl groups on the aniline ring, which influences their ability to adsorb onto metal surfaces and mitigate corrosion.

Performance Comparison of N-Alkylated Aniline Derivatives

The inhibition efficiency of aniline and its N-alkylated derivatives is significantly influenced by the molecular structure, which affects the electron density on the nitrogen atom and the overall planarity of the molecule. An increase in electron density on the nitrogen atom, due to the +I (inductive) effect of alkyl groups, generally enhances the adsorption of the inhibitor onto the metal surface, leading to better corrosion protection.[1][2] The following table summarizes the inhibition efficiency (IE%) of various aniline derivatives on steel in acidic environments.

InhibitorMetal SubstrateCorrosive MediumConcentrationTemperatureInhibition Efficiency (IE%)Reference
Aniline (AL)Mild Steel3% HF-303-333 KBase reference[3]
N,N-dimethylaniline (DMA)Mild Steel3% HF-303-333 KHigher than Aniline[3]
2,4-dimethyl aniline (DMA)N80 Steel15% HCl95 mMRoom Temp.77.3%[1]
2-ethyl aniline (EA)N80 Steel15% HCl95 mMRoom Temp.78.3%[1]
p-toluidine (PTD)Mild Steel3% HF-303-333 KHigher than DMA & AL[3]
p-phenitidine (PPD)Mild Steel3% HF-303-333 KHigher than PTD[3]
p-anisidine (PAD)Mild Steel3% HF-303-333 K93.5% (Best in study)[3]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques. These methods provide quantitative data on the rate of corrosion and the effectiveness of the inhibitor.

1. Weight Loss Measurements

This gravimetric method is a straightforward technique for determining the average corrosion rate over a period of time.

  • Specimen Preparation: Mild steel coupons of a defined composition (e.g., C: 0.310%, Mn: 0.920%, Si: 0.190%, and the remainder Fe) and dimensions are mechanically polished, degreased with a solvent like acetone, washed, dried, and weighed.[1]

  • Experimental Setup: The pre-weighed coupons are suspended in the corrosive solution (e.g., 15% HCl) with and without the addition of the N-alkylated aniline inhibitor at various concentrations.[1] The experiments are conducted for a specific duration (e.g., 6 to 24 hours) and at controlled temperatures (e.g., 303 K to 333 K).[1]

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

2. Electrochemical Measurements

Electrochemical methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These studies are typically performed using a three-electrode cell setup containing the working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.[1] These parameters are used to determine the inhibition efficiency and to identify whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[1] N-alkylated anilines often act as mixed-type inhibitors.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance data can be modeled using equivalent circuits to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.

Visualizing Methodologies and Mechanisms

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the theoretical basis for the enhanced efficiency of N-alkylated anilines.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_metal Metal Specimen Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Immersion prep_metal->weight_loss electrochem Electrochemical Cell Setup prep_metal->electrochem prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->electrochem weigh_final Final Weighing weight_loss->weigh_final pdp Potentiodynamic Polarization (PDP) electrochem->pdp eis Electrochemical Impedance (EIS) electrochem->eis calc_cr Calculate Corrosion Rate weigh_final->calc_cr analyze_params Analyze Electrochemical Parameters (icorr, Rct) pdp->analyze_params eis->analyze_params calc_ie Calculate Inhibition Efficiency (IE%) calc_cr->calc_ie determine_mech Determine Inhibition Mechanism calc_ie->determine_mech analyze_params->calc_ie

Diagram 1: Experimental workflow for corrosion inhibitor evaluation.

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic & Physical Properties cluster_interaction Inhibitor-Metal Interaction cluster_outcome Result aniline Aniline Base Molecule alkylation N-Alkylation (+I Effect of Alkyl Groups) aniline->alkylation electron_density Increased Electron Density on Nitrogen Atom alkylation->electron_density surface_area Increased Molecular Area alkylation->surface_area adsorption Enhanced Adsorption on Metal Surface electron_density->adsorption Donation of electron pair surface_area->adsorption Greater surface coverage protective_film Formation of a Stable Protective Film adsorption->protective_film inhibition Improved Corrosion Inhibition Efficiency protective_film->inhibition

Diagram 2: Influence of N-alkylation on corrosion inhibition efficiency.

References

A Comparative Guide to Validating HPLC Methods for N-Benzyl-N-ethylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Benzyl-N-ethylaniline is crucial for ensuring product purity, monitoring reaction kinetics, or performing stability studies. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), supported by typical experimental data and detailed methodologies to assist in the selection and validation of the most suitable analytical technique.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While both are powerful chromatographic techniques, they operate on different principles, leading to distinct advantages and limitations.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Limit of Detection (LOD) High ng/mL to low µg/mL.Low ng/mL to pg/mL.[1]
Limit of Quantification (LOQ) µg/mL range.Low ng/mL.[1]
Linearity (Correlation Coefficient) > 0.99.[1]> 0.99.[1]
Precision (%RSD) < 5%.[1]< 5%.[1]
Sample Preparation Often simpler, direct injection after dilution.[1]May require derivatization for improved volatility and peak shape.[1][2]
Selectivity Moderate, potential for interference from co-eluting compounds.[1]High, the mass spectrometer provides specific identification.[2][3]
Throughput High, faster analysis times are typical.[1]Moderate, run times can be longer.[1]

Experimental Protocols

Below are detailed protocols for the validation of an HPLC method for this compound quantification and a comparative GC-MS method.

Proposed HPLC Method with UV Detection

This method is based on common practices for the analysis of substituted aniline (B41778) derivatives.[4]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (a starting wavelength of 254 nm is recommended).[2]

  • Injection Volume: 10 µL.[2]

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution (e.g., 1000 µg/mL) of this compound in acetonitrile.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range.[2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[2]

3. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ).[5][6]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days with different analysts or equipment. The RSD should be ≤ 2%.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess the method's reliability.[3]

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Alternative GC-MS Method

GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of this compound, which is a semi-volatile compound.[2][4]

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]

  • Injector: Split/splitless injection is commonly used.[4]

  • Injector Temperature: 250°C.[7]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4][7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 40-400.[7]

2. Sample Preparation:

  • Samples should be dissolved in a suitable volatile solvent, such as acetonitrile, methanol, dichloromethane, or hexane, and filtered prior to injection.[4][7]

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC method validation.

References

A Comparative Spectral Analysis of N-Benzyl-N-ethylaniline and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectral features of N-Benzyl-N-ethylaniline and its structurally related analogues: N,N-diethylaniline, N-benzylaniline, N-ethylaniline, and N,N-dimethylaniline. The comparison focuses on data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into how the substitution pattern on the nitrogen atom influences the spectral characteristics of the aniline (B41778) core. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize these analytical techniques for structural elucidation and compound characterization.

Introduction to this compound and Its Analogues

This compound is a tertiary amine containing both a benzyl (B1604629) and an ethyl group attached to the nitrogen atom of an aniline moiety. Its analogues represent systematic variations of this substitution pattern, allowing for a clear understanding of the contribution of each substituent to the overall spectral properties. The selected analogues for this comparison are:

  • N,N-diethylaniline: A tertiary amine with two ethyl groups on the nitrogen.

  • N-benzylaniline: A secondary amine with one benzyl group on the nitrogen.

  • N-ethylaniline: A secondary amine with one ethyl group on the nitrogen.

  • N,N-dimethylaniline: A tertiary amine with two methyl groups on the nitrogen.

By comparing the spectral data of these compounds, we can deduce the electronic and steric effects of the N-substituents on the aromatic ring and the adjacent methylene (B1212753) and methyl groups.

Comparative Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its analogues.

¹H NMR Spectral Data

The ¹H NMR spectra are crucial for identifying the types of protons and their immediate chemical environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundAromatic Protons (ppm)N-CH₂-Ph (ppm)N-CH₂-CH₃ (ppm)N-CH₃ (ppm)-CH₂-CH₃ (ppm)NH (ppm)
This compound 6.64 - 7.26[1]4.46[1]3.42[1]-1.16[1]-
N,N-diethylaniline 6.58 - 7.20-3.34-1.16-
N-benzylaniline 6.56 - 7.33[2]4.21[2]---~4.0[2]
N-ethylaniline 6.58 - 7.15[3]-3.11[3]-1.22[3]~3.42[3]
N,N-dimethylaniline 6.60 - 7.14[4]--2.95[4]--
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecules.

CompoundAromatic Carbons (ppm)N-CH₂-Ph (ppm)N-CH₂-CH₃ (ppm)N-CH₃ (ppm)-CH₂-CH₃ (ppm)
This compound 112.5, 116.5, 126.9, 128.6, 129.1, 139.0, 147.952.345.0-12.3
N,N-diethylaniline 112.5, 115.9, 129.2, 147.7-44.2-12.6
N-benzylaniline 112.9, 117.6, 127.2, 127.5, 128.7, 129.3, 139.5, 148.2[2][5]48.4[2][5]---
N-ethylaniline 113.1, 117.2, 129.3, 148.4-38.6-14.8
N,N-dimethylaniline 112.8, 116.9, 129.1, 150.5[6]--40.6[6]-
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is essential for determining the molecular weight and deducing the structure.

CompoundMolecular Ion (M⁺•) (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 211[7]196120, 91
N,N-diethylaniline 149134106, 77
N-benzylaniline 183[6]182106, 91, 77[6]
N-ethylaniline 12110693, 77
N,N-dimethylaniline 121120106, 77
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundN-H Stretch (cm⁻¹)C-N Stretch (Aromatic) (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound None~1350~3030-3080~2850-2970
N,N-diethylaniline None~1340~3030-3080~2850-2970
N-benzylaniline ~3400 (single band)[5]~1315~3030-3080~2850-2930
N-ethylaniline ~3410 (single band)~1310~3030-3080~2850-2970
N,N-dimethylaniline None~1345~3030-3080~2850-2950

Detailed Methodologies

The data presented in this guide were compiled from various spectroscopic databases and research articles. The following sections describe the general experimental protocols for the analytical techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).[4] The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[9] For a typical ¹H NMR experiment, 8 to 16 scans are acquired with a pulse angle of 30-90° and an acquisition time of 2-4 seconds.[9] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples are introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for these types of molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). A detector then records the abundance of each ion.

  • Fragmentation: The molecular ion of amines is often unstable and undergoes characteristic fragmentation patterns. A common fragmentation pathway for N-substituted anilines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[10] For tertiary anilines like this compound, the loss of the largest alkyl or benzyl radical is often a preferred pathway.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet, where a small amount of the sample is finely ground with potassium bromide and pressed into a transparent disk.

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR (Fourier-Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different frequencies (typically in the range of 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

  • Spectral Interpretation: For amines, the N-H stretching region (3300-3500 cm⁻¹) is particularly diagnostic.[5] Primary amines show two bands, secondary amines show one, and tertiary amines show none.[5][11] The C-N stretching of aromatic amines typically appears in the 1250-1335 cm⁻¹ region.[11]

Visualizations

Structural Relationships and Spectral Implications

The following diagram illustrates the structural relationships between this compound and its analogues and highlights the expected impact of these structural differences on key spectral features.

G Structural Relationships and Spectral Implications cluster_analogues Analogues cluster_features Key Spectral Features A This compound (Tertiary Amine) F No N-H stretch in IR A->F H ¹H NMR: N-CH₂-Ph signal (~4.2-4.5 ppm) A->H I ¹H NMR: N-CH₂-CH₃ signal (~3.1-3.4 ppm) A->I J MS: m/z 91 fragment (tropylium ion) A->J B N,N-diethylaniline (Tertiary Amine) B->F B->I C N-benzylaniline (Secondary Amine) G N-H stretch in IR (~3400 cm⁻¹) C->G C->H C->J K ¹H NMR: NH signal C->K D N-ethylaniline (Secondary Amine) D->G D->I D->K E N,N-dimethylaniline (Tertiary Amine) E->F

Caption: Structural relationships and their key spectral consequences.

General Experimental Workflow for Spectral Analysis

This diagram outlines a typical workflow for the comprehensive spectral analysis of an aromatic amine.

G General Workflow for Spectral Analysis start Start: Purified Amine Sample nmr_prep Prepare NMR Sample (in deuterated solvent) start->nmr_prep ms_prep Prepare MS Sample (dissolve and dilute) start->ms_prep ir_prep Prepare IR Sample (thin film or KBr pellet) start->ir_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq nmr_analysis Analyze NMR Data: Chemical shifts, coupling, integration nmr_acq->nmr_analysis struct_elucid Combine all spectral data for structural elucidation nmr_analysis->struct_elucid ms_acq Acquire Mass Spectrum (e.g., GC-MS with EI) ms_prep->ms_acq ms_analysis Analyze MS Data: Molecular ion, fragmentation pattern ms_acq->ms_analysis ms_analysis->struct_elucid ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_analysis Analyze IR Data: Functional group identification ir_acq->ir_analysis ir_analysis->struct_elucid end End: Confirmed Structure struct_elucid->end

Caption: A generalized workflow for spectral analysis of aromatic amines.

Conclusion

The spectral analysis of this compound and its analogues reveals distinct and predictable patterns. The presence or absence of N-H, N-benzyl, and N-alkyl groups leads to characteristic signals in IR and NMR spectroscopy, as well as specific fragmentation patterns in mass spectrometry. This comparative guide demonstrates the power of these analytical techniques in elucidating the structure of N-substituted anilines and provides a valuable reference for researchers in the field. The systematic comparison highlights how minor structural modifications can be readily identified through a comprehensive analysis of their spectral data.

References

Purity Assessment of Synthesized N-Benzyl-N-ethylaniline by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure reliable and reproducible results. This guide provides a comprehensive comparison for assessing the purity of synthesized N-Benzyl-N-ethylaniline using Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with potential impurities.

Comparative Analysis of this compound and Potential Impurities by NMR

The purity of this compound can be effectively determined by ¹H and ¹³C NMR spectroscopy. By comparing the chemical shifts and integration values of the synthesized product against those of known starting materials and potential side-products, a quantitative assessment of purity can be achieved. The primary impurities in the synthesis of this compound, which typically involves the reaction of N-ethylaniline with either benzyl (B1604629) chloride or benzyl alcohol, include unreacted starting materials and byproducts from side reactions.

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃, providing a clear reference for spectral analysis.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound
alt text
7.35-7.20 (m, 5H, Ar-H), 7.18 (t, J=7.6 Hz, 2H, Ar-H), 6.68 (d, J=8.0 Hz, 2H, Ar-H), 6.65 (t, J=7.2 Hz, 1H, Ar-H), 4.48 (s, 2H, N-CH₂-Ph), 3.42 (q, J=7.1 Hz, 2H, N-CH₂-CH₃), 1.17 (t, J=7.1 Hz, 3H, N-CH₂-CH₃)148.2, 139.0, 129.2, 128.6, 127.1, 126.8, 116.3, 112.4, 53.9 (N-CH₂-Ph), 46.8 (N-CH₂-CH₃), 12.5 (N-CH₂-CH₃)
N-Ethylaniline
alt text
7.20 (t, J=7.8 Hz, 2H, Ar-H), 6.70 (t, J=7.3 Hz, 1H, Ar-H), 6.62 (d, J=7.8 Hz, 2H, Ar-H), 3.60 (br s, 1H, NH), 3.15 (q, J=7.1 Hz, 2H, N-CH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃)148.4, 129.3, 117.4, 112.9, 38.5 (N-CH₂), 14.8 (CH₃)
Benzyl Alcohol
alt text
7.40-7.25 (m, 5H, Ar-H), 4.67 (s, 2H, CH₂), 1.95 (br s, 1H, OH)140.8, 128.6, 127.9, 127.1, 65.2 (CH₂)
Benzyl Chloride
alt text
7.42-7.30 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂)137.6, 128.9, 128.7, 128.5, 46.4 (CH₂)
Dibenzyl Ether
alt text
7.38-7.25 (m, 10H, Ar-H), 4.58 (s, 4H, CH₂)138.4, 128.5, 127.8, 127.7, 72.2 (CH₂)
N-Benzylaniline
alt text
7.40-7.20 (m, 7H, Ar-H), 6.75 (t, J=7.3 Hz, 1H, Ar-H), 6.67 (d, J=7.9 Hz, 2H, Ar-H), 4.35 (s, 2H, N-CH₂), 4.05 (br s, 1H, NH)148.1, 139.4, 129.3, 128.7, 127.5, 127.2, 117.6, 112.9, 48.3 (N-CH₂)
N,N-Diethylaniline
alt text
7.22 (t, J=7.8 Hz, 2H, Ar-H), 6.68-6.62 (m, 3H, Ar-H), 3.35 (q, J=7.1 Hz, 4H, N-CH₂), 1.15 (t, J=7.1 Hz, 6H, CH₃)147.8, 129.2, 115.5, 112.0, 44.3 (N-CH₂), 12.6 (CH₃)

Experimental Protocols

A typical synthesis of this compound followed by NMR analysis for purity assessment is detailed below.

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-ethylaniline (1.0 equivalent) and sodium carbonate (1.2 equivalents) in ethanol.

  • Add benzyl chloride (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Purity Assessment by NMR Spectroscopy

Instrumentation:

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum. The purity can be estimated by comparing the integral of a characteristic proton signal of this compound (e.g., the singlet of the benzylic protons around 4.48 ppm) with the integrals of any impurity signals.

  • For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated based on the integral ratios.

  • Compare the chemical shifts in both ¹H and ¹³C NMR spectra with the data in the table above to identify any impurities present.

Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical workflow from the synthesis of this compound to its purity assessment by NMR.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment A Reactants (N-Ethylaniline, Benzyl Chloride) B Reaction (Reflux in Ethanol with Na2CO3) A->B C Work-up (Extraction and Drying) B->C D Purification (Column Chromatography) C->D E NMR Sample Preparation (Dissolve in CDCl3 with TMS) D->E Synthesized Product F NMR Data Acquisition (1H and 13C Spectra) E->F G Spectral Analysis (Chemical Shift and Integration) F->G H Purity Determination G->H I Reference Data (NMR of Potential Impurities) G->I Impurity Identification

A Comparative Benchmarking Study on the Synthesis of N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of N-Benzyl-N-ethylaniline, a crucial intermediate in the dye industry and a valuable building block in organic synthesis.[1][2] We present a side-by-side comparison of reaction yields and detailed experimental protocols to inform methodology selection.

Performance Benchmarking: Synthesis Yields

The synthesis of this compound has been approached through various chemical transformations. Below is a summary of reported yields from different established methods, providing a quantitative basis for comparison.

Synthesis MethodReagentsCatalyst/ConditionsReported YieldReference
Alkylation of N-ethylaniline with Benzyl (B1604629) AlcoholN-ethylaniline, Benzyl alcoholTriphenyl phosphite (B83602), 184-210°C87%[3][4]
Alkylation of N-ethylaniline with Benzyl ChlorideN-ethylaniline, Benzyl chloride, Sodium carbonate, WaterN,N-dimethyl-C12-C14-alkylamine (Phase-transfer)96%[5]
Alkylation of N-ethylaniline with Benzyl ChlorideN-ethylaniline, Benzyl chloride, Sodium carbonateNone specified, 95-110°C>99%[5]
Reductive Amination (related synthesis)Nitrobenzene (B124822), BenzaldehydeAu/Al2O3, 80°C, 50 bar H291% (N-benzylaniline)[6]

Detailed Experimental Protocols

For reproducibility and adaptation, detailed experimental procedures for the key synthetic routes are provided below.

Method 1: Alkylation of N-ethylaniline with Benzyl Alcohol

This procedure involves the condensation of N-ethylaniline and benzyl alcohol, facilitated by a phosphite catalyst at elevated temperatures.

Procedure:

  • A mixture of 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite is prepared with stirring.[3][4]

  • The mixture is heated to an internal temperature of 184°C, at which point the elimination of water begins.[3][4]

  • The temperature is then gradually raised to 210°C over a period of 8 hours.[3][4]

  • During this time, approximately 25 parts of water are distilled off, signaling the completion of the condensation reaction.[3][4]

  • Excess N-ethylaniline and unreacted benzyl alcohol are removed by distillation.[3][4]

  • The final product, this compound, is purified by distillation at a boiling point of 140-144°C under a pressure of 5 mm Hg, yielding 276 parts of the product (87% of theoretical yield).[3][4]

Method 2: Phase-Transfer Catalyzed Alkylation with Benzyl Chloride

This method utilizes a phase-transfer catalyst to facilitate the reaction between N-ethylaniline and benzyl chloride in a biphasic system, leading to high yields and purity.

Procedure:

  • In a stirred apparatus, 1750 parts by weight of water are combined with 750 parts by weight of sodium carbonate.[5]

  • To this solution, 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C12-C14-alkylamine (as the phase-transfer catalyst precursor) are added, and the mixture is heated to 80°C with stirring.[5]

  • Benzyl chloride (1496 parts by weight) is then added at a rate of approximately 700 parts by weight per hour. The reaction is exothermic and the temperature is maintained between 94°C and 96°C by cooling.[5]

  • After the addition is complete, stirring is continued for 12 hours at this temperature.[5]

  • Following the reaction, 500 parts by weight of water are added, and the mixture is cooled to 30°C.[5]

  • The stirrer is stopped, and the phases are allowed to separate for 1 hour. The upper organic phase, consisting of 96% this compound, is collected.[5]

Experimental Workflow Overview

The general workflow for the synthesis of this compound, encompassing the primary methods discussed, can be visualized as a sequence of steps from reagent preparation to product purification.

G General Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Measure & Combine N-ethylaniline & Benzylation Agent Catalyst Add Catalyst/ Base Reagents->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Stirring Stir for Specified Duration Heating->Stirring Quench Quench Reaction (e.g., add water) Stirring->Quench Separation Phase Separation/ Extraction Quench->Separation Purification Distillation/ Chromatography Separation->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for synthesizing this compound.

Alternative Synthetic Approaches

Reductive amination represents another significant pathway for the synthesis of N-alkylanilines.[7] While a specific yield for this compound via this one-pot method from aniline (B41778) is not detailed in the reviewed literature, related reductive aminations, such as the synthesis of N-benzylaniline from nitrobenzene and benzaldehyde, have demonstrated high yields of 91%.[6] This approach typically involves the formation of an imine intermediate, which is then reduced in situ. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation.[8][9] The potential for high efficiency and the use of readily available starting materials make reductive amination a noteworthy alternative for further investigation and optimization.

References

Photostability of N-Benzyl-N-ethylaniline Derived Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate dyes is critical, with photostability being a key determinant of their utility and reliability. This guide provides a comparative overview of the photostability of dyes derived from N-Benzyl-N-ethylaniline, a common precursor in the synthesis of various dye classes, notably azo and triarylmethane dyes. While direct, comprehensive comparative studies on the photostability of a wide range of these specific dyes are limited in publicly available literature, this guide synthesizes available information on factors influencing their stability and provides a framework for their evaluation.

Comparative Analysis of Dye Classes

Dyes derived from this compound fall into several classes, each with inherent photostability characteristics. The following table summarizes these classes and their general photostability, providing a qualitative comparison. Quantitative data such as photodegradation quantum yields (Φd) or half-lives (t½) are highly dependent on the specific molecular structure and the experimental conditions under which they are measured.

Dye Name/ClassChemical ClassC.I. NameGeneral PhotostabilityFactors Influencing Stability
Azo DyesMonoazoAcid Orange 50ModerateSubstituents on the aromatic rings, presence of oxygen, solvent polarity.[1]
Azo DyesDiazo-Generally more stable than monoazo dyesIncreased conjugation can enhance stability.[2]
Triarylmethane DyesDiamino-triarylmethane-Generally low to moderateSusceptible to photodegradation via N-demethylation and cleavage of the central C-phenyl bond.
Triarylmethane DyesTriamino-triarylmethaneSolvent Blue 5ModerateThe nature of the substituents on the phenyl rings and the central carbon atom can influence stability.

Note: The photostability of dyes is not an intrinsic, immutable property but is significantly influenced by the environment. Factors such as the substrate to which the dye is bound, the presence of oxygen, humidity, the intensity and wavelength of light, and the presence of other chemical species can all affect the rate of photodegradation.[1][2]

Experimental Protocols for Photostability Assessment

To quantitatively compare the photostability of dyes, a standardized experimental protocol is essential. The following outlines a general method for determining the photodegradation quantum yield, a key metric for photostability.

Measurement of Photodegradation Quantum Yield (Φd)

The photodegradation quantum yield represents the efficiency of a photochemical degradation process. It is defined as the number of dye molecules decomposed per photon of light absorbed.

Materials:

  • Spectrophotometer (UV-Vis)

  • Light source with a stable, known photon flux (e.g., xenon lamp with appropriate filters)

  • Actinometer solution (for determining photon flux, e.g., potassium ferrioxalate)

  • Dye solutions of known concentration in a suitable solvent (e.g., water, ethanol, or a buffer solution)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the dyes to be tested at the same molar concentration. The absorbance at the wavelength of irradiation should be low (typically < 0.1) to ensure uniform light absorption throughout the solution.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer. This is a crucial step for quantitative measurements.

  • Irradiation: Irradiate the dye solution in a quartz cuvette for a set period. A control sample should be kept in the dark to account for any thermal degradation.

  • Spectroscopic Monitoring: At regular intervals during irradiation, record the UV-Vis absorption spectrum of the dye solution. The decrease in the absorbance at the dye's λmax is used to monitor the extent of photodegradation.

  • Data Analysis: The photodegradation quantum yield (Φd) can be calculated using the following equation:

    Φd = (Number of molecules degraded) / (Number of photons absorbed)

    The number of molecules degraded can be determined from the change in concentration (calculated from the absorbance using the Beer-Lambert law), and the number of photons absorbed can be determined from the actinometry data and the absorbance of the dye solution.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of dye photostability.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (Known Concentration) irradiation Irradiate Dye Solution (Controlled Time Intervals) prep_dye->irradiation prep_actinometer Prepare Actinometer Solution actinometry Actinometry: Determine Photon Flux prep_actinometer->actinometry calc_photons Calculate Photons Absorbed actinometry->calc_photons spectroscopy Spectroscopic Monitoring (UV-Vis Absorbance) irradiation->spectroscopy dark_control Dark Control (Monitor Thermal Degradation) calc_degradation Calculate Moles Degraded (Beer-Lambert Law) dark_control->calc_degradation spectroscopy->calc_degradation calc_quantum_yield Calculate Photodegradation Quantum Yield (Φd) calc_degradation->calc_quantum_yield calc_photons->calc_quantum_yield

Workflow for determining the photodegradation quantum yield of a dye.

Factors Influencing Photostability

The photostability of dyes derived from this compound is governed by a complex interplay of structural and environmental factors.

  • Molecular Structure: The specific arrangement of atoms and functional groups within the dye molecule is the primary determinant of its photostability. For azo dyes, the nature and position of substituents on the aromatic rings can significantly alter their stability. Electron-withdrawing or electron-donating groups can influence the electron density of the azo bond, affecting its susceptibility to photochemical cleavage.[1] In triarylmethane dyes, substituents on the phenyl rings can affect the stability of the carbocation and its excited states.

  • Presence of Oxygen: Molecular oxygen can play a dual role in the photodegradation of dyes. It can act as a quenching agent for the excited triplet state of the dye, potentially inhibiting degradation pathways that proceed through this state. Conversely, it can also lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can accelerate the degradation of the dye molecule through photo-oxidation.[3]

  • Solvent and Substrate: The polarity, viscosity, and pH of the solvent or the nature of the substrate to which the dye is bound can have a profound effect on its photostability.[3] The microenvironment around the dye molecule can influence its electronic properties and the rates of various deactivation pathways from the excited state. For instance, binding to a protein or polymer can sometimes enhance photostability by restricting molecular motion and reducing the efficiency of non-radiative decay processes.

References

Reactivity Face-Off: Benzyl Chloride vs. Benzyl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is paramount to the success of a reaction. For transformations involving the introduction of a benzyl (B1604629) group, both benzyl chloride and benzyl bromide are common go-to reagents. However, their subtle structural differences lead to significant disparities in reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid chemists in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

The fundamental difference in reactivity between benzyl chloride and benzyl bromide stems from the inherent properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making the bromide a better leaving group. This is quantitatively reflected in their bond dissociation energies (BDEs).

PropertyBenzyl ChlorideBenzyl Bromide
Molecular Formula C₇H₇ClC₇H₇Br
Molecular Weight 126.58 g/mol 171.04 g/mol
Boiling Point 179 °C198-200 °C
C-X Bond Dissociation Energy ~327 kJ/mol[1]~285 kJ/mol[1]

The lower C-Br bond dissociation energy indicates that less energy is required to cleave this bond, a key step in many nucleophilic substitution reactions.

Reactivity in Nucleophilic Substitution Reactions

Both benzyl chloride and benzyl bromide can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The choice of halide can significantly influence the preferred pathway and the reaction rate.

S(_N)1 Reactivity: The Role of Leaving Group Ability

In S(_N)1 reactions, the rate-determining step is the formation of a carbocation intermediate. A better leaving group will depart more readily, accelerating this step and, consequently, the overall reaction rate. Due to the weaker C-Br bond, benzyl bromide is generally more reactive than benzyl chloride in S(_N)1 reactions. The stability of the resulting benzyl carbocation, which is resonance-stabilized, makes both substrates prone to this mechanism, especially in the presence of polar, protic solvents.

S(_N)2 Reactivity: A Concerted Dance

In S(_N)2 reactions, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs in a single, concerted step. While steric hindrance is a major factor in S(_N)2 reactions, for primary halides like benzyl chloride and bromide, the leaving group ability is a dominant factor. Consequently, benzyl bromide also exhibits greater reactivity than benzyl chloride under S(_N)2 conditions.

The following table summarizes the relative reactivity of benzyl chloride and benzyl bromide in a representative S(_N)2 reaction.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Benzyl ChlorideKIAcetone (B3395972)252.15 x 10⁻³[2][3]
Benzyl BromideKIAcetone25Significantly higher (qualitatively)

Note: While a precise, directly comparable rate constant for benzyl bromide under these exact conditions was not found in a single source, the general principle and numerous qualitative observations confirm its significantly higher reactivity.

Experimental Protocols

To provide a practical context for these reactivity differences, the following are detailed methodologies for key experiments that can be used to compare the reactivity of benzyl chloride and benzyl bromide.

Experiment 1: Comparison of S(_N)2 Reactivity using Sodium Iodide in Acetone

Objective: To qualitatively and semi-quantitatively compare the S(_N)2 reaction rates of benzyl chloride and benzyl bromide.

Materials:

  • Benzyl chloride

  • Benzyl bromide

  • 1 M Sodium Iodide (NaI) in acetone

  • Dry test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 1 M NaI in acetone solution into two separate, dry test tubes.

  • To the first test tube, add 2 drops of benzyl chloride.

  • To the second test tube, add 2 drops of benzyl bromide.

  • Gently shake both test tubes and start a timer.

  • Observe the formation of a precipitate (NaCl or NaBr). Record the time it takes for the precipitate to appear in each tube.

  • If no reaction is observed at room temperature after 5 minutes, place the test tubes in a warm water bath (around 50 °C) and continue to observe for an additional 5-10 minutes.

Expected Outcome: A precipitate will form much more rapidly in the test tube containing benzyl bromide, visually demonstrating its higher reactivity in an S(_N)2 reaction.

Experiment 2: Comparison of S(_N)1 Reactivity using Silver Nitrate in Ethanol (B145695)

Objective: To qualitatively compare the S(_N)1 reaction rates of benzyl chloride and benzyl bromide.

Materials:

  • Benzyl chloride

  • Benzyl bromide

  • 2% Silver Nitrate (AgNO₃) in ethanol

  • Dry test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 2% AgNO₃ in ethanol solution into two separate, dry test tubes.

  • To the first test tube, add 2 drops of benzyl chloride.

  • To the second test tube, add 2 drops of benzyl bromide.

  • Gently shake both test tubes and start a timer.

  • Observe the formation of a precipitate (AgCl or AgBr). Record the time it takes for the precipitate to appear in each tube.

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath.

Expected Outcome: A precipitate of silver bromide will form significantly faster than the precipitate of silver chloride, indicating the greater S(_N)1 reactivity of benzyl bromide.

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways for the S(_N)1 and S(_N)2 reactions of benzyl halides.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack BenzylHalide Benzyl Halide (R-X) Carbocation Benzyl Carbocation (R+) BenzylHalide->Carbocation Slow LeavingGroup Halide Ion (X-) Product Product (R-Nu) Carbocation->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product Fast

Caption: S(_N)1 reaction mechanism for benzyl halides.

SN2_Mechanism Reactants Benzyl Halide (R-X) + Nucleophile (Nu-) TransitionState Transition State [Nu---R---X]δ- Reactants->TransitionState Single Concerted Step Products Product (Nu-R) + Leaving Group (X-) TransitionState->Products

Caption: S(_N)2 reaction mechanism for benzyl halides.

Experimental_Workflow Start Prepare Solutions (NaI in Acetone or AgNO3 in Ethanol) AddReagents Add Benzyl Halide (Chloride or Bromide) Start->AddReagents Observe Monitor for Precipitate Formation (Time Measurement) AddReagents->Observe Data Record Reaction Time Observe->Data Compare Compare Reactivity Data->Compare

Caption: Workflow for comparing halide reactivity.

Conclusion

For the majority of nucleophilic substitution reactions, benzyl bromide is the more reactive substrate compared to benzyl chloride . This heightened reactivity is a direct consequence of the lower carbon-bromine bond dissociation energy, which makes the bromide ion a superior leaving group. This trend holds true for both S(_N)1 and S(_N)2 reaction pathways.

For researchers and drug development professionals, this means that when a higher reaction rate is desired, or when employing a weaker nucleophile, benzyl bromide is often the superior choice. However, factors such as cost, availability, and the potential for side reactions should also be considered when selecting the optimal reagent for a specific synthetic transformation.

References

Investigating the influence of substituents on N-benzylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylaniline and its derivatives represent a versatile scaffold in medicinal chemistry and materials science. The nature and position of substituents on both the aniline (B41778) and benzyl (B1604629) rings profoundly influence the physicochemical properties and biological activities of these molecules. This guide provides a comparative analysis of substituted N-benzylaniline derivatives, supported by experimental data, to aid in the rational design of novel compounds with tailored functionalities.

Influence on Biological Activity

The biological profile of N-benzylaniline derivatives can be significantly modulated by the introduction of various substituents. This is particularly evident in their antibacterial and antioxidant activities.

Antibacterial Activity

N-benzylaniline derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial efficacy is largely dictated by the substituents on the aromatic rings.

A structure-activity relationship (SAR) analysis reveals that N-benzylanilines generally exhibit better antibacterial activity than their corresponding Schiff base precursors.[2] Specifically, the presence of a trifluoromethyl (CF₃) group and at least one chlorine (Cl) substituent tends to enhance antibacterial potency.[2] Conversely, derivatives with an aliphatic amine or an OCF₃ substituent show decreased activity.[2] The position of the substituent also plays a role; for instance, a fluorine (F) substituent on the benzene (B151609) ring has been observed to reduce antibacterial activity against S. aureus.[2]

The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy, with lower values indicating higher potency. The following table summarizes the MIC values for a selection of N-benzylaniline derivatives against various bacterial strains.

Table 1: Comparative Antibacterial Activity (MIC) of Substituted N-Benzylaniline Derivatives

Compound TypeTarget OrganismSubstituent(s)MIC (µg/mL)Reference
N-benzyl tricyclic indolinesStaphylococcus aureus (MSSA)Varied1.56 - >25[1]
N-benzyl tricyclic indolinesStaphylococcus aureus (MRSA)Varied3.13 - >25[1]
Benzyl phenyl sulfide (B99878) derivativesStaphylococcus aureusVaried2 - 64[1]
Benzyl phenyl sulfide derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Varied2 - 64[1]
Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]-amine derivativesPseudomonas aeruginosaVaried0.002 - 0.016[1]
(4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amineEscherichia coli4-F, 3,5-di-Cl-[3]
N-benzylanilinesS. aureus and MRSACompound 4k (specific structure with CF₃ and Cl)0.5[2]
Antioxidant Activity

The antioxidant capacity of N-benzylaniline derivatives is also highly dependent on their substitution pattern. Electron-donating groups generally enhance antioxidant activity by stabilizing the radical formed after hydrogen or electron donation.[4] The position of these substituents is crucial, with ortho and para positions often conferring higher activity due to resonance stabilization.[4]

The antioxidant potential is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2-amino-2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as IC50 or EC50 values, representing the concentration required to scavenge 50% of the free radicals. A lower value signifies greater antioxidant potency.

Table 2: Comparative Antioxidant Activity of Substituted Aniline and N-Benzylideneaniline Derivatives

CompoundSubstituent(s)AssayAntioxidant Activity (% DPPH Inhibition)EC50 (mM)Reference
N-Benzylideneaniline derivative3,4-dihydroxyDPPH77%-[5]
N-Benzylideneaniline derivative2,4-dihydroxyDPPH51%-[5]
N-Benzylideneaniline derivative4-hydroxy-3-methoxyDPPH62%-[5]
N-Benzylideneaniline derivative3-ethoxy-4-hydroxyDPPH61%-[5]
AnilineUnsubstitutedDPPH-> 83[4]
2-Aminophenolortho-OHDPPH-0.011[4]
3-Aminophenolmeta-OHDPPH-0.048[4]
4-Aminophenolpara-OHDPPH-0.015[4]
o-Phenylenediamineortho-NH₂DPPH-0.013[4]
p-Phenylenediaminepara-NH₂DPPH-0.021[4]

Influence on Spectroscopic Properties

Substituents also exert a significant influence on the spectroscopic characteristics of N-benzylaniline derivatives, which can be observed in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Table 3: Influence of Substituents on Spectroscopic Data of N-Benzylaniline Derivatives

Spectroscopic TechniqueEffect of SubstituentObservationReference
¹H NMRElectron-withdrawing groups (e.g., -NO₂)Downfield shift of amine and aromatic proton signals.[6]
¹H NMRElectron-donating groups (e.g., -CH₃)Upfield shift of amine and aromatic proton signals.[7]
IRVaried substituentsShifts in the C=N stretching frequency in benzylidene aniline-type imines.[8]
UV-Vis4,4'-positioned substituentsAlterations in the shape and λmax of the UV-Vis spectra of benzylidene aniline-type imines.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of N-benzylaniline derivatives.

Synthesis of N-Benzylaniline Derivatives via Reductive Amination

This common two-step method involves the formation of an imine intermediate followed by its reduction.[9]

Step 1: Imine Formation

  • Dissolve the substituted aniline (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.[9][10]

  • Stir the mixture at room temperature for 10 minutes.[9][10]

  • Slowly heat the reaction mixture to 70°C and continue stirring for 6-9 hours.[9][10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Once the aniline is consumed, cool the mixture to 4°C and maintain for 12 hours to allow for precipitation of the imine intermediate.[9][10]

  • Collect the solid product by suction filtration, wash with cold methanol, and dry under reduced pressure.[9]

Step 2: Reduction to N-Benzylaniline

  • Add the synthesized imine to a suitable solvent (e.g., a polar aprotic solvent).[9]

  • Stir the mixture at room temperature and slowly add an aqueous solution of sodium borohydride (B1222165) (1-3 molar equivalents) dropwise.[9][10]

  • Continue stirring at room temperature for 0.5-1 hour.[9]

  • Add dichloromethane (B109758) and continue stirring for another 0.5-1 hour, monitoring by TLC until the imine is completely consumed.[9]

  • Quench the reaction by pouring the solution into crushed ice.[9]

  • Extract the aqueous layer with an organic solvent like dichloromethane.[9]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][10]

  • Preparation of Compound Stock Solutions: Dissolve the synthesized N-benzylaniline derivatives in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[1]

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.[1]

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to subsequent wells.[1]

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it further. Add 10 µL of the diluted bacterial suspension to each well.[1]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[1]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[11]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[5][11]

  • Reaction Mixture: Mix a specific volume of the DPPH solution with various concentrations of the N-benzylaniline derivatives in a 96-well plate or cuvettes. A control containing the solvent instead of the sample is also prepared.[5][11]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.[11]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11]

Visualizing Relationships and Workflows

Synthesis Workflow

The general process for synthesizing N-benzylaniline derivatives can be visualized as a straightforward workflow.

G cluster_synthesis Synthesis of N-Benzylaniline Derivatives Reactants Substituted Aniline + Substituted Benzaldehyde Imine_Formation Imine Formation (Condensation) Reactants->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Crude_Product Crude N-Benzylaniline Derivative Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure N-Benzylaniline Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-benzylaniline derivatives.

Bioactivity Evaluation Workflow

A typical workflow for assessing the biological activity of synthesized compounds involves a series of screening and characterization steps.

G cluster_bioactivity Bioactivity Evaluation Workflow Synthesis Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antibacterial, Antioxidant) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, IC50 Determination) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General experimental workflow for bioactivity evaluation.

Postulated Antibacterial Mechanism

One of the hypothesized mechanisms of antibacterial action for certain bioactive compounds involves the disruption of the bacterial cell membrane.

G cluster_mechanism Postulated Mechanism of Antibacterial Action Compound N-Benzylaniline Derivative Interaction Interaction with Membrane Components Compound->Interaction Membrane Bacterial Cell Membrane Interaction->Membrane Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of antibacterial action via membrane disruption.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of pharmaceutical and chemical industries, the robust and reliable quantification of compounds is paramount. N-Benzyl-N-ethylaniline, an important intermediate in organic synthesis, including the manufacture of dyes, requires precise analytical measurement to ensure quality and consistency. Cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are interchangeable and yield comparable results. This is essential when transferring methods between laboratories or when data from different analytical techniques need to be correlated.

This guide provides a comparative overview of two principal analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While a specific cross-validation study for this compound is not widely published, this document outlines a framework for such a comparison based on established methodologies for aromatic amines.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. HPLC-UV is a versatile and widely accessible technique, while GC-MS offers high sensitivity and specificity, particularly with complex matrices. A summary of the typical performance characteristics for these two methods is presented below.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Specificity Moderate to high; depends on chromatographic resolution from interfering substances.Very high; based on both chromatographic retention time and unique mass fragmentation patterns.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999
Limit of Detection (LOD) ng rangepg to fg range
Limit of Quantification (LOQ) Low µg/mL to high ng/mL rangeng/mL to pg/mL range
Precision (%RSD) < 2% for intra-day, < 3% for inter-day< 5% for intra-day, < 10% for inter-day
Sample Throughput HighModerate
Derivatization Generally not required for this compound.May be required to improve volatility and peak shape, but often not necessary for this compound.
Workflow for Cross-Validation of Analytical Methods

The cross-validation process ensures that two distinct analytical methods provide equivalent and reliable results for the same analyte. The workflow involves analyzing the same set of samples with both methods and statistically comparing the outcomes.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Prepare QC Samples (Low, Medium, High) Spike Spike Matrix with Analyte Sample->Spike HPLC_Analysis Analyze Samples (n=5) Spike->HPLC_Analysis GCMS_Analysis Analyze Samples (n=5) Spike->GCMS_Analysis HPLC_Data Process HPLC Data HPLC_Analysis->HPLC_Data Compare Compare Results (Accuracy, Precision) HPLC_Data->Compare GCMS_Data Process GC-MS Data GCMS_Analysis->GCMS_Data GCMS_Data->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: A workflow diagram for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

The following protocols are proposed for the analysis of this compound and serve as a basis for a cross-validation study.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution.

  • If analyzing from a complex matrix, a liquid-liquid extraction may be necessary. For example, basify an aqueous sample with sodium bicarbonate, extract with dichloromethane, and concentrate the organic layer.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless (1 µL injection volume).[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.[2]

    • Ramp to 180 °C at 10 °C/min.[2]

    • Ramp to 280 °C at 20 °C/min and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 211, 196, 91).[4]

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

References

Safety Operating Guide

Safe Disposal of N-Benzyl-N-ethylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of N-Benzyl-N-ethylaniline, a compound utilized in various research and development applications. Adherence to these procedures is vital for mitigating risks to personnel and the environment.

This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3] Therefore, its disposal must be managed with stringent adherence to safety protocols and regulatory requirements.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₅H₁₇N[2]
Molecular Weight 211.30 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Melting Point 34-36 °C[6]
Boiling Point 163-164 °C at 6 mm Hg[6]
Density 1.029 g/mL at 25 °C[6]
Flash Point > 200°F (> 93.3°C)[7]
Water Solubility Insoluble[7]
logP 4.38[6]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and compliance at each step. The logical workflow for this process is illustrated in the diagram below.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal_protocol Disposal Protocol cluster_final_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B C Label Waste Container B->C D Choose Disposal Method C->D E Chemical Treatment (if applicable) D->E Option 1 F Package for Final Disposal D->F Option 2 E->F G Store in Designated Area F->G H Arrange for Licensed Waste Hauler G->H I Complete Waste Manifest H->I

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: Chemical Treatment of this compound Waste

For laboratories equipped to perform chemical treatment of their waste streams, the following protocol, adapted from procedures for the disposal of aromatic amines, can be employed. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.

Objective: To oxidize this compound into less hazardous compounds.

Materials:

  • This compound waste

  • Sulfuric acid (concentrated)

  • Potassium permanganate (B83412) (KMnO₄)

  • Water

  • Appropriate reaction vessel (e.g., three-necked flask with a stirrer)

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation of 1.7 N Sulfuric Acid:

    • In a fume hood, slowly and carefully add the required volume of concentrated sulfuric acid to cold water to prepare a 1.7 N solution. Always add acid to water, never the other way around.

  • Dissolution of this compound:

    • In the reaction vessel, dissolve the this compound waste in the prepared 1.7 N sulfuric acid.

  • Oxidation with Potassium Permanganate:

    • While stirring the solution, slowly add a 0.2 M solution of potassium permanganate. The solution should turn a deep purple color.

    • Continue to stir the mixture at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • Neutralization and Disposal:

    • After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.

    • The resulting solution should be collected in a labeled hazardous waste container for disposal through a licensed environmental services company.

Step-by-Step Guidance for Proper Disposal

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled, and sealed hazardous waste container.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Toxic to aquatic life").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will ensure compliance with all local, state, and federal regulations.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling N-Benzyl-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Benzyl-N-ethylaniline (CAS No. 92-59-1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a chemical that is considered hazardous.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled, and may cause respiratory irritation.[1][2] This substance is also toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C15 H17 N[3]
Molecular Weight 211.30 g/mol [4]
Appearance Colorless to light yellow oily liquid[5]
Odor Aromatic[3]
Melting Point 34-36 °C[4]
Boiling Point 163-164 °C @ 6 mm Hg[5]
Density 1.029 g/mL at 25 °C[5]
Flash Point > 110 °C (> 230 °F)[2]
log Pow 4.382[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the hazards of this compound and any other chemicals involved.

  • Location: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): All personnel must wear the following PPE:

    • Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

    • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]

    • Body Protection: A lab coat or other appropriate protective clothing is required to prevent skin contact.[1][2]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Handling and Use
  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of aerosols or vapors.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands, face, and any exposed skin thoroughly after handling.[1]

Storage
  • Container: Store this compound in its original, tightly closed container.[2]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area.[2][3] Protect from light and air exposure.[2]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Spill Management
  • Evacuation: In case of a small spill, ensure the area is well-ventilated. For larger spills, evacuate the area.

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[1][2]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[1][2]

  • Cleaning: Clean the spill area thoroughly.

Disposal Plan
  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • Regulations: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Disposal: Dispose of the waste material through a licensed and approved waste disposal facility.[3] Do not dispose of it in the sewer system.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_start Start: Receive Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check location_prep Prepare Well-Ventilated Area (Fume Hood) ppe_check->location_prep dispense Dispense Chemical location_prep->dispense experiment Perform Experiment dispense->experiment storage Store Unused Chemical experiment->storage decontaminate Decontaminate Work Area storage->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose of Waste via Approved Vendor waste_collection->disposal end End disposal->end spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response first_aid First Aid Required first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.